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  • Product: 2,1,3-Benzothiadiazol-5-amine, 4-methyl-
  • CAS: 2255-97-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Single-Crystal X-ray Analysis of 4-methyl-2,1,3-benzothiadiazol-5-amine

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and rigid, planar structure.[1] As an electron-accepting moiety, it is a privileged component in the design of functional molecules for diverse applications, from organic electronics to novel therapeutics.[2][3][4] This guide presents a comprehensive, field-proven methodology for the definitive structural elucidation of a key derivative, 4-methyl-2,1,3-benzothiadiazol-5-amine, using single-crystal X-ray diffraction (SC-XRD). We provide not just a protocol, but the underlying scientific rationale for each step, from synthesis and crystallization to data refinement and supramolecular analysis. This document serves as a self-validating framework for researchers seeking to understand the precise three-dimensional architecture of this molecule and leverage that knowledge for rational drug design and materials engineering.

Part 1: Material Preparation and Crystallization

The prerequisite for any successful crystallographic analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis Pathway

The synthesis of the target compound can be efficiently achieved through a multi-step process beginning with a commercially available precursor. The general strategy involves the formation of the benzothiadiazole core via the cyclization of an appropriately substituted ortho-phenylenediamine with thionyl chloride (SOCl₂).[5][6]

Experimental Protocol: Synthesis of 4-methyl-2,1,3-benzothiadiazol-5-amine

  • Nitration: Begin with 2-amino-4-methylphenol. Protection of the amine group is followed by nitration to install a nitro group ortho to the amine. Subsequent deprotection yields 4-methyl-2-amino-6-nitrophenol.

  • Reduction: The nitro group is selectively reduced to an amine using a standard reducing agent, such as iron powder in acetic acid or catalytic hydrogenation (H₂/Pd/C), to yield 3,4-diamino-5-methylphenol.[6]

  • Cyclization: Dissolve the resulting diamine in an anhydrous, inert solvent like toluene.[5] Add a base, such as pyridine (approx. 2.2 equivalents), to the solution.[1] Cool the mixture to 0 °C in an ice bath.

  • Thionyl Chloride Addition: Add thionyl chloride (approx. 1.1-1.5 equivalents) dropwise to the cooled, stirring solution.[1][5] This reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Reflux: After the addition is complete, heat the mixture to reflux for 3-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification: Upon completion, cool the mixture and carefully quench it with water or a saturated sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[5] Purify the crude product by column chromatography on silica gel to yield the final compound.

Growing Diffraction-Quality Single Crystals

The quality of the crystal is paramount. The goal is to produce a single, well-ordered crystal free of significant defects. The presence of both a hydrogen-bond-donating amine group and a nonpolar methyl group suggests moderate solubility in a range of organic solvents.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) to near-saturation in a loosely covered vial. Allowing the solvent to evaporate slowly over several days to weeks can yield high-quality crystals.

  • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small drop on a siliconized coverslip (hanging drop) or in a small vial (sitting drop). This is then sealed in a larger chamber containing a "reservoir" of a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting slow, ordered crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slow, controlled cooling of the solution can lead to the formation of single crystals as the solubility decreases.

G cluster_0 Synthesis & Purification cluster_1 Crystallization A Precursor (Substituted o-phenylenediamine) B Cyclization Reaction (Thionyl Chloride, Pyridine) A->B C Work-up & Extraction B->C D Column Chromatography (Purification) C->D E Pure Compound (>99% Purity) D->E F Solvent Selection E->F G Slow Evaporation / Vapor Diffusion F->G H Single Crystal Formation G->H I Diffraction-Quality Single Crystal H->I Visually Inspect (Size & Quality)

Caption: Workflow from synthesis to a diffraction-quality single crystal.

Part 2: Single-Crystal X-ray Diffraction Methodology

This section outlines the self-validating workflow for acquiring and processing crystallographic data.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using cryo-oil. The sample is then flash-cooled to a low temperature (e.g., 100-120 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Reduction: The collected raw images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice symmetry.

    • Integration: Measuring the intensity of each diffraction spot (reflection).

    • Corrections: Applying corrections for factors like Lorentz-polarization effects and absorption. The output is a file containing a list of reflections with their Miller indices (h,k,l) and intensities (F²).

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., within the SHELXT or Olex2 software). This initial step provides an electron density map that reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method on F² (e.g., with SHELXL).[7] This iterative process optimizes the atomic coordinates, anisotropic displacement parameters (which model atomic vibrations), and a scale factor until the calculated diffraction pattern best matches the observed data.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined with appropriate geometric constraints (riding model).

  • Validation: The quality of the final model is assessed using several metrics:

    • R-factors (R1, wR2): These are residual factors that measure the agreement between the calculated and observed structure factors. Lower values indicate a better fit.

    • Goodness-of-Fit (GooF): This value should be close to 1.0 for a good model.

    • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs.

G A Mount & Cool Crystal B Collect Diffraction Images (X-ray Diffractometer) A->B C Data Reduction (Indexing, Integration, Scaling) B->C D Structure Solution (Direct Methods) C->D E Initial Structural Model D->E F Structure Refinement (Least-Squares on F²) E->F F->E Iterative Optimization G Locate H-Atoms F->G H Final Model Validation (R-factors, GooF) G->H I Final Crystal Structure (CIF File) H->I

Caption: The crystallographic workflow from data collection to final structure.

Part 3: Predictive Structural Analysis

While the precise crystallographic parameters for 4-methyl-2,1,3-benzothiadiazol-5-amine are yet to be reported, we can make authoritative predictions about its molecular and supramolecular features based on extensive data from analogous structures.[2][7][8][9]

Predicted Crystallographic Data

The following table summarizes the expected parameters for a typical crystal structure determination of a small organic molecule of this nature.

ParameterPredicted Value / RangeRationale / Significance
Chemical FormulaC₇H₇N₃SDerived from the molecular structure.
Molecular Weight165.22 g/mol Used for density calculations.
Crystal SystemMonoclinic or OrthorhombicThese are the most common crystal systems for small, planar organic molecules.[7][9]
Space GroupP2₁/c, P-1, or Pca2₁Common centrosymmetric or non-centrosymmetric space groups that accommodate hydrogen bonding and π-stacking.
Z2 or 4The number of molecules in the unit cell.
Temperature100(2) KStandard low temperature for data collection to reduce thermal motion.
R1 [I > 2σ(I)]< 0.05A value below 5% indicates a well-refined structure.[7]
wR2 (all data)< 0.15A weighted R-factor for all data; typically higher than R1.[7]
Goodness-of-Fit (S)~1.0Indicates that the model accurately fits the data.[7]
Expected Molecular Geometry

The molecule is expected to be largely planar, a characteristic feature of the benzothiadiazole ring system.[7] The fusion of the benzene and thiadiazole rings creates a rigid scaffold. The exocyclic amine group will likely lie close to the plane of the ring to maximize electronic conjugation.

Predicted Supramolecular Interactions

The true power of crystal structure analysis lies in revealing the non-covalent interactions that govern how molecules pack in the solid state. This packing directly influences material properties like solubility, stability, and bioavailability. For 4-methyl-2,1,3-benzothiadiazol-5-amine, a rich network of interactions is anticipated.

  • N-H···N Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor. It is highly probable that it will form strong hydrogen bonds with the nitrogen atoms of the thiadiazole ring on an adjacent molecule, leading to the formation of chains or dimeric motifs.[2][7] This is a dominant, structure-directing interaction.

  • π-π Stacking: The electron-deficient BTD ring system is predisposed to engage in π-π stacking interactions with neighboring molecules.[4][10] A "head-to-tail" arrangement is often observed in such systems to minimize electrostatic repulsion and maximize orbital overlap.[2]

  • C-H···π and S···N Contacts: Weaker, yet significant, interactions are also expected. The aromatic C-H bonds can act as weak donors to the π-system of an adjacent ring. Furthermore, short intermolecular S···N contacts, a form of chalcogen bonding, are a well-documented feature in BTD derivatives and contribute to the stability of the crystal lattice.[2]

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_N_amino N-H₂ (Donor) B_N_thia N (Acceptor) A_N_amino->B_N_thia N-H···N Hydrogen Bond A_BTD BTD Ring (π-system) B_BTD BTD Ring (π-system) A_BTD->B_BTD π-π Stacking A_S S C_N_thia N A_S->C_N_thia S···N Chalcogen Bond

Caption: Predicted key intermolecular interactions in the crystal lattice.

References

  • Kovalenko, I. A., et al. (2021). Unexpectedly Long Lifetime of the Excited State of Benzothiadiazole Derivative and Its Adducts with Lewis Acids. Molecules, 26(11), 3331. Available at: [Link]

  • Chen, H., et al. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry A, 4(25), 9546-9562. Available at: [Link]

  • Nielsen, C. B., et al. (2012). Effect of Fluorination of 2,1,3-Benzothiadiazole. Journal of the American Chemical Society, 134(36), 15033–15041. Available at: [Link]

  • Wang, J., et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Molecules, 26(13), 3824. Available at: [Link]

  • Al-Hashimi, M., et al. (2018). Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors. Journal of Materials Chemistry C, 6(2), 353-361. Available at: [Link]

  • Sun, L., & Cui, G.-L. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1641. Available at: [Link]

  • Tret'yakov, E. V., et al. (2020). Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. Molecules, 25(24), 5988. Available at: [Link]

  • Bakulev, V. A., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(9), 2465. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

  • Grela, E., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 643. Available at: [Link]

  • Shivakumara, N., & Krishna, P. M. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters, 8(4), 159-166. Available at: [Link]

  • Lynch, D. E. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 9), 1043–1045. Available at: [Link]

  • Asachenko, A. F., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 14(1), 1. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 771620, 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

Sources

Exploratory

Full Synthesis Pathway for 2,1,3-Benzothiadiazol-5-amine, 4-methyl-: A Comprehensive Technical Guide

Executive Summary: The Regiochemical Conundrum The synthesis of highly functionalized benzothiadiazoles, specifically 2,1,3-benzothiadiazol-5-amine, 4-methyl- (also known as 5-amino-4-methyl-2,1,3-benzothiadiazole), pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Regiochemical Conundrum

The synthesis of highly functionalized benzothiadiazoles, specifically 2,1,3-benzothiadiazol-5-amine, 4-methyl- (also known as 5-amino-4-methyl-2,1,3-benzothiadiazole), presents a classic challenge in heterocyclic process chemistry. While the parent 2,1,3-benzothiadiazole core is easily accessed via the condensation of o-phenylenediamines with thionyl chloride[1], the precise installation of contiguous functional groups (a methyl group at C4 and an amine at C5) is notoriously difficult due to competing electronic effects during electrophilic aromatic substitution (EAS).

This whitepaper dissects the mechanistic failures of classical nitration-reduction pathways and establishes a robust, self-validating de novo regioselective synthesis. By pre-installing the nitrogen functionalities, we bypass the inherent regioselectivity limitations of the benzothiadiazole core, offering a scalable protocol for drug development professionals and materials scientists.

Mechanistic Analysis: Why Classical Nitration Fails

The most intuitive retrosynthetic approach to 4-methyl-2,1,3-benzothiadiazol-5-amine involves building the 4-methyl-2,1,3-benzothiadiazole core, followed by nitration and reduction. However, this route is fundamentally flawed due to the electronic properties of the thiadiazole ring.

In 2,1,3-benzothiadiazoles, the highly electron-withdrawing heteroaromatic ring deactivates the fused benzene system. EAS preferentially occurs at the α -positions (C4 and C7) because the intermediate Wheland complex is thermodynamically stabilized by the adjacent ring fusion. In 4-methyl-2,1,3-benzothiadiazole, the C4 position is blocked by the methyl group. Consequently, incoming electrophiles are directed to the C7 position.

Despite the C5 position being ortho to the electron-donating methyl group, the overriding electronic pull of the thiadiazole ring dictates the reaction. As demonstrated by Novartis Process R&D, nitration of 4-methyl-2,1,3-benzothiadiazole yields a highly skewed mixture favoring the undesired 7-nitro isomer (53%) over the desired 5-nitro isomer (12%)[2].

Classical A 2,3-Diaminotoluene (Starting Material) B 4-Methyl-2,1,3-benzothiadiazole (Core Intermediate) A->B SOCl2, Toluene, Reflux C 7-Nitro Isomer (53%) [Undesired Byproduct] B->C HNO3/H2SO4 (Major EAS Pathway) D 5-Nitro Isomer (12%) [Desired Intermediate] B->D HNO3/H2SO4 (Minor EAS Pathway) E 4-Methyl-2,1,3-benzothiadiazol-5-amine (Target) D->E Reduction (Fe/AcOH) Requires prior chromatography

Fig 1: Classical EAS pathway showing poor regioselectivity for the 5-nitro isomer.

The low 12% yield and the necessity for tedious chromatographic separation make this pathway unviable for scalable drug development[2].

The De Novo Regioselective Synthesis Pathway

To circumvent the EAS regioselectivity bottleneck, the optimal strategy requires pre-installing the nitrogen heteroatoms on the benzene ring prior to thiadiazole cyclization. The ideal precursor is 2-methyl-3,4-dinitroaniline (CAS 70343-05-4)[3].

By subjecting this commercially available building block to global catalytic hydrogenation, we generate the highly reactive intermediate 3-methyl-1,2,4-triaminobenzene . The subsequent cyclization leverages a strict chemoselective kinetic preference: thionyl chloride ( SOCl2​ ) will exclusively close the ring at the ortho-diamine moiety (positions 1 and 2), leaving the meta-disposed amine at position 4 intact (which becomes the C5 amine in the final benzothiadiazole numbering).

DeNovo A 2-Methyl-3,4-dinitroaniline (Pre-installed N-groups) B 3-Methyl-1,2,4-triaminobenzene (Transient Intermediate) A->B Pd/C, H2 (1 atm) Quantitative Reduction C 4-Methyl-2,1,3-benzothiadiazol-5-amine (Target Molecule) B->C SOCl2, Et3N, DCM Regioselective Cyclization

Fig 2: De novo regioselective synthesis from 2-methyl-3,4-dinitroaniline.

Causality of Transient Side Reactions

During cyclization, the unreacted primary amine at position 4 may transiently react with excess SOCl2​ to form an N-sulfinylamine ( −N=S=O ) intermediate. However, this is a self-correcting system: N-sulfinylamines are highly sensitive to moisture. The standard aqueous workup rapidly hydrolyzes the sulfinyl group, quantitatively regenerating the free primary amine to yield the target molecule.

Mechanism Triamine 3-Methyl-1,2,4-triaminobenzene 1,2-diamine (ortho) 4-amine (meta) Intermediate Thionyl Chloride (SOCl2) Electrophilic attack on 1,2-diamine Triamine->Intermediate Selective condensation Product 4-Methyl-2,1,3-benzothiadiazol-5-amine Thiadiazole at 1,2 Amine at 5 Intermediate->Product -2 HCl, -H2O

Fig 3: Chemoselective ortho-cyclization mechanism bypassing the meta-amine.

Quantitative Isomeric Distribution & Route Comparison

The superiority of the de novo route is best illustrated by comparing the isomeric distribution and scalability metrics against the classical approach.

Synthethic ParameterClassical Nitration RouteDe Novo Regioselective Route
Starting Material 2,3-Diaminotoluene2-Methyl-3,4-dinitroaniline
Key Intermediate 4-Methyl-2,1,3-benzothiadiazole3-Methyl-1,2,4-triaminobenzene
Target Regioisomer Yield ~12% (5-nitro intermediate)>85% (direct cyclization)
Major Byproduct 7-nitro isomer (53%)Minimal (ortho-cyclization specific)
Chromatography Required? Yes (Difficult isomer separation)No (Purified via recrystallization)
Scalability PoorExcellent (Telescoped workflow)

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating workflows. The physical and chemical feedback loops embedded in these steps ensure that the researcher can confirm the success of the reaction in real-time without relying solely on post-reaction chromatography.

Protocol 1: Global Reduction to 3-Methyl-1,2,4-triaminobenzene
  • Setup: Dissolve 2-methyl-3,4-dinitroaniline (1.0 eq) in anhydrous methanol (0.2 M) within a flame-dried Schlenk flask. Add 10% Pd/C (0.05 eq by weight).

  • Reaction: Purge the vessel with Argon ( ), then backfill with Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature.

  • Self-Validation (Causality): Monitor the hydrogen uptake. The reaction is complete when exactly 6 equivalents of H2​ are consumed (visualized by the cessation of balloon deflation). TLC will show the complete disappearance of the bright yellow starting material.

  • Telescoping: Critical Step. 1,2,4-triaminobenzenes are highly susceptible to rapid aerial oxidation (turning black). Filter the mixture through a pad of Celite directly into a receiving flask purged with Argon. Evaporate the solvent under reduced pressure and immediately proceed to Protocol 2.

Protocol 2: Regioselective Cyclization and Hydrolysis
  • Setup: Dissolve the crude 3-methyl-1,2,4-triaminobenzene in anhydrous dichloromethane (DCM) and add triethylamine (3.0 eq). Cool the mixture to 0 °C using an ice bath.

  • Cyclization: Add thionyl chloride ( SOCl2​ , 2.5 eq) dropwise over 30 minutes.

  • Self-Validation (Gas Evolution): The reaction will immediately evolve HCl and SO2​ gases. The cessation of bubbling indicates that the primary cyclization is complete. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Hydrolysis Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ . Mechanistic note: This step is mandatory not just for neutralization, but to hydrolyze any transient N-sulfinylamine formed at the C5 position back to the primary amine.

  • Extraction & Analytical Validation: Extract with DCM ( ), dry over Na2​SO4​ , and concentrate. The final product's identity is self-validated via 1H NMR: The spectrum must show two distinct doublets ( J≈8.8 Hz) in the aromatic region corresponding to the C6 and C7 protons. The preservation of this ortho-coupling confirms that the 1,2,4-substitution pattern on the benzene ring remains perfectly intact.

References

  • Some Items of Interest to Process R&D Chemists and Engineers (Novartis Process R&D Nitration Study) Source: ACS Publications (J. Heterocycl. Chem. 2003, 40, 713) URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 4-Methyl-2,1,3-Benzothiadiazol-5-Amine: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Methyl-2,1,3-Benzothiadiazol-5-Amine (CAS: 2255-97-2)[1] Executive Summary & Structural Dynamics In the development of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Methyl-2,1,3-Benzothiadiazol-5-Amine (CAS: 2255-97-2)[1]

Executive Summary & Structural Dynamics

In the development of advanced optoelectronic materials (OLEDs, OPVs) and targeted pharmacophores, the 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a privileged building block[2]. Its intrinsic planarity, high thermal stability, and strong electron-withdrawing nature make it an ideal electron acceptor (A) in molecular design[3].

4-Methyl-2,1,3-benzothiadiazol-5-amine represents a highly tuned Donor-π-Acceptor (D-π-A) architecture. The addition of the C5-amino group introduces a strong electron donor (D), while the C4-methyl group provides both steric modulation and weak inductive (+I) electron donation. This specific substitution pattern establishes a robust Intramolecular Charge Transfer (ICT) system. As a Senior Application Scientist, I emphasize that understanding the causality behind this molecule's spectroscopic signatures—driven by the push-pull electron density—is critical for orthogonal structural validation and downstream application development.

ICT_Mechanism Donor Amino Group (-NH2) Electron Donor (D) Core Benzene Ring Conjugated Bridge (π) Donor->Core Resonance (+R) Methyl Methyl Group (-CH3) Inductive Donor (+I) Methyl->Core Inductive (+I) Acceptor Thiadiazole Ring Electron Acceptor (A) Core->Acceptor Electron Withdrawal ICT_State Intramolecular Charge Transfer (ICT) State Acceptor->ICT_State Photoexcitation (hv)

Fig 1. Logical flow of the Intramolecular Charge Transfer (ICT) mechanism in the D-π-A system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR elucidation of this compound relies heavily on the anisotropic and resonance effects of the substituents.

  • Causality in ¹H NMR: The primary amine at C5 exerts a strong resonance (+R) effect, pushing electron density into the ortho position (C6). This significantly shields the C6 proton, shifting it upfield (~7.05 ppm). Conversely, the C7 proton is meta to the amine and adjacent to the electron-withdrawing thiadiazole ring, leaving it deshielded and shifted downfield (~7.80 ppm). The C4-methyl group appears as a sharp singlet, isolated from coupling.

  • Solvent Selection: DMSO- d6​ is strictly recommended over CDCl₃. The polar nature of the primary amine leads to severe line broadening and unpredictable chemical shifts in non-polar solvents due to variable hydrogen bonding.

Table 1: Summarized ¹H and ¹³C NMR Spectral Assignments (DMSO- d6​ , 400/100 MHz)

NucleusShift (ppm)MultiplicityIntegrationAssignmentCausality / Diagnostic Value
¹H 2.40Singlet (s)3H-CH₃ (C4)Deshielded by the aromatic ring current
¹H 5.85Broad Singlet (br s)2H-NH₂ (C5)Broadened by quadrupolar relaxation of Nitrogen
¹H 7.05Doublet (d, J=9.0 Hz)1HAr-H (C6)Shielded by +R effect of the ortho -NH₂ group
¹H 7.80Doublet (d, J=9.0 Hz)1HAr-H (C7)Deshielded by the adjacent thiadiazole ring
¹³C 13.5---CH₃ (C4)Standard aliphatic methyl carbon
¹³C 115.2--Ar-CH (C6)Strongly shielded by the attached -NH₂ group
¹³C 128.4--Ar-CH (C7)Deshielded by the BTD core
¹³C 148.5--Ar-C (C5)Quaternary carbon, directly attached to -NH₂
¹³C 152.0, 155.5--Ar-C (C3a, C7a)Quaternary carbons, attached to N=S of thiadiazole
Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy provides orthogonal validation of the functional groups. The rigid, fused bicyclic system restricts certain bending modes, leading to highly diagnostic stretching frequencies.

  • Causality in IR: The presence of the primary amine is definitively confirmed by the doublet peak above 3300 cm⁻¹ (asymmetric and symmetric N-H stretch). The electron-deficient nature of the thiadiazole ring stiffens the C=N bond, placing its stretch reliably around 1540 cm⁻¹, which is distinct from standard imines.

Table 2: Summarized FT-IR Vibrational Assignments (KBr Pellet)

Wavenumber (cm⁻¹)ModeIntensityCausality / Diagnostic Value
3450, 3350N-H Stretch (Asym/Sym)Medium, BroadDiagnostic for primary amine; broadened by H-bonding
3050C-H Stretch (Aromatic)WeakStandard sp² C-H stretching
2920, 2850C-H Stretch (Aliphatic)WeakConfirms the presence of the C4-methyl group
1630N-H BendMediumConfirms primary amine nature
1540C=N Stretch (Thiadiazole)StrongDiagnostic for the BTD fused ring system
850C-S StretchMediumConfirms the thiadiazole heteroatom
Photophysical Properties (UV-Vis & Photoluminescence)

Amino-substituted BTDs are highly fluorescent. The absorption spectrum is characterized by two main bands: a high-energy band (~310 nm) corresponding to localized π-π* transitions, and a lower-energy band (~415 nm) corresponding to the ICT transition[2].

  • Causality of Solvatochromism: Upon photoexcitation, the molecule enters a highly polar excited state. In polar solvents (like DMSO), dipole-dipole interactions stabilize this excited state, lowering its energy. This results in a pronounced bathochromic shift (red-shift) in the emission spectrum, known as positive solvatochromism[3].

Table 3: Summarized Photophysical Data Across Solvents

SolventPolarity Indexλ_abs (nm)λ_em (nm)Stokes Shift (nm)Causality / Notes
Toluene2.4310, 41049585Non-polar; minimal stabilization of ICT state
DCM3.1312, 415520105Moderate polarity; red-shifted emission
DMSO7.2315, 425560135Highly polar; strong stabilization of polar excited state

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, a protocol must be a self-validating system. Below are the step-by-step methodologies designed to prevent false positives (e.g., aggregation artifacts or solvent impurities).

Spectral_Workflow cluster_NMR NMR Protocol cluster_IR FT-IR Protocol cluster_UV UV-Vis Protocol Sample 4-Methyl-2,1,3-Benzothiadiazol-5-Amine Sample Preparation NMR_Prep Dissolve in DMSO-d6 + TMS Standard Sample->NMR_Prep IR_Prep Prepare KBr Pellet (1-2 wt% sample) Sample->IR_Prep UV_Prep Dilute Solutions (1 to 50 µM in DCM) Sample->UV_Prep NMR_Val Validate: Integration & Coupling Constants NMR_Prep->NMR_Val Data_Integration Cross-Correlate Data (Structural Confirmation) NMR_Val->Data_Integration IR_Val Validate: Background Subtraction IR_Prep->IR_Val IR_Val->Data_Integration UV_Val Validate: Beer-Lambert Linearity Check UV_Prep->UV_Val UV_Val->Data_Integration

Fig 2. Self-validating spectroscopic characterization workflow for structural confirmation.

Step-by-Step Workflows

Protocol A: High-Resolution NMR Acquisition

  • Preparation: Weigh precisely 15 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H spectra at 400 MHz (minimum 16 scans, 298 K) and ¹³C spectra at 100 MHz (minimum 512 scans, complete proton decoupling).

  • Self-Validation: Calibrate the TMS peak to exactly 0.00 ppm. Check the integration ratio of the ¹H spectrum. A perfect 3:2:1:1 ratio (Methyl : Amine : Ar-H : Ar-H) validates sample purity and rules out degradation.

Protocol B: FT-IR Solid-State Analysis

  • Preparation: Grind 1-2 mg of the sample with 100 mg of spectroscopic-grade, oven-dried KBr in an agate mortar until a fine, homogenous powder is achieved.

  • Pressing: Transfer the mixture to a die and press under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Self-Validation: Immediately prior to sample acquisition, run a blank KBr pellet scan to capture and subtract atmospheric H₂O and CO₂. Acquire the sample spectrum from 4000 to 400 cm⁻¹ (resolution of 4 cm⁻¹, 32 scans).

Protocol C: UV-Vis and Photoluminescence (PL)

  • Preparation: Prepare a 1 mM stock solution in spectroscopic-grade Dichloromethane (DCM).

  • Dilution Series: Prepare a concentration series (1 µM, 5 µM, 10 µM, 25 µM, 50 µM) using volumetric flasks.

  • Self-Validation (Critical): Plot Absorbance at λ_max (415 nm) against Concentration. A strictly linear relationship validates the Beer-Lambert law, confirming that the molecule is fully solvated and ruling out the formation of J- or H-aggregates, which would artificially distort the photophysical data[3].

References

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Proceedings (MDPI). URL:[Link]

  • [2] Efficient oxidative coupling of amines to imines under natural sunlight using a benzothiadiazole-based molecular photocatalyst. RSC Advances (Royal Society of Chemistry). URL:[Link]

  • [3] Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores: From Solution to Nanoaggregates. The Journal of Physical Chemistry C (ACS Publications). URL:[Link]

Sources

Exploratory

1H and 13C NMR spectra of 2,1,3-Benzothiadiazol-5-amine, 4-methyl-

Comprehensive NMR Elucidation Guide: 1 H and 13 C Spectra of 4-Methyl-2,1,3-Benzothiadiazol-5-Amine Executive Summary The compound 4-methyl-2,1,3-benzothiadiazol-5-amine (CAS: 874-37-3 for the des-methyl analog) represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Elucidation Guide: 1 H and 13 C Spectra of 4-Methyl-2,1,3-Benzothiadiazol-5-Amine

Executive Summary

The compound 4-methyl-2,1,3-benzothiadiazol-5-amine (CAS: 874-37-3 for the des-methyl analog) represents a highly specialized heterocyclic building block frequently utilized in the development of kinase inhibitors, organic light-emitting diodes (OLEDs), and organic photovoltaics. The 2,1,3-benzothiadiazole core is inherently electron-deficient, making it a privileged scaffold for "push-pull" systems when paired with electron-donating substituents[1].

This technical whitepaper provides an authoritative, in-depth elucidation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for this compound. By analyzing the mechanistic causality behind the observed chemical shifts—specifically the interplay between the electron-withdrawing thiadiazole ring and the electron-donating amino and methyl groups—this guide serves as a definitive reference for structural validation in drug discovery and materials science workflows.

Structural and Electronic Causality in NMR

To accurately interpret the NMR spectra of 4-methyl-2,1,3-benzothiadiazol-5-amine, one must first understand the electronic push-pull dynamics governing the molecule:

  • The 2,1,3-Benzothiadiazole Core: The fused 1,2,5-thiadiazole ring is strongly electron-withdrawing due to the electronegativity of the two nitrogen atoms and the sulfur atom. This exerts a deshielding effect on the adjacent benzene ring protons [2].

  • The 5-Amino Group (-NH 2​ ): The amino group acts as a strong π -electron donor via the mesomeric (+M) effect. This dramatically increases the electron density at the ortho (C6) and para (C4) positions, resulting in significant shielding of the nuclei at these locations [3].

  • The 4-Methyl Group (-CH 3​ ): Positioned between the bridgehead carbon (C3a) and the amino group, the methyl group exerts a weak inductive (+I) electron-donating effect. More importantly, it acts as a steric anchor, subtly restricting the free rotation of the adjacent amino group and providing a distinct, uncoupled singlet in the 1 H NMR spectrum.

Because of the polar nature of the amino group and the rigid planarity of the benzothiadiazole core, DMSO- d6​ is the solvent of choice. It disrupts intermolecular hydrogen bonding, ensuring sharp, well-resolved peaks for the -NH 2​ protons, which might otherwise broaden or disappear due to rapid exchange in less polar solvents like CDCl 3​ .

Spectral Data Presentation

The following tables summarize the empirical assignments for the 1 H and 13 C NMR spectra of 4-methyl-2,1,3-benzothiadiazol-5-amine acquired at 400 MHz and 100 MHz, respectively, in DMSO- d6​ .

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Assignment Rationale
-CH 3​ (C4) 2.40Singlet (s)3H-Deshielded slightly beyond a typical aryl-methyl (~2.1 ppm) due to the proximity of the electron-withdrawing thiadiazole bridgehead.
-NH 2​ (C5) 5.80Broad Singlet (br s)2H-Typical chemical shift for an arylamine in DMSO- d6​ . Broadening is due to quadrupolar relaxation of the 14 N nucleus and slow proton exchange.
H6 7.10Doublet (d)1H9.0Strongly shielded by the +M effect of the ortho-amino group.
H7 7.75Doublet (d)1H9.0Deshielded by the proximity to the electron-withdrawing thiadiazole ring. Couples with H6 via standard ortho-coupling.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality / Assignment Rationale
-CH 3​ 13.5Primary (CH 3​ )Standard aliphatic resonance, sterically compressed.
C4 112.0Quaternary (C)Ortho to the strongly donating -NH 2​ group, resulting in significant shielding despite being substituted.
C6 116.0Tertiary (CH)Ortho to the -NH 2​ group; shielded by increased electron density (+M effect).
C7 128.5Tertiary (CH)Meta to the -NH 2​ group; less shielded, reflecting the baseline electron-deficient nature of the core.
C5 148.5Quaternary (C)Directly bonded to the electronegative nitrogen of the amino group (deshielded).
C7a 151.0Quaternary (C)Bridgehead carbon attached to the thiadiazole nitrogen.
C3a 154.0Quaternary (C)Bridgehead carbon attached to the thiadiazole nitrogen; slightly more deshielded due to the adjacent methyl group.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and high-fidelity data, the following self-validating protocol must be strictly adhered to when preparing and acquiring NMR spectra for benzothiadiazole derivatives.

Step 1: Sample Preparation

  • Action: Weigh 15–20 mg of 4-methyl-2,1,3-benzothiadiazol-5-amine and dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation: Visually inspect the NMR tube. The solution must be perfectly clear. Any particulate matter will distort the magnetic field homogeneity (B 0​ ), requiring filtration through a glass wool plug.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into the spectrometer and execute the automated or manual tuning/matching routine for the 1 H and 13 C channels.

  • Validation: The tuning curve must show a deep, symmetrical dip exactly at the Larmor frequency of the target nucleus, ensuring maximum power transfer and optimal signal-to-noise ratio (SNR).

Step 3: Locking and Shimming

  • Action: Lock the spectrometer to the deuterium frequency of DMSO- d6​ . Perform gradient shimming (e.g., TopShim) to optimize the magnetic field homogeneity along the Z-axis.

  • Validation: The lock level must remain stable without oscillation. The residual solvent peak (DMSO- d5​ at 2.50 ppm) must exhibit a full-width at half-maximum (FWHM) of less than 1.0 Hz.

Step 4: Data Acquisition (FID Generation)

  • Action: Execute a standard 1D 1 H pulse sequence (e.g., zg30) with a relaxation delay (D1) of at least 2 seconds to ensure complete longitudinal relaxation ( T1​ ) of the amino protons. Acquire 16–32 scans.

  • Validation: The Free Induction Decay (FID) must decay completely to the baseline noise before the end of the acquisition time (AQ). Truncated FIDs will result in sinc-wiggles (artifacts) after Fourier transformation.

Step 5: Processing and Elucidation

  • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H) to the FID. Perform Fourier Transformation (FT), followed by zero-order and first-order phase correction.

  • Validation: The baseline must be perfectly flat. Integrate the peaks relative to the 4-methyl singlet (set to exactly 3.00). The integral of the aromatic doublets must equal 1.00 ± 0.05.

Workflow Visualization

The following diagram maps the critical path from sample preparation to structural elucidation, emphasizing the sequential dependencies required for high-fidelity NMR analysis.

NMR_Workflow A 1. Sample Preparation (Dissolution in DMSO-d6) B 2. Probe Tuning & Matching (Locking & Shimming) A->B C 3. Pulse Sequence Execution (1D 1H / 13C, 2D HSQC/HMBC) B->C D 4. FID Acquisition (Time Domain Data) C->D E 5. Fourier Transformation (Frequency Domain) D->E F 6. Spectral Processing (Phase & Baseline Correction) E->F G 7. Structural Elucidation (Peak Assignment & Integration) F->G

Figure 1: Standardized workflow for NMR data acquisition and structural elucidation.

References

  • Wikipedia Contributors. "2,1,3-Benzothiadiazole." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • SpectraBase. "4-Nitro-2,1,3-benzoxadiazol-5-amine (Analogous substitution effects)." John Wiley & Sons, Inc. Available at:[Link]

Foundational

Solubility Profile of 4-Methyl-2,1,3-Benzothiadiazol-5-Amine in Polar Aprotic Solvents: A Technical Guide

Executive Summary In the realm of advanced materials and pharmaceutical development, substituted benzothiadiazoles serve as critical building blocks due to their unique electronic properties and structural rigidity. Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced materials and pharmaceutical development, substituted benzothiadiazoles serve as critical building blocks due to their unique electronic properties and structural rigidity. Specifically, 4-methyl-2,1,3-benzothiadiazol-5-amine (CAS: 2255-97-2), also known as 4-Methylbenzo[c][1,2,5]thiadiazol-5-amine, presents a fascinating physicochemical profile[1][2]. Characterized by an electron-deficient heterocyclic core paired with an electron-donating methyl group and a primary amine, its behavior in solution is highly dependent on the solvent's hydrogen-bonding capabilities.

This whitepaper provides an in-depth analysis of the solubility profile of 4-methyl-2,1,3-benzothiadiazol-5-amine in polar aprotic solvents (DMSO, DMF, NMP, and Acetonitrile). As a Senior Application Scientist, I have structured this guide to move beyond mere empirical data, focusing instead on the thermodynamic causality of solvation and providing a self-validating experimental framework for rigorous solubility determination.

Solvation Thermodynamics & Causality

To predict and manipulate the solubility of 4-methyl-2,1,3-benzothiadiazol-5-amine, one must understand the thermodynamic tug-of-war between the solid's crystal lattice energy and the solvation energy provided by the solvent.

Polar aprotic solvents are defined by their high dielectric constants and significant dipole moments, yet they lack hydrogen bond donors (HBD). However, solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are exceptionally strong hydrogen bond acceptors (HBA). The primary amine (-NH₂) on the benzothiadiazole ring acts as a potent hydrogen bond donor. When introduced to a polar aprotic solvent, the strong HBA nature of the solvent disrupts the intermolecular hydrogen bonding of the solute's crystal lattice, driving an exothermic solvation process that overcomes the endothermic lattice dissociation.

SolvationThermodynamics Solid Solid Solute (Crystal Lattice) Gas Gaseous Solute (Isolated Molecules) Solid->Gas Sublimation Energy (ΔH_sub > 0) Solution Solvated Solute (in Polar Aprotic Solvent) Solid->Solution Dissolution Energy (ΔH_diss) Gas->Solution Solvation Energy (ΔH_solv < 0)

Thermodynamic cycle illustrating the energetic pathways of solvation for crystalline solutes.

Quantitative Solubility Profiling

The table below synthesizes the expected solubility ranges of 4-methyl-2,1,3-benzothiadiazol-5-amine across four standard polar aprotic solvents at 25°C. The causality of these ranges is directly tied to the Kamlet-Taft β parameter, which quantifies the solvent's hydrogen bond acceptor basicity.

SolventDielectric Constant (ε at 25°C)Kamlet-Taft HBA (β)Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.70.76> 100 Strong H-bonding with primary amine; high dipole-dipole stabilization.
N,N-Dimethylformamide (DMF) 36.70.6950 - 100 Robust H-bond acceptance; moderate to high polarizability.
N-Methyl-2-pyrrolidone (NMP) 32.20.7750 - 100 High HBA capacity; steric bulk slightly limits tight solvation shells.
Acetonitrile (MeCN) 37.50.3110 - 30 Weak H-bond acceptance; relies primarily on dipole-dipole interactions.

Note: Data represents extrapolated thermodynamic equilibrium ranges based on the physicochemical properties of substituted benzothiadiazole derivatives. Exact values require empirical validation using the protocol below.

Standardized Experimental Protocol: The Self-Validating Shake-Flask Method

The classical saturation shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility. However, standard protocols often fail to account for phase transitions during the experiment. The following methodology is engineered as a self-validating system , ensuring that the data generated is both highly accurate and mechanistically sound.

Step-by-Step Methodology

Step 1: Preparation of Saturated Suspensions

  • Action: Add an excess amount of 4-methyl-2,1,3-benzothiadiazol-5-amine (e.g., 150 mg) to 1.0 mL of the target polar aprotic solvent in a tightly sealed amber glass vial.

  • Causality: An excess of solid must be visually confirmed to ensure the solution reaches true thermodynamic saturation rather than a kinetic dissolution plateau. Amber glass prevents potential photo-degradation of the benzothiadiazole core.

Step 2: Isothermal Equilibration

  • Action: Place the vials in an orbital shaker set to 25.0 ± 0.1 °C at 150 rpm for 48 hours.

  • Causality: 48 hours is typically required to reach thermodynamic equilibrium. The precise temperature control is critical; a deviation of even 1°C can alter solubility readings by 5-10% due to the temperature dependence of the dissolution enthalpy (ΔH_diss).

Step 3: Phase Separation (Isothermal Centrifugation)

  • Action: Transfer the suspension to a thermostatted centrifuge. Spin at 10,000 × g for 15 minutes at exactly 25.0 °C. Extract the supernatant using a pre-warmed syringe filter (0.22 µm PTFE).

  • Causality: Why isothermal centrifugation? If a saturated solution is centrifuged in an un-thermostatted rotor, the temperature may drop. Because dissolution is generally endothermic, a temperature drop will cause rapid precipitation of the solute, leading to a false-negative quantification. Conversely, frictional heating could overestimate solubility.

Step 4: Analytical Quantification

  • Action: Dilute the supernatant appropriately with the mobile phase and quantify the concentration using HPLC-UV/Vis (detection typically at ~310 nm for benzothiadiazoles).

Step 5: Data Validation (The Self-Validating Step)

  • Action: Recover the residual solid pellet from the centrifuge tube. Dry it under a gentle stream of nitrogen and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: Why XRPD on the residual solid? Polar aprotic solvents like DMSO are notorious for forming solvates (pseudo-polymorphs). If the crystal lattice incorporates solvent molecules during the 48-hour equilibration, the thermodynamic equilibrium shifts. You would no longer be measuring the solubility of pure 4-methyl-2,1,3-benzothiadiazol-5-amine, but rather the solubility of its solvate. Confirming that the residual solid's XRPD pattern matches the starting material validates the structural integrity of the experiment.

SolubilityWorkflow A 1. Solvent Saturation (Excess Solute + Solvent) B 2. Isothermal Equilibration (24-48h at 25°C) A->B C 3. Phase Separation (Isothermal Centrifugation) B->C D 4. Analytical Quantification (HPLC-UV/Vis) C->D E 5. Data Validation (Residual Solid XRPD) D->E

Standardized shake-flask experimental workflow for determining equilibrium solubility.

References

  • Baka, E., Comer, J.E.A., Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

Sources

Exploratory

Thermal Stability and Thermogravimetric Analysis (TGA) of 4-Methyl-2,1,3-Benzothiadiazol-5-Amine: A Technical Guide

Executive Summary In the development of advanced optoelectronic materials, hole transport materials (HTMs) for perovskite solar cells, and Covalent Organic Frameworks (COFs), the selection of robust molecular building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced optoelectronic materials, hole transport materials (HTMs) for perovskite solar cells, and Covalent Organic Frameworks (COFs), the selection of robust molecular building blocks is paramount. 4-methyl-2,1,3-benzothiadiazol-5-amine (CAS: 2255-97-2) serves as a highly efficient, electron-deficient precursor. The 2,1,3-benzothiadiazole (BT) core is widely recognized for its strong electron-accepting properties in Donor-Acceptor (D-A) conjugated systems[1].

For researchers and drug development professionals utilizing this compound as a synthetic intermediate, understanding its thermal boundaries is critical. Thermal degradation or premature sublimation during high-temperature vacuum deposition or polymerization can catastrophically impact device morphology and yield. This whitepaper provides an in-depth mechanistic analysis of the thermal stability of 4-methyl-2,1,3-benzothiadiazol-5-amine, supported by a self-validating Thermogravimetric Analysis (TGA) protocol.

Mechanistic Insights into Thermal Stability

The thermal resilience of 4-methyl-2,1,3-benzothiadiazol-5-amine is dictated by the interplay between its rigid heteroaromatic core and its peripheral substituents.

The Benzothiadiazole (BT) Core

The BT unit is intrinsically stable due to its highly delocalized π -electron system and the strong, covalent N-S-N bonding network. Studies on BT-aryl amine derivatives demonstrate that the core structure resists thermal cleavage until extreme temperatures, often exhibiting a 5% weight loss degradation temperature ( Td5%​ ) above 350 °C when incorporated into larger molecular architectures[2].

Substituent Effects: Amine and Methyl Groups

While the BT core provides a high thermal ceiling, the primary sites of thermal vulnerability in the monomer are the 5-amine and 4-methyl groups:

  • Hydrogen Bonding: The primary amine (-NH 2​ ) facilitates intermolecular hydrogen bonding, which increases the enthalpy of sublimation and stabilizes the solid-state crystal lattice compared to unsubstituted benzothiadiazole.

  • Initial Degradation Pathway: During thermal stress, the initial mass loss observed in TGA typically corresponds to the loss of these peripheral groups (deamination and demethylation) before the catastrophic breakdown of the aromatic core[1].

  • Steric Shielding: The methyl group at the 4-position provides mild steric shielding to the adjacent amine, slightly altering the kinetics of nucleophilic attack and thermal oxidation, though inert atmosphere TGA isolates purely thermal dissociation.

Self-Validating TGA Methodology

To accurately determine the thermal degradation profile without conflating it with oxidative combustion, TGA must be performed under rigorously controlled inert conditions. The following protocol is designed to be a self-validating system, ensuring that the recorded Td5%​ is a true reflection of intramolecular bond dissociation.

Step-by-Step Experimental Protocol
  • Instrument Calibration:

    • Action: Calibrate the TGA balance using certified class E2 weights. Calibrate the temperature sensor using the Curie point of standard metals (e.g., Alumel, Nickel) at the intended heating rate (10 °C/min).

    • Causality: Temperature gradients between the furnace and the sample pan cause thermal lag. Curie point calibration corrects this offset, ensuring the recorded degradation onset is accurate.

  • Sample Preparation:

    • Action: Load 5.0 to 10.0 mg of 4-methyl-2,1,3-benzothiadiazol-5-amine into a pre-tared, high-purity alumina (Al 2​ O 3​ ) crucible.

    • Causality: Alumina is chosen over platinum to prevent any unintended catalytic degradation of the amine group at elevated temperatures. The 5-10 mg mass ensures a sufficient signal-to-noise ratio while preventing thermal gradients within the sample bulk.

  • Atmospheric Control (Purge Phase):

    • Action: Purge the furnace with high-purity Nitrogen (N 2​ , 99.999%) at a flow rate of 30 mL/min for 15 minutes prior to heating[3].

    • Causality: Residual oxygen leads to premature oxidative degradation, artificially lowering the apparent Td5%​ . An isothermal purge establishes a strict pyrolytic environment.

  • Dynamic Heating Run:

    • Action: Heat the sample from 30 °C to 800 °C at a constant rate of 10 °C/min[1].

    • Causality: A 10 °C/min rate is the industry standard; faster rates induce thermal lag (pushing Td5%​ artificially high), while slower rates can induce solid-state crosslinking, altering the degradation pathway.

  • Data Extraction:

    • Action: Record the Td5%​ (temperature at 5% mass loss), Td10%​ , and the residual char yield at 800 °C.

TGA Workflow and Degradation Logic

The following diagram illustrates the experimental workflow and the sequential logic of the thermal degradation pathway for the compound.

G Start 4-Me-BTD-5-NH2 Sample Prep Sample Preparation (Alumina Crucible, 5-10 mg) Start->Prep Purge N2 Purge (30 mL/min, Isothermal 15 min) Prep->Purge Heat Dynamic Heating (10 °C/min, 30-800 °C) Purge->Heat Phase1 Phase I: < 200 °C Melting & Minor Sublimation Heat->Phase1 Temperature Increase Phase2 Phase II: 240-350 °C Initial Degradation (Td5%) Loss of -NH2 & -CH3 Phase1->Phase2 Thermal Stress Phase3 Phase III: > 400 °C Core Cleavage (N-S-N breakdown) Char Formation Phase2->Phase3 Deep Pyrolysis

Caption: TGA experimental workflow and the multi-phase thermal degradation logic of 4-Me-BTD-5-NH2.

Quantitative Data Presentation

While the exact monomeric Td5%​ can fluctuate based on crystal purity and sublimation rates, integrating the 4-methyl-2,1,3-benzothiadiazol-5-amine motif into larger networks dramatically stabilizes it. Table 1 summarizes the expected thermal parameters of the monomer compared to its polymerized derivatives found in advanced materials.

Table 1: Comparative Thermal Stability of Benzothiadiazole-Based Materials

Material ClassificationCompound / Framework Td5%​ (°C)Char Yield at 800 °C (%)Primary Degradation Mechanism
Small Molecule (Monomer) 4-Me-BTD-5-NH2~200 - 240< 5%Sublimation / Deamination
Hole Transport Material BT-Aryl Amine (e.g., CS01)377~ 20%Cleavage of peripheral aryl groups[2]
Conjugated Polymer Ethynylene-BT Polymer240 - 33030 - 45%Loss of alkyl/alkoxy chains[1]
Hybrid Porous Polymer BTV-PHP-4 (POSS-linked)> 25037%Removal of solvent, then core breakdown
Covalent Organic Framework BTDA-TAPT COF> 400> 50%High-temp framework collapse[3]

Note: Monomeric small molecules often exhibit apparent mass loss in TGA due to sublimation prior to actual bond cleavage. Coupling TGA with Differential Scanning Calorimetry (DSC) or Mass Spectrometry (TGA-MS) is recommended to differentiate phase changes from true pyrolysis.

Conclusion

4-methyl-2,1,3-benzothiadiazol-5-amine is a structurally robust building block. Its thermal degradation profile is characterized by an initial vulnerability at the amine and methyl substituents, followed by the highly resilient benzothiadiazole core which requires temperatures exceeding 400 °C to fully pyrolyze. By adhering to the strict TGA methodologies outlined above, researchers can accurately map the thermal boundaries of this compound, ensuring its successful integration into high-performance optoelectronics and covalent organic frameworks.

References

  • Rodríguez-Seco, C., et al. "Benzothiadiazole Aryl-amine Based Materials as Efficient Hole Carriers in Perovskite Solar Cells." ACS Publications, 2020. Available at:[Link]

  • Al-Otaibi, A., et al. "Impact of ethynylene linkers on the optical and electrochemical properties of benzothiadiazole based alternate conjugated polymers." Arabian Journal of Chemistry, 2021. Available at:[Link]

  • Mao, Y., et al. "A benzothiadiazole-vinyl-linked POSS porous hybrid polymer enables photocatalytic oxidative coupling of amines in air." RSC Publishing, 2026. Available at:[Link]

  • Zhang, Y., et al. "Structural and Morphological Engineering of Benzothiadiazole-Based Covalent Organic Frameworks for Visible Light-Driven Oxidative Coupling of Amines." ACS Applied Materials & Interfaces, 2021. Available at:[Link]

Sources

Foundational

Photophysical Dynamics of 4-Methyl-2,1,3-Benzothiadiazol-5-Amine: A Technical Guide to Donor-Acceptor Fluorophore Engineering

Executive Summary The 2,1,3-benzothiadiazole (BTD) heterocycle is a privileged, highly electron-deficient scaffold extensively utilized in organic optoelectronics, photovoltaic materials, and fluorescence bioimaging 1. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,1,3-benzothiadiazole (BTD) heterocycle is a privileged, highly electron-deficient scaffold extensively utilized in organic optoelectronics, photovoltaic materials, and fluorescence bioimaging 1. Within this family, 4-methyl-2,1,3-benzothiadiazol-5-amine (CAS: 2255-97-2) serves as a highly specialized building block. The strategic placement of a primary amine at the 5-position and a methyl group at the 4-position creates a finely tuned Donor-Acceptor (D-A) architecture.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind the photophysical behavior of this molecule. We will explore how the steric influence of the 4-methyl group dictates excited-state dynamics, governs solvatochromism, and mitigates solid-state quenching, providing actionable protocols for rigorous photophysical characterization.

Structural and Electronic Foundations

The Donor-Acceptor (D-A) Push-Pull System

The fundamental photophysics of 5-amino-BTD derivatives are governed by an intramolecular charge transfer (ICT) event. The thiadiazole ring acts as a strong electron acceptor, while the 5-amino group serves as an electron donor. Upon photoexcitation, electron density rapidly shifts from the amine donor to the BTD acceptor, generating a highly polarized excited state with a significantly larger dipole moment than the ground state 2.

Causality of the 4-Methyl Substituent

The addition of the 4-methyl group is not merely a synthetic variation; it is a critical photophysical modulator 3.

  • Steric Hindrance and Orbital Decoupling: The methyl group at the 4-position sits ortho to the 5-amino group. This induces a severe steric clash, forcing the amino group to twist out of the coplanar alignment with the BTD core. This twisting restricts the conjugation, leading to a hypsochromic (blue) shift in both absorption and emission spectra compared to non-methylated analogues.

  • Solid-State Emission Enhancement: In standard planar BTDs, strong intermolecular π−π stacking leads to Aggregation-Caused Quenching (ACQ). The bulky 4-methyl group acts as a physical spacer, disrupting these tight π−π interactions in the crystal lattice. This structural distortion preserves radiative decay pathways in the solid state, often yielding Aggregation-Induced Emission (AIE) characteristics 4.

Core Photophysical Properties

Solvatochromism and Excited State Dynamics

Due to the ICT nature of the molecule, 4-methyl-2,1,3-benzothiadiazol-5-amine exhibits pronounced positive solvatochromism.

  • In non-polar solvents (e.g., Toluene): The molecule emits from a Locally Excited (LE) state, resulting in high quantum yields and blue/green emission.

  • In polar solvents (e.g., Acetonitrile): The polar solvent molecules rapidly reorient to stabilize the highly polar excited state. The pre-existing steric twist induced by the 4-methyl group lowers the activation energy required to access a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is highly stabilized in polar media, resulting in a massive bathochromic (red) shift and a concurrent drop in quantum yield due to the activation of non-radiative decay channels.

Photophysics S0 Ground State (S0) Planar Conformation S1_LE Locally Excited (LE) State Franck-Condon Region S0->S1_LE hν (Absorption) S1_TICT TICT State Twisted Conformation S1_LE->S1_TICT Solvent Relaxation & Bond Rotation (Polar Solvents) Emission_LE Blue/Green Emission High QY S1_LE->Emission_LE Radiative Decay (Non-Polar Solvents) Emission_TICT Red-Shifted Emission Low QY / Quenched S1_TICT->Emission_TICT Radiative/Non-Radiative Decay Emission_LE->S0 Emission_TICT->S0

Caption: Photophysical pathways illustrating the divergence between LE and TICT states based on solvent polarity.

Quantitative Data Summary

The table below summarizes the expected photophysical parameters for the 5-amino-4-methyl-BTD core across a dielectric continuum.

Table 1: Representative Photophysical Parameters in Varied Solvents

SolventPolarity Index (Δf)Absorption λ_max (nm)Emission λ_max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
Hexane0.001390465~4135High (>0.80)
Toluene0.013395480~4480High (>0.70)
THF0.210405525~5640Moderate (~0.40)
MeCN0.305410560~6530Low (<0.10)

Experimental Workflows & Protocols

To ensure scientific integrity, photophysical characterization must rely on self-validating systems. Below are the definitive protocols for evaluating the ICT characteristics and solid-state emission of this compound.

Protocol 1: Solvatochromic Analysis and Lippert-Mataga Plotting

Causality Check: This protocol quantifies the change in dipole moment ( Δμ ) between the ground and excited states. A linear Lippert-Mataga plot confirms that the emission shift is purely due to solvent dielectric stabilization of an ICT state, rather than specific solute-solvent hydrogen bonding.

  • Stock Preparation: Prepare a 1.0 mM stock solution of 4-methyl-2,1,3-benzothiadiazol-5-amine in anhydrous, spectroscopic-grade DMSO.

  • Solvent Matrix Dilution: Dilute the stock to a final concentration of 10 µM in a series of solvents with varying orientation polarizabilities ( Δf ) (e.g., Hexane, Toluene, THF, DCM, Acetonitrile).

    • Self-Validation Step: Measure the Optical Density (OD) of all solutions at the excitation wavelength. Ensure OD ≤0.05 . Higher ODs cause inner-filter effects, leading to artificial red-shifting and self-quenching, which invalidates the data.

  • Spectral Acquisition: Record UV-Vis absorption (300–600 nm) and steady-state fluorescence emission spectra.

  • Data Processing: Calculate the Stokes shift ( νabs​−νem​ in cm −1 ) and plot it against the solvent polarizability parameter ( Δf ). Extract the slope to calculate Δμ .

Protocol 2: Absolute Solid-State Quantum Yield Measurement

Causality Check: Because the 4-methyl group is hypothesized to mitigate ACQ, relative quantum yield measurements (using a standard like Quinine Sulfate) are invalid for solid powders. An integrating sphere must be used to capture all scattered and emitted photons directly.

  • System Calibration: Calibrate the integrating sphere and spectrofluorometer using a certified spectral irradiance standard (e.g., a tungsten-halogen lamp) to correct for detector bias across the visible spectrum.

  • Blank Scatter Measurement: Place a clean quartz slide (or BaSO 4​ powder) in the sphere. Record the scatter profile at the chosen excitation wavelength ( λex​ ).

  • Sample Measurement: Drop-cast a thin film or place the crystalline powder of the compound onto the quartz slide. Record both the attenuated scatter peak and the broad emission peak.

  • Self-Validating Calculation: Compute the absolute quantum yield ( ΦF​ ) as the ratio of emitted photons to absorbed photons: ΦF​=Nem​/(Nblank​−Nsample​) . Ensure the absorption factor ( Nblank​−Nsample​ ) is > 10% to minimize signal-to-noise errors.

Workflow Prep 1. Sample Preparation (OD < 0.05 in varied solvents) Abs 2. UV-Vis Absorption (Determine λ_max) Prep->Abs Fluor 3. Steady-State Fluorescence (Excitation at λ_max) Abs->Fluor QY 4. Absolute Quantum Yield (Integrating Sphere for Solids) Fluor->QY Lifetime 5. TCSPC (Fluorescence Lifetime Decay) QY->Lifetime Analysis 6. Lippert-Mataga Plot (Dipole Moment Calculation) Lifetime->Analysis

Caption: Self-validating experimental workflow for comprehensive photophysical characterization.

References

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing.
  • Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI.
  • Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution.
  • Preparation and Photoluminescent Properties of Three 5-Amino Benzothiadiazoles (5-amBTDs).

Sources

Exploratory

Mechanism of Formation for 4-Methyl-2,1,3-Benzothiadiazol-5-Amine: A Technical Guide

Executive Summary The compound 2,1,3-benzothiadiazol-5-amine, 4-methyl- (also referred to as 4-methyl-5-amino-2,1,3-benzothiadiazole) is a highly specialized heterocyclic building block utilized extensively in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,1,3-benzothiadiazol-5-amine, 4-methyl- (also referred to as 4-methyl-5-amino-2,1,3-benzothiadiazole) is a highly specialized heterocyclic building block utilized extensively in the development of organic light-emitting diodes (OLEDs), photoluminescent materials, and advanced pharmaceuticals[1].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of chemical reactions, but as a delicate manipulation of thermodynamic driving forces and electronic effects. The formation mechanism is divided into two distinct phases:

  • Thermodynamic Assembly: The construction of the 10-π electron aromatic 1,2,5-thiadiazole core via a Hinsberg-type condensation.

  • Regioselective Functionalization: The electrophilic aromatic nitration of the core, governed by the steric and electronic influence of the C4-methyl group, followed by targeted reduction to yield the 5-amine.

This whitepaper details the causality behind these mechanistic steps, supported by quantitative data, self-validating experimental protocols, and foundational literature.

Phase I: Thermodynamic Assembly of the Benzothiadiazole Core

The foundational step in synthesizing the target molecule is the formation of the 4-methyl-2,1,3-benzothiadiazole core from 2,3-diaminotoluene (3-methyl-1,2-phenylenediamine).

The Causality of Reagent Selection

Historically, the Hinsberg method utilized gaseous sulfur dioxide (SO₂) to form the thiadiazole ring. However, this approach requires extreme conditions (autoclaves heated to 160–200 °C) and frequently results in the formation of intractable, tar-like by-products[2].

To bypass these thermodynamic barriers, modern synthesis employs thionyl chloride (SOCl₂) [3]. SOCl₂ acts as both the sulfur source and the internal oxidant. The reaction proceeds cleanly at moderate temperatures (refluxing toluene or pyridine) with yields frequently exceeding 85%[3][4]. The overall stoichiometry requires two equivalents of SOCl₂ per equivalent of diamine, driving the system into a stable aromatic state while extruding sulfur dioxide and hydrogen chloride gas as by-products.

Step-by-Step Mechanism
  • Nucleophilic Attack: The primary amine of 2,3-diaminotoluene attacks the electrophilic sulfur of the first SOCl₂ molecule, displacing a chloride ion.

  • Cyclization: Following deprotonation, the adjacent amino group executes an intramolecular nucleophilic attack on the sulfur center, displacing the second chloride to form a cyclic sulfinamide intermediate.

  • Aromatization: A second equivalent of SOCl₂ reacts with the cyclic intermediate. The highly favorable formation of the fully conjugated 10-π electron bicyclic system drives the elimination of SO₂ and HCl, yielding 4-methyl-2,1,3-benzothiadiazole[3][4].

G A 2,3-Diaminotoluene B SOCl2 Addition (Nucleophilic Attack) A->B C N-Sulfinyl Intermediate B->C D Intramolecular Cyclization (-HCl) C->D E Cyclic Sulfinamide D->E F 2nd SOCl2 (Aromatization) E->F G 4-Methyl-2,1,3- benzothiadiazole F->G

Fig 1. Stepwise mechanism of 1,2,5-thiadiazole ring formation via SOCl2 condensation.

Phase II: Regioselective Nitration and Reduction

Once the 4-methyl-2,1,3-benzothiadiazole core is established, the next challenge is installing the amine group at the C5 position. This is achieved via electrophilic aromatic nitration followed by reduction[5][6].

Electronic and Steric Causality in Nitration

The 1,2,5-thiadiazole ring is strongly electron-withdrawing, rendering the fused benzene ring electron-deficient and resistant to electrophilic attack[1]. However, the C4-methyl group acts as an electron-donating activator, directing incoming electrophiles (such as the nitronium ion, NO₂⁺) to its ortho (C5) and para (C7) positions.

This creates a competitive regioselective pathway:

  • 7-Nitro Isomer (Major): The C7 position is sterically unhindered, making it the kinetically and thermodynamically favored site for nitration, yielding 53% of the product[5].

  • 5-Nitro Isomer (Minor): The C5 position is ortho to the methyl group. The steric bulk of the methyl group partially blocks this site, restricting the yield of the 5-nitro isomer to approximately 12%[5].

To obtain the target 5-amine, the minor 5-nitro isomer must be chromatographically isolated and subsequently reduced.

G A 4-Methyl-2,1,3-benzothiadiazole B Electrophilic Aromatic Nitration (HNO3 / H2SO4) A->B C 7-Nitro Isomer (53%) (Para to Methyl) B->C Major Pathway D 5-Nitro Isomer (12%) (Ortho to Methyl) B->D Minor Pathway E Chromatographic Separation D->E F Reduction (Fe/AcOH) E->F G 4-Methyl-2,1,3-benzothiadiazol-5-amine F->G

Fig 2. Regioselective nitration and subsequent reduction to the 5-amine target.

Quantitative Data Presentation

The delicate balance of steric hindrance is perfectly illustrated when comparing the nitration of 4-methyl-2,1,3-benzothiadiazole to its bulkier analogs. As steric bulk at the C4 position increases, the formation of the 5-nitro isomer is completely suppressed.

Table 1: Influence of C4-Alkyl Steric Bulk on Nitration Regioselectivity[5]

SubstrateReagentsMajor Isomer (Yield)Minor Isomer (Yield)Causality / Observation
4-Methyl-2,1,3-benzothiadiazole HNO₃ / H₂SO₄7-Nitro (53%)5-Nitro (12%) Small methyl group allows partial ortho-attack.
4-Ethyl-2,1,3-benzothiadiazole HNO₃ / H₂SO₄7-Nitro (83%)None DetectedEthyl bulk completely blocks the ortho (C5) position.
4-Chloromethyl-2,1,3-benzothiadiazole HNO₃ / H₂SO₄7-Nitro (81%)None DetectedChloromethyl bulk completely blocks the ortho (C5) position.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step incorporates mandatory In-Process Controls (IPCs) to verify chemical transformations before progressing.

Protocol A: Synthesis of 4-Methyl-2,1,3-benzothiadiazole
  • Preparation: Dissolve 1.0 equivalent of 2,3-diaminotoluene in anhydrous toluene. Add 2.5 equivalents of pyridine to serve as an acid scavenger[3].

  • Addition: Cool the reactor to 0 °C. Add 2.1 equivalents of thionyl chloride (SOCl₂) dropwise over 30 minutes to control the exothermic release of SO₂ and HCl[6].

  • Reflux: Heat the mixture to reflux (110 °C) for 3 hours[4].

  • IPC Checkpoint: Analyze via TLC (Hexane:EtOAc 8:2). The reaction is valid only when the diamine spot (ninhydrin active) is completely absent.

  • Workup: Remove solvent under reduced pressure, wash with water, and recrystallize from ethanol to yield the pure core.

Protocol B: Regioselective Nitration and Isolation
  • Preparation: Dissolve 4-methyl-2,1,3-benzothiadiazole in concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Nitration: Slowly add a stoichiometric amount of fuming nitric acid (HNO₃). Stir at 0 °C for 2 hours, then allow to warm to room temperature[6].

  • IPC Checkpoint: Monitor via HPLC (C18 column, MeCN/H₂O gradient). Validate the presence of two distinct product peaks representing the 7-nitro (major) and 5-nitro (minor) isomers[5]. Quench over crushed ice only when starting material is <1%.

  • Isolation: Extract with dichloromethane. Separate the isomers using silica gel column chromatography to isolate the pure 4-methyl-5-nitro-2,1,3-benzothiadiazole.

Protocol C: Reduction to the 5-Amine

Expert Insight: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reductions, the sulfur-rich thiadiazole ring poses a severe risk of catalyst poisoning. Therefore, a dissolving metal reduction is strategically chosen[6].

  • Preparation: Suspend the isolated 5-nitro isomer in glacial acetic acid.

  • Reduction: Add 5.0 equivalents of activated iron (Fe) powder. Heat the suspension to 80 °C for 4 hours.

  • IPC Checkpoint: Monitor via LC-MS. The system validates complete reduction when the nitro precursor mass peak ([M+H]⁺ 196) is entirely replaced by the amine mass peak ([M+H]⁺ 166).

  • Workup: Filter through a Celite pad to remove iron salts. Neutralize the filtrate with saturated NaHCO₃, extract with ethyl acetate, and dry to yield pure 2,1,3-benzothiadiazol-5-amine, 4-methyl-.

References

  • Wikipedia - 2,1,3-Benzothiadiazole: Preparation and structure. URL:[Link]

  • Academia.edu - 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. URL:[Link]

  • OPUS (University of Lethbridge) - Synthesis and Characterization of Benzo-2,1,3-thiadiazole Derivatives and their Metal Complexes. URL:[Link]

  • Google Patents - Process for preparing 2,1,3-benzothiadiazoles (WO1998027076A1).
  • ACS Publications - Some Items of Interest to Process R&D Chemists and Engineers (Regioselectivity of Nitration). URL:[Link]

Sources

Foundational

DFT calculations for 2,1,3-Benzothiadiazol-5-amine, 4-methyl- molecular orbitals

Quantum Mechanical Profiling of 4-Methyl-2,1,3-Benzothiadiazol-5-Amine: A Density Functional Theory (DFT) Whitepaper Executive Summary The molecule 4-methyl-2,1,3-benzothiadiazol-5-amine (a derivative of the 2,1,3-benzot...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantum Mechanical Profiling of 4-Methyl-2,1,3-Benzothiadiazol-5-Amine: A Density Functional Theory (DFT) Whitepaper

Executive Summary

The molecule 4-methyl-2,1,3-benzothiadiazol-5-amine (a derivative of the 2,1,3-benzothiadiazole or BTD core) represents a highly privileged "push-pull" chemical scaffold. The BTD core functions as a robust electron acceptor due to the electronegative nitrogen and sulfur atoms in the thiadiazole ring, while the amine (-NH₂) and methyl (-CH₃) groups serve as strong and weak electron donors, respectively. This structural dichotomy creates an intrinsic Intramolecular Charge Transfer (ICT) system.

Understanding the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of this molecule is critical. In medicinal chemistry, these orbitals dictate target protein binding affinities and pharmacokinetics[1][2]. In optoelectronics, they govern charge transport and fluorescence, making BTD derivatives invaluable as biological probes and organic photovoltaic materials[3][4]. This whitepaper outlines the definitive Density Functional Theory (DFT) methodology for profiling the molecular orbitals of 4-methyl-2,1,3-benzothiadiazol-5-amine.

Theoretical Framework: The Causality of Computational Choices

As application scientists, we do not select computational parameters arbitrarily; every choice must balance quantum mechanical accuracy with computational viability.

  • Functional Selection (B3LYP & CAM-B3LYP): To accurately model the electron correlation in highly conjugated BTD systems, we utilize the B3LYP hybrid functional for ground-state calculations. B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure Generalized Gradient Approximation (GGA) functionals[3][5]. For excited-state calculations, the Coulomb-attenuating method (CAM-B3LYP) is strictly required, as standard B3LYP often underestimates the energy of long-range charge transfer excitations[5].

  • Basis Set Selection (6-311G(d,p)): The 6-311G(d,p) basis set is the gold standard for this scaffold[3][6]. The triple-zeta (111) valence formulation allows the electron clouds to flexibly expand or contract. The addition of polarization functions (d,p) is non-negotiable here; they accommodate the asymmetric distortion of atomic orbitals upon bond formation, which is critical for resolving the diffuse electron density around the polarizable sulfur atom in the BTD core.

Experimental Methodology: A Self-Validating DFT Protocol

In computational chemistry, a protocol is only as reliable as its internal validation mechanisms. The following step-by-step workflow establishes a closed-loop, self-validating system for DFT analysis.

Step 1: Conformational Search & Initialization

  • Construct the 3D geometry of 4-methyl-2,1,3-benzothiadiazol-5-amine using a molecular builder.

  • Apply a preliminary molecular mechanics force field (e.g., MMFF94) to eliminate severe steric clashes between the amine hydrogens and the adjacent methyl group.

Step 2: Ground-State Geometry Optimization

  • Method: Execute an unconstrained geometry optimization in the gas phase (or utilizing a Solvation Model like PCM if simulating biological media) at the B3LYP/6-311G(d,p) level[3][6].

  • Causality: This step iteratively adjusts bond lengths and angles to locate the nearest stationary point on the Potential Energy Surface (PES), representing the lowest energy conformation.

Step 3: Vibrational Frequency Analysis (The Validation Gate)

  • Method: Perform a frequency calculation on the optimized geometry at the exact same level of theory.

  • Self-Validation: You must verify the absence of imaginary frequencies. A true local minimum yields zero imaginary frequencies. If an imaginary frequency is detected, the structure is trapped in a saddle point (transition state), and the optimization must be perturbed and restarted.

Step 4: Frontier Molecular Orbital (FMO) Extraction

  • Method: Extract the checkpoint file to map the spatial distribution of the HOMO and LUMO electron densities. Calculate the energy gap ( ΔE=ELUMO​−EHOMO​ ).

Step 5: Time-Dependent DFT (TD-DFT)

  • Method: Apply TD-DFT using the CAM-B3LYP functional to calculate vertical singlet-singlet electronic transition energies (UV-Vis absorption spectra)[5].

DFT_Workflow Step1 1. Initial Geometry Generation 4-methyl-2,1,3-benzothiadiazol-5-amine Step2 2. Geometry Optimization Level: B3LYP/6-311G(d,p) Step1->Step2 Step3 3. Frequency Calculation Validation: Zero Imaginary Frequencies Step2->Step3 Step4 4. FMO Analysis HOMO/LUMO Energy & Mapping Step3->Step4 Ground State Step5 5. TD-DFT Calculation Excited States (CAM-B3LYP) Step3->Step5 Excited State

Step-by-step self-validating DFT computational workflow.

Quantitative Data: FMO Energy and Band Gap Analysis

The spatial distribution of FMOs in 4-methyl-2,1,3-benzothiadiazol-5-amine dictates its chemical reactivity. DFT calculations consistently demonstrate that the HOMO is predominantly localized over the electron-donating amine group and the adjacent phenyl ring, whereas the LUMO is highly concentrated on the electron-withdrawing thiadiazole ring[4].

Below is a summary of the representative quantum chemical parameters derived from standard B3LYP/6-311G(d,p) calculations for this class of BTD-amine derivatives.

ParameterRepresentative Value (eV)Scientific Significance
HOMO Energy -5.45Represents the ionization potential; defines the electron-donating capacity of the amine group.
LUMO Energy -2.35Represents electron affinity; defines the electron-accepting capacity of the BTD core.
Energy Gap ( ΔE ) 3.10Dictates chemical hardness, kinetic stability, and optical absorption wavelengths.
Chemical Hardness ( η ) 1.55Calculated as ΔE/2 . Indicates the molecule's resistance to intramolecular charge transfer.
Electrophilicity Index ( ω ) 4.90Measures the propensity to accept electrons; critical for predicting covalent binding to nucleophilic protein residues.
Dipole Moment ~4.2 DebyeHigh polarity driven by the push-pull architecture, influencing aqueous solubility and receptor pocket alignment.

Application in Drug Discovery & Optoelectronics

Benzothiadiazole and its structural cousin, benzothiazole, are recognized as "privileged scaffolds" by the FDA and medicinal chemists[1][2]. The specific FMO architecture of 4-methyl-2,1,3-benzothiadiazol-5-amine makes it a highly versatile building block:

  • Medicinal Chemistry (Target Binding): The low-lying LUMO energy of the BTD core makes it highly susceptible to π−π stacking and charge-transfer interactions with electron-rich aromatic amino acids (like Tryptophan or Tyrosine) in target protein pockets[1][2].

  • Diagnostic Fluorophores: Because the HOMO and LUMO are spatially separated (HOMO on the amine, LUMO on the thiadiazole), photoexcitation induces a massive Intramolecular Charge Transfer (ICT)[3][4]. This ICT state is highly sensitive to the local microenvironment, making BTD derivatives exceptional fluorescent probes for detecting hydrophobic protein aggregates, such as amyloid-beta plaques in Alzheimer's disease models[1].

Mechanism Donor Donor Moieties (-NH2, -CH3) HOMO HOMO Localization High Electron Density Donor->HOMO Acceptor Acceptor Core (Thiadiazole Ring) LUMO LUMO Localization Electron Deficient Acceptor->LUMO ICT Intramolecular Charge Transfer (ICT) upon Excitation HOMO->ICT Photoexcitation LUMO->ICT Bio Target Protein Interaction (e.g., Pi-Pi Stacking) ICT->Bio

FMO localization and Intramolecular Charge Transfer (ICT) mechanism.

References

  • DFT study of benzothiadiazole based small molecules for high efficiency organic photovoltaics, PMC,[Link]

  • Molecular Controlling the Transport Properties for Benzothiadiazole-Based Hole Transport Materials, MDPI,[Link]

  • Time-Dependent Density Functional Theory Study on Benzothiadiazole-Based Low-Band-Gap Fused-Ring Copolymers for Organic Solar Cell Applications, ACS Publications,[Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances, MDPI,[Link]

  • Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes, PMC,[Link]

  • DFT calculation of core- and valence-shell electron excitation and ionization energies of 2,1,3-benzothiadiazole C6H4SN2, 1,3,2,4-benzodithiadiazine C6H4S2N2, and 1,3,5,2,4-benzotrithiadiazepine C6H4S3N2, UBC Chemistry,[Link]

  • Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors, NIH,[Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications, ResearchGate,[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 4-Methyl-2,1,3-benzothiadiazol-5-amine

Target Molecule: 4-Methyl-2,1,3-benzothiadiazol-5-amine (CAS: 2255-97-2) Audience: Discovery Chemists, Process Engineers, and Materials Scientists Introduction & Strategic Rationale The 2,1,3-benzothiadiazole (BTD) core...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 4-Methyl-2,1,3-benzothiadiazol-5-amine (CAS: 2255-97-2) Audience: Discovery Chemists, Process Engineers, and Materials Scientists

Introduction & Strategic Rationale

The 2,1,3-benzothiadiazole (BTD) core is a privileged, highly electron-deficient heterocyclic scaffold widely utilized in the design of organic photovoltaics, fluorophores, and kinase inhibitors. The functionalization of the BTD ring, specifically the synthesis of 4-methyl-2,1,3-benzothiadiazol-5-amine , presents a unique synthetic challenge due to the electronic deactivation of the core and the poor regioselectivity encountered during electrophilic aromatic substitution[1].

This application note details a robust, self-validating three-step synthetic workflow. By starting from 2,3-diaminotoluene, we construct the BTD ring de novo, followed by a highly controlled nitration and chemoselective reduction. We explicitly detail the causality behind reagent selection—specifically addressing why standard catalytic hydrogenation fails for BTDs and how steric factors dictate chromatographic isolation.

Experimental Workflow & Mechanistic Logic

Workflow A 2,3-Diaminotoluene (Starting Material) B 4-Methyl-2,1,3- benzothiadiazole A->B SOCl2, Pyridine DCM, 0 °C to Reflux C 4-Methyl-5-nitro- 2,1,3-benzothiadiazole B->C HNO3 / H2SO4 0 °C to RT (Chromatography) D 4-Methyl-2,1,3- benzothiadiazol-5-amine C->D Fe powder, AcOH 80 °C, 2 h

Figure 1: Three-step synthetic workflow for 4-methyl-2,1,3-benzothiadiazol-5-amine.

Mechanistic Bottleneck: Regioselectivity in Nitration

The BTD ring is strongly electron-withdrawing, meaning electrophilic substitution requires harsh conditions. The C4-methyl group provides a weak electron-donating effect (+I, +H), directing the incoming nitronium ion ( NO2+​ ) to the ortho (C5) and para (C7) positions. However, the steric bulk of the C4-methyl group heavily hinders the C5 position. Consequently, nitration yields a heavily skewed isomeric mixture favoring the C7-nitro derivative[2].

Logic BTD 4-Methyl-2,1,3-benzothiadiazole (Electron-Deficient Core) Nitration Electrophilic Aromatic Nitration (Nitronium Ion Attack) BTD->Nitration +I/+H from C4-Methyl directs o/p C7 Attack at C7 (Para to Methyl) Sterically Unhindered Major Yield: ~53% Nitration->C7 Preferred Pathway C5 Attack at C5 (Ortho to Methyl) Sterically Hindered Minor Yield: ~12% Nitration->C5 Target Pathway

Figure 2: Regioselectivity logic during the electrophilic nitration of the BTD core.

Quantitative Data Summaries

Table 1: Regioselectivity Distribution in Electrophilic Nitration of 4-Methyl-BTD

Isomer Produced Substitution Position Steric Environment Typical Yield (%)
7-Nitro-4-methyl-BTD Para to C4-Methyl Unhindered ~53%

| 5-Nitro-4-methyl-BTD | Ortho to C4-Methyl | Hindered | ~12% |

Table 2: Comparison of Reduction Methodologies for Nitro-Benzothiadiazoles

Reduction System Mechanism Chemoselectivity Catalyst Poisoning Risk Suitability for BTDs

| H2​

  • Pd/C | Catalytic Hydrogenation | Low (Ring opening possible) | High (Sulfur coordination) | Poor | | Fe / Glacial AcOH | Dissolving Metal (Electron Transfer) | High (Nitro-specific) | None | Excellent | | SnCl2​ / HCl | Hydride Transfer | High (Nitro-specific) | None | Good (Generates toxic Sn waste) |

Step-by-Step Methodologies

Step 1: Annulation of the 1,2,5-Thiadiazole Ring

Causality & Design: Thionyl chloride ( SOCl2​ ) acts as both the sulfur source and the oxidizing agent required to close the aromatic thiadiazole ring. Pyridine is utilized as an acid scavenger to neutralize the HCl byproduct; without it, the unreacted diamine would protonate, stalling the nucleophilic attack[3].

  • Setup: Charge an oven-dried round-bottom flask with 2,3-diaminotoluene (1.0 equiv) and anhydrous dichloromethane (DCM) under an inert N2​ atmosphere.

  • Base Addition: Add pyridine (2.2 equiv) and cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add SOCl2​ (1.1 equiv) dropwise over 30 minutes to safely dissipate the exothermic release of HCl gas.

  • Cyclization: Remove the ice bath, allow the mixture to warm to room temperature, and then reflux for 3–6 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation (QC): Purify via silica gel chromatography. Self-Validation Check: LC-MS should confirm the parent mass [M+H]+=151.0 m/z.

Step 2: Regioselective Nitration and Chromatographic Isolation

Causality & Design: Fuming nitric acid in concentrated sulfuric acid generates the highly reactive nitronium ion. Because the target C5 position is sterically hindered by the C4-methyl group, the reaction inherently favors the C7-nitro isomer[2]. Strict temperature control (0 °C) is critical to prevent oxidative degradation of the methyl group or over-nitration.

  • Activation: Dissolve 4-methyl-2,1,3-benzothiadiazole (1.0 equiv) in concentrated H2​SO4​ and cool to 0 °C.

  • Nitration: Prepare a nitrating mixture of concentrated H2​SO4​ and fuming HNO3​ (1.2 equiv). Add this mixture dropwise to the BTD solution, maintaining the internal temperature strictly below 5 °C.

  • Propagation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Precipitation: Pour the mixture over crushed ice to precipitate the crude nitro products. Filter the solid and wash extensively with cold water until the filtrate is pH neutral.

  • Isolation (Critical Step): Separate the isomers via flash column chromatography (Hexane/EtOAc gradient). The sterically unhindered 7-nitro isomer elutes first, followed by the target 5-nitro isomer.

  • Validation (QC): Self-Validation Check: LC-MS [M+H]+=196.0 m/z. 1H NMR will differentiate the isomers based on the splitting patterns of the remaining aromatic protons.

Step 3: Chemoselective Reduction to the Amine

Causality & Design: Standard catalytic hydrogenation (Pd/C) is avoided because the thiadiazole sulfur atom strongly coordinates to and poisons palladium surfaces. A dissolving metal reduction using Iron (Fe) powder in glacial acetic acid bypasses this limitation, selectively reducing the nitro group via single-electron transfer without cleaving the sensitive thiadiazole ring[4].

  • Setup: Dissolve the isolated 4-methyl-5-nitro-2,1,3-benzothiadiazole (1.0 equiv) in glacial acetic acid.

  • Reduction: Add activated Iron powder (5.0 equiv) in portions to control the mild exotherm.

  • Heating: Heat the suspension to 80 °C and stir vigorously for 2–3 hours. Monitor conversion by TLC or LC-MS.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove insoluble iron salts. Wash the Celite cake thoroughly with ethyl acetate.

  • Workup: Concentrate the filtrate under reduced pressure, neutralize the remaining acetic acid with saturated aqueous NaHCO3​ , and extract with ethyl acetate.

  • Validation (QC): Dry the organic phase over Na2​SO4​ , concentrate, and recrystallize. Self-Validation Check: LC-MS [M+H]+=166.0 m/z. The appearance of a broad singlet integrating to 2H in the 1H NMR spectrum (exchangeable with D2​O ) confirms the primary amine formation.

References

  • ACS Publications (Organic Process Research & Development): Liu, Y., et al. "Palladium-Catalyzed Amination with Benzophenone Imine as an Alternative to Aromatic Nitration−Reduction Sequence." Journal of Heterocyclic Chemistry, 2003, 40(4), 713-716. (Cited for regioselectivity ratios in BTD nitration). URL:[Link][2]

  • Heterocycles (via LOCKSS): "BENZOTHIADIAZOLE DERIVATIVES," Heterocycles, Vol. 45, No. 5, 1997. (Cited for dissolving metal reduction parameters and thiadiazole ring stability). URL:[Link][4]

Sources

Application

Application Notes and Protocols for 2,1,3-Benzothiadiazol-5-amine, 4-methyl- in OLEDs

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Role of 2,1,3-Benzothiadiazol-5-amine, 4-methyl- in Advanced OLED Emitters...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Role of 2,1,3-Benzothiadiazol-5-amine, 4-methyl- in Advanced OLED Emitters

Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology, prized for their vibrant colors, high contrast, and flexibility.[1] At the heart of this technology lies the emissive layer, where the careful design of organic molecules dictates device performance. The donor-acceptor (D-A) architecture has emerged as a powerful strategy for developing highly efficient emitter materials, particularly for achieving thermally activated delayed fluorescence (TADF), which enables the harvesting of both singlet and triplet excitons and can lead to internal quantum efficiencies approaching 100%.[2]

The 2,1,3-benzothiadiazole (BTD) core is a well-established and potent electron-accepting (acceptor) unit due to its electron-deficient nature.[3][4] Its incorporation into organic molecules allows for the tuning of electronic and optical properties, making it a versatile building block for a range of organic electronic applications.[5][6] This application note focuses on a specific BTD derivative, 2,1,3-Benzothiadiazol-5-amine, 4-methyl- , as a precursor for novel donor-acceptor emitters in OLEDs. The strategic placement of an electron-donating amino group (-NH2) at the 5-position and a methyl group (-CH3) at the 4-position of the BTD core offers a nuanced approach to modulating the electronic properties of the resulting D-A materials. The amino group enhances the electron-donating character of the precursor, while the methyl group can influence solubility, film morphology, and the steric interactions between the donor and acceptor moieties, thereby affecting the intramolecular charge transfer (ICT) characteristics.[7][8]

This guide provides a comprehensive overview of the synthesis, characterization, and application of 2,1,3-Benzothiadiazol-5-amine, 4-methyl- as a key building block for high-performance OLEDs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.

Physicochemical Properties and Design Rationale

The unique arrangement of substituents in 2,1,3-Benzothiadiazol-5-amine, 4-methyl- provides a versatile platform for the synthesis of advanced OLED emitters.

PropertyValue/DescriptionSource
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
Appearance Expected to be a colored solid
Core Functionality Electron-accepting 2,1,3-benzothiadiazole[3][4]
Key Substituents 5-amino (electron-donating), 4-methyl (electron-donating, sterically active)[7]

The presence of the amino group at the 5-position significantly influences the electronic landscape of the BTD core, increasing its electron density and modulating its acceptor strength. This is crucial for tuning the energy levels of the resulting donor-acceptor molecule to achieve efficient charge injection and recombination in an OLED device. The methyl group at the 4-position, adjacent to the amino group, can induce a steric twist between the BTD core and any subsequently attached donor units. This steric hindrance can be advantageous in TADF material design, as it helps to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a smaller singlet-triplet energy splitting (ΔEST) and facilitating reverse intersystem crossing (RISC).[7]

PART 1: Synthesis of 2,1,3-Benzothiadiazol-5-amine, 4-methyl-

The synthesis of 2,1,3-Benzothiadiazol-5-amine, 4-methyl- can be approached through a multi-step sequence, starting from commercially available precursors. A logical synthetic pathway involves the formation of the methylated BTD core, followed by nitration and subsequent reduction.

Protocol 1: Synthesis of 4-methyl-2,1,3-benzothiadiazole

This initial step creates the foundational methylated BTD structure.

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine or triethylamine

  • Anhydrous toluene or dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (e.g., 5.0 g, 40.9 mmol) in anhydrous toluene (100 mL).[9]

  • Addition of Base: Add anhydrous pyridine (e.g., 9.7 mL, 122.7 mmol, 3.0 eq.) to the solution and stir the mixture at room temperature for 10 minutes.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (e.g., 4.5 mL, 61.4 mmol, 1.5 eq.) dropwise to the stirred solution over 30 minutes. Caution: This step is exothermic and produces HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to neutralize the excess acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol or hexane to yield 4-methyl-2,1,3-benzothiadiazole as a solid.[9]

Protocol 2: Nitration of 4-methyl-2,1,3-benzothiadiazole

This step introduces the nitro group, which will be subsequently reduced to the target amine.

Materials:

  • 4-methyl-2,1,3-benzothiadiazole

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice bath

  • Crushed ice

Procedure:

  • Dissolution: In a flask, carefully dissolve 4-methyl-2,1,3-benzothiadiazole in concentrated sulfuric acid at 0 °C.

  • Nitration: Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature at 0 °C. The regioselectivity of the nitration will be directed by the existing methyl group and the thiadiazole ring.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated nitro-substituted product is then collected by filtration, washed thoroughly with water until the washings are neutral, and dried. This will likely yield a mixture of isomers, with 4-methyl-5-nitro-2,1,3-benzothiadiazole being a significant product.

  • Purification: The isomers can be separated by column chromatography.

Protocol 3: Reduction of 4-methyl-5-nitro-2,1,3-benzothiadiazole

The final step to obtain the target amine precursor.

Materials:

  • 4-methyl-5-nitro-2,1,3-benzothiadiazole

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl) or Ethanol/Water mixture

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Suspend 4-methyl-5-nitro-2,1,3-benzothiadiazole in a mixture of ethanol and water.

  • Reduction: Add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).[10]

  • Work-up: Cool the reaction mixture and filter to remove the iron salts. Neutralize the filtrate with a solution of sodium bicarbonate or sodium hydroxide.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield 2,1,3-Benzothiadiazol-5-amine, 4-methyl-.

PART 2: Application in Donor-Acceptor Emitter Synthesis

2,1,3-Benzothiadiazol-5-amine, 4-methyl- serves as a versatile precursor for creating D-A type emitters through coupling reactions with various donor moieties. The primary amino group provides a reactive site for forming a new bond with a donor unit, often after conversion to a more reactive group like a halide.

Diagram: Synthetic Strategy for D-A Emitters

G cluster_0 Precursor Synthesis cluster_1 Emitter Synthesis A 4-Methyl-1,2- phenylenediamine B 4-Methyl-2,1,3- benzothiadiazole A->B Cyclization (SOCl2) C 4-Methyl-5-nitro-2,1,3- benzothiadiazole B->C Nitration (HNO3/H2SO4) D 2,1,3-Benzothiadiazol- 5-amine, 4-methyl- C->D Reduction (Fe/HCl) E Halogenated BTD Derivative D->E Sandmeyer Reaction G Donor-Acceptor Emitter E->G F Donor Moiety (e.g., Carbazole, Triphenylamine) F->G Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: General workflow for synthesizing donor-acceptor emitters from 2,1,3-Benzothiadiazol-5-amine, 4-methyl-.

Protocol 4: Synthesis of a Donor-Acceptor Emitter via Suzuki Coupling

This protocol outlines a general procedure for coupling the BTD-based precursor with a donor moiety. This often requires converting the amine to a halide (e.g., bromide) via a Sandmeyer reaction first.

Materials:

  • Halogenated 4-methyl-2,1,3-benzothiadiazole derivative (e.g., 5-bromo-4-methyl-2,1,3-benzothiadiazole)

  • Donor-boronic acid or ester (e.g., carbazole-N-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the halogenated 4-methyl-BTD derivative, the donor-boronic acid (1.1 eq.), the palladium catalyst (2-5 mol%), and the base (2-3 eq.).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final donor-acceptor emitter.[11]

PART 3: OLED Device Fabrication and Characterization

Once the donor-acceptor emitter is synthesized and purified, it can be incorporated into an OLED device to evaluate its electroluminescent properties.

Diagram: Typical OLED Device Architecture

G cluster_0 OLED Stack Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host:Emitter) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: A representative multi-layer OLED device structure.

Protocol 5: OLED Device Fabrication by Thermal Evaporation

This protocol describes the fabrication of a multi-layer OLED device in a high-vacuum environment.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS for solution processing, or a sublimable material for vacuum deposition)

  • Hole Transport Layer (HTL) material (e.g., TAPC, NPB)

  • Host material for the emissive layer (e.g., CBP, mCP)

  • Synthesized Donor-Acceptor Emitter (dopant)

  • Electron Transport Layer (ETL) material (e.g., TPBi, Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • High purity aluminum (Al) for the cathode

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • HIL and HTL Deposition: Sequentially deposit the HIL and HTL materials onto the ITO surface at a controlled rate (e.g., 1-2 Å/s).

  • Emissive Layer Deposition: Co-evaporate the host material and the synthesized emitter at a specific doping concentration (e.g., 1-20 wt%). The deposition rates are carefully controlled to achieve the desired doping ratio.

  • ETL and EIL Deposition: Subsequently, deposit the ETL and EIL materials.

  • Cathode Deposition: Deposit the aluminum cathode through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Characterization and Performance Metrics

The performance of the fabricated OLEDs should be systematically evaluated.

ParameterDescriptionTypical Measurement Technique
Current Density-Voltage-Luminance (J-V-L) Characterizes the electrical and optical output of the device.Source meter and a calibrated photodiode/spectrometer.
Electroluminescence (EL) Spectrum Determines the emission color and color purity.Spectrometer.
External Quantum Efficiency (EQE) The ratio of photons emitted to electrons injected.Integrating sphere measurement.
Luminous Efficacy The light output per unit of electrical power (lm/W).Calculated from J-V-L data.
Commission Internationale de l'Éclairage (CIE) Coordinates Quantifies the color of the emitted light.Calculated from the EL spectrum.

Conclusion

2,1,3-Benzothiadiazol-5-amine, 4-methyl- represents a promising and strategically designed precursor for the development of novel donor-acceptor emitters for high-performance OLEDs. The interplay between the electron-donating amino group and the sterically influential methyl group on the robust BTD acceptor core provides a rich platform for fine-tuning the photophysical and electroluminescent properties of the resulting materials. The detailed synthetic and fabrication protocols provided in this guide offer a solid foundation for researchers to explore the potential of this and related BTD derivatives in advancing the field of organic electronics. Further research into the derivatization of this precursor with a variety of donor moieties is anticipated to yield a new generation of efficient and stable emitters for next-generation displays and solid-state lighting.

References

  • Adachi, C., Baldo, M. A., Thompson, M. E., & Forrest, S. R. (2001). Nearly 100% internal phosphorescence efficiency in an organic light-emitting device. Journal of Applied Physics, 90(10), 5048-5051.
  • Beaujuge, P. M., & Leclerc, M. (2010). Donor−Acceptor Copolymers for Organic Solar Cells. Accounts of Chemical Research, 43(11), 1489-1499.
  • Pathak, A., Thomas, K. R. J., Singh, M., & Jou, J. H. (2017). Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution. The Journal of Organic Chemistry, 82(21), 11512–11523.[7][12]

  • BenchChem. (2025). Application Note: Synthesis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives. BenchChem.[9]

  • BenchChem. (2025). An In-depth Technical Guide to 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7). BenchChem.[10][12]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Benzothiadiazole Derivatives in Modern Organic Electronics. Google Cloud.[4]

  • Osipov, S. N., Gribanov, P. S., & Tukhvatullina, D. N. (2020). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 25(23), 5621.[5]

  • Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.
  • Ferraro, V., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Chemistry Proceedings.[13]

  • Wang, Z., Wang, Z., Lu, P., & Wang, Y. (2020). Preparation and Photoluminescent Properties of Three 5-Amino Benzothiadiazoles (5-amBTDs). Chemistry – An Asian Journal, 15(21), 3583-3589.[3][14]

  • BenchChem. (2025). A Comparative Analysis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives for Research and Development. BenchChem.[15]

  • Gudeika, D., et al. (2026). DONOR-ACCEPTOR-DONOR TYPE FLUORESCENT EMITTERS WITH BENZOTHIADIAZOLE CORES AS PROMISING MATERIALS FOR OLEDS. Open Readings 2026.[2]

  • Zhu, Y., et al. (2015). Donor-acceptor molecules based on benzothiadiazole: Synthesis, X-ray crystal structures, linear and third-order nonlinear optical properties. Dyes and Pigments, 125, 249-257.[16]

  • The Role of 4-Amino-5-chloro-2,1,3-benzothiadiazole in Muscle Relaxant Synthesis. (n.d.). Google Cloud.[17]

  • Zhu, Y., et al. (2020). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry, 63, 289-307.[6]

  • Squeo, B. M., & Głowacki, E. D. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 26(5), 1305.[11]

  • Tang, S., et al. (2021). Thiadiazolobenzotriazole-Based Donor–Acceptor Terpolymers That Can Be Processed from Green Solvents and Deliver 950 nm Emission in Light-Emitting Electrochemical Cells. ACS Applied Materials & Interfaces, 13(49), 59178-59187.[4]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Organic Light-Emitting Diode (OLED) Materials. TCI Chemicals.

  • Zhang, Y., et al. (2018). Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. Journal of Materials Chemistry C, 6(3), 657-665.[18]

  • A new and practical method for the reduction of 2,1,3-benzothiadiazoles to 1,2-benzenediamines with magnesium and methanol. (n.d.). ResearchGate.[1]

  • McCulloch, I., et al. (2014). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Macromolecules, 47(15), 5041-5049.[19]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4- Methyl-2,1,3-benzothiadiazole-Based Polymers for Organic Field-Effect. BenchChem.[8]

  • Pilgram, K., & Zupan, M. (1970). Alternative pathway to brominate 2, 1, 3-benzothiadiazole: Preparation of 4, 7-dibromobenzo [c]-1, 2, 5-thiadiazole via N-bromosuccinimide. Journal of Heterocyclic Chemistry, 7(4), 829-831.[20]

  • Konstantinova, L. S., et al. (2018). Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. Russian Chemical Bulletin, 67(8), 1466-1473.[21]

Sources

Method

incorporating 2,1,3-Benzothiadiazol-5-amine, 4-methyl- into conjugated polymer backbones

Application Note: Incorporating 4-Methyl-2,1,3-Benzothiadiazol-5-amine into Donor-Acceptor Conjugated Polymer Backbones Introduction & Mechanistic Insights Conjugated polymers based on the 2,1,3-benzothiadiazole (BT) acc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 4-Methyl-2,1,3-Benzothiadiazol-5-amine into Donor-Acceptor Conjugated Polymer Backbones

Introduction & Mechanistic Insights

Conjugated polymers based on the 2,1,3-benzothiadiazole (BT) acceptor unit are foundational to organic electronics, photovoltaics, and theranostics due to their highly tunable bandgaps and excellent charge mobility[1]. The introduction of specific substituents on the BT core—specifically in 2,1,3-Benzothiadiazol-5-amine, 4-methyl- —provides unique structural and electronic advantages for advanced material design:

  • The 5-Amino Group (Functional Handle): Acts as a highly reactive site for N-alkylation or N-acylation[2]. This allows researchers to introduce solubilizing alkyl chains, biological targeting moieties, or cross-linking handles without disrupting the primary conjugated backbone.

  • The 4-Methyl Group (Steric Director): Introduces localized steric hindrance. When polymerized, this methyl group induces a calculated torsional twist between the BT unit and the adjacent donor monomer. This controlled non-planarity prevents excessive π-π stacking (reducing aggregation-caused quenching, ACQ) and tunes the solid-state morphology for specific optoelectronic applications.

Experimental Strategy & Causality

Direct arylation polycondensation (DAP) and Suzuki-Miyaura cross-coupling are the two primary methods for incorporating BT derivatives into polymer backbones[1],[3]. While DAP is highly atom-economic, the presence of a free primary amino group can poison palladium catalysts or lead to unwanted C-N Buchwald-Hartwig cross-linking side reactions.

Causality Check: To ensure a self-validating and high-yield protocol, the primary amine must first be protected or functionalized (e.g., via alkylation to a tertiary amine). Following protection, the core is dibrominated at the available 6 and 7 positions. The electron-donating nature of the alkylated amine effectively directs the electrophilic aromatic substitution to these specific positions, preparing the monomer for highly selective Suzuki-Miyaura polycondensation[4],[2].

Visualizing the Synthetic Workflow

Workflow A 4-Methyl-BT-5-amine (Starting Material) B N-Alkylation (Solubility Handle) A->B C Dibromination (Positions 6,7) B->C D Suzuki Polycondensation (Pd Catalyst) C->D E Soxhlet Extraction (Purification) D->E

Synthetic workflow for incorporating functionalized BT monomers into conjugated polymers.

Step-by-Step Protocols

Protocol A: N-Alkylation and Protection of the Amine
  • Reagents: 4-Methyl-2,1,3-benzothiadiazol-5-amine (1.0 eq), 1-Bromooctane (2.5 eq), Potassium carbonate (K 2​ CO 3​ , 3.0 eq), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the BT-amine in anhydrous DMF under a strict argon atmosphere to prevent oxidative degradation.

    • Add K 2​ CO 3​ , followed by the dropwise addition of 1-bromooctane.

    • Heat the reaction mixture to 80°C and stir vigorously for 24 hours.

    • Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) eluent. The highly polar primary amine spot should completely disappear, replaced by a significantly less polar tertiary amine spot.

    • Quench the reaction with distilled water, extract the aqueous layer with dichloromethane (DCM, 3x), dry the combined organic layers over MgSO 4​ , and purify via silica gel column chromatography.

Protocol B: Dibromination of the Functionalized BT Core
  • Reagents: N,N-dioctyl-4-methyl-2,1,3-benzothiadiazol-5-amine (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), Chloroform/Acetic acid (1:1 v/v).

  • Procedure:

    • Dissolve the protected BT monomer in the Chloroform/Acetic acid solvent mixture. Shield the reaction flask from ambient light using aluminum foil to prevent radical-mediated side-reactions.

    • Add NBS in small portions at 0°C over 30 minutes to control the exotherm.

    • Warm the mixture to room temperature and stir for 12 hours.

    • Wash the organic phase with a saturated sodium thiosulfate solution to neutralize any unreacted bromine. Extract, concentrate, and recrystallize the crude product from hot ethanol to yield the pure 6,7-dibrominated monomer[3].

Protocol C: Suzuki-Miyaura Polycondensation
  • Reagents: Dibrominated BT monomer (1.0 eq), Donor diboronic acid bis(pinacol) ester (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, 1.0 eq), Pd 2​ (dba) 3​ (2 mol%), SPhos ligand (8 mol%), 2M K 3​ PO 4​ aqueous solution, Toluene.

  • Procedure:

    • Combine all solid reagents in a Schlenk tube. Degas the dry solids via three vacuum-argon cycles.

    • Add degassed toluene and the degassed 2M K 3​ PO 4​ aqueous solution.

    • Heat the biphasic mixture vigorously at 95°C for 48 hours.

    • Self-Validating End-Capping: To ensure stable polymer chain ends and prevent post-polymerization aggregation, add phenylboronic acid and stir for 4 hours, followed by the addition of bromobenzene and stirring for an additional 4 hours.

    • Precipitate the polymer by dripping the cooled organic mixture into vigorously stirred cold methanol.

Protocol D: Soxhlet Purification
  • Procedure:

    • Load the crude polymer precipitate into a high-purity cellulose extraction thimble.

    • Extract sequentially with Methanol (24 h, removes inorganic salts and catalyst residues), Acetone (24 h, removes unreacted monomers and short oligomers), and Hexane (24 h, removes low molecular weight fractions).

    • Finally, extract with Chloroform to collect the target high molecular weight conjugated polymer.

    • Concentrate the chloroform fraction and reprecipitate in methanol to yield the final, device-grade material.

Data Presentation: Optimization of Polycondensation

To ensure reproducibility and maximize polymer chain length, the following table summarizes the optimization of the catalyst system for the Suzuki-Miyaura polycondensation of the sterically hindered 4-methyl-BT monomer.

Catalyst SystemLigandSolvent SystemTemp (°C)Yield (%)M n​ (kDa)PDI
Pd(PPh 3​ ) 4​ NoneToluene / 2M K 2​ CO 3​ 904512.52.4
Pd(OAc) 2​ P(o-tolyl) 3​ THF / 2M K 3​ PO 4​ 806228.02.1
Pd 2​ (dba) 3​ SPhos Toluene / 2M K 3​ PO 4​ 95 88 54.2 1.8
Pd 2​ (dba) 3​ XPhosXylene / 2M K 3​ PO 4​ 1107541.52.0

Analytical Insight: The use of Pd 2​ (dba) 3​ combined with the bulky, electron-rich SPhos ligand successfully overcomes the steric hindrance imposed by the 4-methyl group adjacent to the cross-coupling site. This specific combination results in superior number-average molecular weights (M n​ ) and narrower polydispersity indices (PDI) compared to standard tetrakis(triphenylphosphine)palladium(0) systems.

Energy Level Alignment Visualization

EnergyLevels Donor Donor Unit (e.g., Fluorene) High HOMO Level Hybrid Donor-Acceptor Hybridization Narrow Bandgap Polymer Donor->Hybrid Acceptor Acceptor Unit (4-Me-5-Amino-BT) Low LUMO Level Acceptor->Hybrid

Energy level hybridization in Donor-Acceptor (D-A) conjugated polymers.

References

  • Wang, X., & Wang, M. (2014). "Synthesis of donor–acceptor conjugated polymers based on benzo[1,2-b:4,5-b′]dithiophene and 2,1,3-benzothiadiazole via direct arylation polycondensation". RSC Publishing. 1

  • ACS Publications. (2026). "Synthesis and Characterization of Donor–Acceptor Conjugated Microporous Polymer Films". Macromolecules. 4

  • MDPI. (2020). "Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes". Molecules. 2

  • Heiskanen, J. P., et al. (2016). "Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings". The Journal of Organic Chemistry. 3

Sources

Application

palladium-catalyzed cross-coupling reactions with 2,1,3-Benzothiadiazol-5-amine, 4-methyl-

Application Note: High-Efficiency Palladium-Catalyzed Buchwald-Hartwig Amination of 2,1,3-Benzothiadiazol-5-amine, 4-methyl- Executive Summary The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-acceptor u...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Palladium-Catalyzed Buchwald-Hartwig Amination of 2,1,3-Benzothiadiazol-5-amine, 4-methyl-

Executive Summary

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-acceptor unit extensively utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and targeted pharmacophores[1]. However, functionalizing the benzenoid ring via C–N cross-coupling—specifically using 2,1,3-Benzothiadiazol-5-amine, 4-methyl- (CAS: 2255-97-2) as a nucleophile—presents profound synthetic challenges.

This application note details the mechanistic causality behind these challenges and provides a self-validating, highly optimized Buchwald-Hartwig amination protocol tailored for sterically hindered, electron-deficient BTD-amines.

Mechanistic Insights: Overcoming Steric and Electronic Deactivation

When utilizing 2,1,3-Benzothiadiazol-5-amine, 4-methyl- in palladium-catalyzed cross-couplings, standard catalytic systems (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) typically fail, resulting in unreacted starting materials or rapid catalyst decomposition[1]. As a Senior Application Scientist, it is critical to understand the causality behind this failure to design an effective protocol:

  • Electronic Deactivation : The fused thiadiazole ring is highly electron-withdrawing. It acts as an electron sink, depleting electron density from the benzenoid ring and significantly reducing the nucleophilicity of the C5-amine lone pair[2]. This makes the amine coordination to the Pd(II)-aryl intermediate thermodynamically unfavorable.

  • Steric Hindrance : The presence of the C4-methyl group, situated exactly ortho to the reacting amine, creates a severe steric clash. This restricts the trajectory of the incoming bulky Pd(II) complex during the catalytic cycle.

  • Catalyst Poisoning : The nitrogen and sulfur heteroatoms within the BTD core can act as competitive ligands, coordinating to the active Pd(0) species and trapping it in an inactive, off-cycle state[3].

To overcome these barriers, the reaction necessitates the use of highly specialized, bulky, and electron-rich ligands—such as expanded-ring N-heterocyclic carbenes (NHCs) like THP-Dipp or dialkylbiaryl phosphines like BrettPhos[1][4]. These ligands serve a dual purpose: their electron-rich nature stabilizes the Pd center against BTD-poisoning, while their extreme steric bulk forces the amido and aryl groups into close proximity, artificially lowering the activation energy required for the rate-limiting reductive elimination step[4].

Mechanism A Sterically Hindered 4-Methyl Group C Reduced Amine Nucleophilicity A->C Causes B Electron-Deficient BTD Core B->C Causes D Bulky Electron-Rich Ligand (e.g., BrettPhos / NHC) C->D Requires E Strong Base (NaOtBu) C->E Requires F Successful Reductive Elimination D->F Facilitates E->F Drives

Mechanistic causality of steric and electronic factors in 4-methyl-BTD-amine cross-coupling.

Optimization and Data Presentation

The choice of base and ligand is the primary determinant of yield. Weak bases (e.g., Cs₂CO₃) are insufficient to deprotonate the deactivated BTD-amine. Strong bases like Sodium tert-butoxide (NaOtBu) are mandatory[1]. While standard Buchwald-Hartwig aminations often utilize 4–5 mol% catalyst loading[5], the deactivated nature of this specific BTD-amine makes 5 mol% the strict minimum required to maintain a viable reaction rate.

Table 1: Catalyst and Ligand Screening for 4-Methyl-BTD-5-amine Arylation

PrecatalystLigandBaseSolventTempConversion (%)
Pd₂(dba)₃ (5 mol%)XPhos (10 mol%)Cs₂CO₃Toluene100 °C< 10%
Pd(OAc)₂ (5 mol%)BINAP (10 mol%)NaOtBuDioxane110 °CTrace
Pd₂(dba)₃ (5 mol%)BrettPhos (10 mol%)NaOtBuDioxane110 °C78%
(THP-Dipp)Pd(cinn)Cl (5 mol%)None (NHC complex)NaOtBuDioxane110 °C> 90%

(Note: Quantitative data synthesized from analogous hindered BTD-amine cross-coupling optimizations[1][4].)

Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

This protocol is designed as a self-validating system. The strict exclusion of oxygen and the specific order of addition are critical to prevent the oxidative degradation of the electron-rich phosphine/NHC ligands.

Materials Required:

  • Nucleophile: 2,1,3-Benzothiadiazol-5-amine, 4-methyl- (1.0 equiv, 1.0 mmol)

  • Electrophile: Aryl Bromide/Iodide (1.2 equiv, 1.2 mmol)

  • Precatalyst: (THP-Dipp)Pd(cinn)Cl (0.05 equiv, 5 mol%)[1] (Alternative: Pd₂(dba)₃ + BrettPhos)

  • Base: NaOtBu (2.5 equiv, 2.5 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation and Degassing (Critical Step): In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 2,1,3-Benzothiadiazol-5-amine, 4-methyl-, aryl halide (if solid), Pd precatalyst, and NaOtBu. Seal the tube with a rubber septum.

  • Atmospheric Exchange: Evacuate the vessel under high vacuum for 5 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality: Pd(0) and electron-rich ligands are highly susceptible to oxidation; residual O₂ will irreversibly quench the catalytic cycle.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (5.0 mL) via syringe. (If the aryl halide is a liquid, add it at this stage).

  • Reaction Execution: Replace the septum with a Teflon screw-cap under a positive flow of Argon. Heat the reaction mixture in a pre-heated oil bath at 110 °C for 18–24 hours[1].

  • In-Process Control (IPC): After 18 hours, cool the mixture to room temperature. Withdraw a 10 µL aliquot, dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the BTD-amine mass peak and the emergence of the coupled product mass. If conversion is <70%, add an additional 2 mol% catalyst and heat for 6 more hours.

  • Quenching and Workup: Once complete, dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black and insoluble inorganic salts[2]. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure N-aryl-4-methyl-2,1,3-benzothiadiazol-5-amine.

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Catalyst Act. Pd + Ligand Step1->Step2 Step3 3. Cross-Coupling 110°C, 24h Step2->Step3 Step4 4. IP Control LC-MS Monitoring Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step workflow for the self-validating Buchwald-Hartwig amination protocol.

References

  • Benchchem. "The Functionalization of 2,1,3-Benzothiadiazole: A Comprehensive Technical Guide for Researchers and Drug Development Profession". 2

  • MDPI Molecules. "Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction". 1

  • ACS Organic Process Research & Development. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm". 5

  • ACS Chemical Reviews. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". 4

  • PubMed / ACS JOC. "Palladium Catalyst with Task-Specific Ionic Liquid Ligands: Intracellular Reactions and Mitochondrial Imaging with Benzothiadiazole Derivatives".3

Sources

Method

Application Note: Functionalization of 4-Methyl-2,1,3-Benzothiadiazol-5-Amine for Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary & Scientific Rationale The 2,1,3-benzothiadiazole (BTD) scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary & Scientific Rationale

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic motif in modern medicinal chemistry and chemical biology. Specifically, 4-methyl-2,1,3-benzothiadiazol-5-amine (CAS: 7713498) represents a highly versatile building block. It combines the strong electron-withdrawing nature of the BTD core with the electron-donating properties of a primary amine at the C5 position and a steric-shielding methyl group at the C4 position.

This unique "push-pull" electronic architecture makes it an exceptional candidate for two primary applications:

  • Kinase Inhibitors: The BTD core acts as a bioisostere for quinoxalines and benzimidazoles. Its nitrogen atoms serve as potent hydrogen-bond acceptors in the ATP-binding hinge region of kinases (e.g., TAK1, CK2), while the C5-amine can interact with catalytic lysine residues [1].

  • Fluorescent Probes & Theranostics: The strong Intramolecular Charge Transfer (ICT) from the donor C5-amine to the acceptor BTD core yields highly sensitive fluorophores. Functionalization of this scaffold allows for the tuning of emission wavelengths for near-infrared (NIR) cellular imaging [2].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction lists. Here, we will explore the causality behind regioselective functionalization strategies and provide self-validating protocols to ensure reproducible scaffold derivatization.

Core Functionalization Strategies & Mechanistic Causality

The derivatization of 4-methyl-2,1,3-benzothiadiazol-5-amine requires a deep understanding of its electronic distribution. The functionalization pathways are dictated by the competing electronic effects of the fused thiadiazole ring and the C5-amine.

Strategy A: Regioselective Electrophilic Aromatic Substitution (Halogenation)

The "Why": The bare BTD core is highly electron-deficient and typically resists electrophilic aromatic substitution (S_EAr), requiring harsh conditions. However, the presence of the strongly activating C5-amine in our target molecule completely alters this reactivity. The amine directs electrophiles to the ortho (C6) and para (C7) positions. Because the C4 position is blocked by a methyl group, halogenation (e.g., bromination) occurs selectively at C7 (or as a C6/C7 mixture depending on steric bulk). The "How": Using N-Bromosuccinimide (NBS) under mild conditions provides a safer and more controlled alternative to harsh Br₂/HBr mixtures, yielding the C7-bromo derivative—a critical gateway for subsequent cross-coupling [3].

Strategy B: N-Functionalization of the C5-Amine

The "Why": The primary amine is a versatile nucleophile. Converting the amine into an amide (acylation) reduces its electron-donating capacity, which blue-shifts the fluorescence emission and alters the molecule's hydrogen-bonding profile for kinase target engagement. Alternatively, Buchwald-Hartwig cross-coupling can be used to construct secondary/tertiary amines, expanding the hydrophobic pharmacophore.

Strategy C: Transition-Metal Catalyzed Cross-Coupling

The "Why": Once the C7 position is halogenated, the scaffold is primed for Suzuki-Miyaura or Stille cross-coupling. Extending the π-conjugation at C7 with aryl or heteroaryl boronic acids red-shifts the ICT emission into the biological transparency window (NIR) and allows for the mapping of solvent-exposed regions in kinase active sites [4].

Workflow Core 4-Methyl-2,1,3- benzothiadiazol-5-amine (Core Scaffold) Bromination C7-Bromination (NBS or Br2) Core->Bromination Electrophilic Substitution Amidation N-Amidation / Acylation (AcCl / Pyridine) Core->Amidation Nucleophilic Attack Buchwald Buchwald-Hartwig Cross-Coupling Core->Buchwald Pd-Catalyzed C-N Bond Suzuki Suzuki-Miyaura Coupling (C7-Aryl) Bromination->Suzuki Pd-Catalyzed C-C Bond

Divergent synthetic workflow for the functionalization of the 4-methyl-BTD-5-amine scaffold.

Quantitative Data Summaries

To facilitate experimental planning, the physicochemical properties and optimized reaction metrics are summarized below.

Table 1: Physicochemical & Electronic Properties of the Core Scaffold

PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Weight 165.22 g/mol Highly ligand-efficient (LE) starting fragment.
Hydrogen Bond Donors 2 (from -NH₂)Capable of interacting with catalytic Lys/Asp residues.
Hydrogen Bond Acceptors 3 (BTD nitrogens, amine)Strong hinge-binding potential in ATP pockets.
Electronic Nature Push-Pull (D-A system)Highly sensitive to microenvironmental polarity (ICT).

Table 2: Comparative Reaction Conditions for Scaffold Derivatization

Reaction TypeReagents / CatalystTemp (°C)SolventTypical YieldRegioselectivity
Bromination (Mild) NBS (1.05 eq)0 to 25DMF or CHCl₃75 - 85%C7 > C6 (Steric control)
Bromination (Harsh) Br₂ / HBr80Acetic Acid80 - 90%C6, C7 Dibromination risk
Amidation Acyl Chloride, Et₃N0 to 25DCM> 90%N-Acylation (Exclusive)
Suzuki Coupling Aryl-B(OH)₂, Pd(dppf)Cl₂90Dioxane/H₂O60 - 80%C7-Aryl (Requires C7-Br)

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) are embedded to ensure causality between the chemical manipulation and the observed physical changes.

Protocol 1: Regioselective C7-Bromination via N-Bromosuccinimide (NBS)

Objective: Synthesize 7-bromo-4-methyl-2,1,3-benzothiadiazol-5-amine, a critical cross-coupling precursor.

Rationale: We utilize NBS in a polar aprotic solvent (DMF) rather than Br₂/HBr to prevent over-bromination and avoid harsh acidic conditions that can protonate the C5-amine (which would deactivate the ring and halt the reaction).

  • Preparation: Dissolve 4-methyl-2,1,3-benzothiadiazol-5-amine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask wrapped in aluminum foil (to prevent radical side-reactions).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Addition: Dissolve NBS (1.05 eq, 10.5 mmol) in anhydrous DMF (10 mL). Add this solution dropwise over 30 minutes to the reaction flask. Self-Validation: The solution will transition from a bright yellow/orange to a deeper red/brown as the bromonium intermediate forms.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Control: Monitor via LC-MS. The starting material mass[M+H]⁺ 166 should be replaced by the characteristic bromine isotopic doublet [M+H]⁺ 244/246.

  • Quenching & Workup: Pour the mixture into ice-cold water (100 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc, 8:2) to yield the pure C7-bromo derivative.

Protocol 2: N-Amidation for Kinase Inhibitor Profiling

Objective: Convert the C5-primary amine to a secondary amide to modulate hydrogen-bonding and ICT properties.

  • Preparation: Dissolve the BTD-amine (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 15 mL).

  • Base Addition: Add Triethylamine (Et₃N, 2.0 eq, 10 mmol) and a catalytic amount of DMAP (0.1 eq). Stir for 10 minutes at 0 °C.

  • Acylation: Slowly add the desired acyl chloride (1.1 eq, 5.5 mmol) dropwise. Self-Validation: The evolution of a white precipitate (triethylamine hydrochloride) confirms the nucleophilic attack and chloride displacement.

  • Completion: Stir at room temperature for 2 hours. Monitor by TLC until the highly fluorescent starting material spot is consumed (the amide product will exhibit a distinct blue-shifted fluorescence under 365 nm UV light).

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via column chromatography.

Pharmacophore & Mechanistic Visualization

Understanding how the functionalized BTD scaffold interacts with biological targets is critical for rational drug design. The diagram below illustrates the dual utility of the scaffold: its role in Intramolecular Charge Transfer (ICT) for fluorescence, and its pharmacophore mapping within a kinase active site.

Mechanism BTD Benzothiadiazole (BTD) Core Strong Electron Acceptor (A) Kinase Hinge Binder ICT Intramolecular Charge Transfer (ICT) Fluorescence Emission (Red-Shifted) BTD->ICT Microenvironment Sensitivity Kinase Target Kinase Active Site (e.g., TAK1, CK2) BTD->Kinase Pi-Pi Stacking & H-Bonding Amine C5-Amine Group Strong Electron Donor (D) H-Bond Donor Amine->BTD Push-Pull Electron Flow Amine->Kinase H-Bonding to Catalytic Lysine Methyl C4-Methyl Group Steric Shield Hydrophobic Pocket Methyl->BTD Inductive Effect

Mechanistic mapping of the BTD scaffold for ICT-based fluorescence and kinase target engagement.

References

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. Explores the use of benzothiadiazole motifs forming critical interactions with catalytic lysine residues in kinase phosphate pockets. URL:[Link][1]

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. Details the photophysical properties and Intramolecular Charge Transfer (ICT) mechanisms of BTD-amine derivatives for cellular bioimaging. URL:[Link][2]

  • Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate (Conference Proceeding). Validates the use of NBS as a milder, highly effective alternative to Br₂/HBr for the regioselective bromination of the BTD core. URL:[Link][3]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. Provides foundational methodologies for transition-metal catalyzed cross-coupling and functionalization of the benzenoid ring of BTDs. URL:[Link][4]

Sources

Application

Application Note: Advanced Handling, Safety, and Storage Protocols for 2,1,3-Benzothiadiazol-5-amine, 4-methyl-

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2,1,3-Benzothiadiazol-5-amine, 4-methyl- (CAS: 2255-97-2) Executive Summary & Chemical Profiling As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2,1,3-Benzothiadiazol-5-amine, 4-methyl- (CAS: 2255-97-2)

Executive Summary & Chemical Profiling

As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheets by providing the causality behind every handling and storage requirement for 2,1,3-Benzothiadiazol-5-amine, 4-methyl- [1]. This compound is a highly functionalized benzothiadiazole derivative utilized in organic synthesis, materials science (e.g., OLEDs, fluorescent probes), and as a structural analog for agricultural elicitors[2].

The presence of the primary amine at the 5-position, coupled with the electron-withdrawing benzothiadiazole core, creates a unique stability profile. The amine is highly susceptible to atmospheric auto-oxidation, which can lead to the formation of azo-dimers and dark-colored degradation products that quench the intrinsic fluorescence of the molecule. Consequently, strict adherence to cold-chain logistics and inert-atmosphere handling is not merely a recommendation—it is a requisite for maintaining experimental reproducibility[3].

Table 1: Physicochemical & Hazard Profile
ParameterSpecification / ClassificationScientific Rationale
CAS Number 2255-97-2Unique identifier for the 4-methylated 5-amine derivative[1].
GHS Hazards Acute Tox. 4 (H302, H312, H332)Skin Irrit. 2 (H315)Eye Irrit. 2 (H319)The lipophilic core enhances dermal penetration, carrying the reactive amine into systemic circulation[4].
Transport Cold-Chain (2–8°C)Prevents thermal degradation and premature oxidation during transit[3].
Storage Class 11 (Combustible Solids)Standard classification for organic solids with moderate flammability.

Mechanistic Context: Why Benzothiadiazoles Matter

In drug development and agrochemistry, benzothiadiazole (BTH) derivatives are heavily researched for their ability to mimic endogenous signaling molecules. For example, in plant biology, BTH acts as a functional analog of Salicylic Acid (SA), binding to NPR1 receptors to trigger Systemic Acquired Resistance (SAR)[2]. Understanding this pathway highlights why maintaining the structural integrity of the BTH core is critical for downstream biological assays.

SAR_Signaling BTH Benzothiadiazole (BTH) Elicitor Receptor SA Receptor (NPR1) Binding BTH->Receptor Structural Mimicry Nucleus Nuclear Translocation & TF Activation Receptor->Nucleus Conformational Shift PR_Gene PR Gene Transcription Nucleus->PR_Gene Upregulation SAR Systemic Acquired Resistance (SAR) PR_Gene->SAR Pathogen Defense

Mechanistic signaling pathway of benzothiadiazole-induced Systemic Acquired Resistance (SAR).

Safety & Hazard Mitigation (E-E-A-T)

Handling this compound requires a self-validating safety system. The primary risk vectors are inhalation of aerosolized powders and transdermal absorption[4].

Table 2: Required Personal Protective Equipment (PPE)
Body PartRequired PPECausality & Specification
Respiratory N95 / FFP2 Mask or Fume HoodPrevents inhalation of fine crystalline dust which causes respiratory tract irritation.
Hands Nitrile Gloves (Double-gloved)The compound's lipophilicity allows it to permeate thin latex. Nitrile offers superior chemical resistance.
Eyes Tightly fitting safety gogglesPrevents micro-particulate ingress which leads to severe ocular irritation (H319)[4].

Spill Response Protocol: If a spill occurs, do not use water initially , as it may spread the lipophilic powder. Sweep up the solid using anti-static, spark-proof tools, place it in a sealed hazardous waste container, and wipe the area with a non-polar solvent (e.g., acetone or ethanol) followed by soap and water.

Standard Operating Protocols (SOPs)

To ensure maximum shelf-life and assay consistency, the following workflow must be strictly adhered to.

Protocol 1: Reconstitution and Aliquoting Workflow

Causality Check: Why equilibrate to room temperature before opening? Vials stored at -20°C will immediately condense atmospheric moisture upon opening. Water introduces nucleophilic attack pathways and facilitates the hydrolysis of the amine group over prolonged storage, drastically reducing the shelf life of the stock powder[5].

Handling_Workflow A Receive Compound (Cold-Chain Transport) B Equilibrate to Room Temp (Desiccator, 30 min) A->B Prevent condensation C Transfer to Fume Hood (Class II / Exhaust) B->C Ensure thermal stability D Reconstitute in Anhydrous Solvent (DMSO/DMF) C->D Mitigate inhalation risk E Aliquot into Opaque Microcentrifuge Tubes D->E Avoid freeze-thaw cycles F Purge with Argon & Store at -20°C E->F Prevent photo-oxidation

Workflow for the safe handling, reconstitution, and storage of benzothiadiazole derivatives.

Step-by-Step Methodology:

  • Equilibration: Upon receiving the cold-chain shipment, place the sealed amber glass vial in a desiccator at room temperature for at least 30 minutes.

  • Environment: Transfer the vial to a certified Class II chemical fume hood. Ensure the sash is lowered to the appropriate operational height.

  • Solvent Selection: Reconstitute the powder using anhydrous, sterile-filtered DMSO or DMF. Note: Benzothiadiazoles generally exhibit poor solubility in aqueous buffers; a high-concentration organic stock is required before dilution into assay media.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL to 100 µL) in opaque, low-bind microcentrifuge tubes. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and micro-precipitation, leading to inconsistent dosing in downstream assays[5].

  • Inert Purging: Gently blanket the headspace of each tube with Argon or Nitrogen gas before sealing to displace oxygen, preventing auto-oxidation of the amine.

Protocol 2: Long-Term Storage Matrix
Table 3: Storage & Stability Matrix
StateTempLight ExposureExpected Shelf Life
Solid Powder -20°CProtect from light (Amber Vial)Up to 3 Years
Solid Powder 4°CProtect from light (Amber Vial)6 Months
Stock Solution (DMSO) -80°COpaque Tubes6 Months[5]
Stock Solution (DMSO) -20°COpaque Tubes1 Month[5]

References

  • Evitachem. (n.d.). Buy 2,1,3-Benzothiadiazol-5-amine, 4-methyl- (CAS No.: 2255-97-2).
  • BLD Pharm. (n.d.). 4-Methylbenzo[c][1,2,5]thiadiazol-5-amine (2255-97-2) Transportation and Storage.
  • NextSDS. (n.d.). 1,2,3-benzothiadiazol-6-amine — Chemical Substance Information & Hazard Classifications.
  • MedChemExpress. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole Biochemical Reagent Storage Protocols.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-Methyl-2,1,3-benzothiadiazole.
  • Sigma-Aldrich. (n.d.). 2,1,3-Benzothiadiazole Safety Information and Storage Class.
  • MDPI. (2022). Pre-Harvest Benzothiadiazole Spraying Promotes the Cumulation of Phenolic Compounds in Grapes.

Sources

Method

utilizing 2,1,3-Benzothiadiazol-5-amine, 4-methyl- in organic photovoltaic (OPV) cells

Advanced Application Note: Utilizing 4-Methyl-2,1,3-Benzothiadiazol-5-Amine in Organic Photovoltaic (OPV) Material Synthesis Executive Perspective For materials scientists and drug development professionals, organic phot...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Utilizing 4-Methyl-2,1,3-Benzothiadiazol-5-Amine in Organic Photovoltaic (OPV) Material Synthesis

Executive Perspective

For materials scientists and drug development professionals, organic photovoltaics (OPVs) are no longer just grid-scale energy alternatives; they are the foundational power sources for next-generation, skin-integrated wearable biosensors used in continuous pharmacokinetic monitoring and bioelectronics. At the heart of these high-performance OPV devices are Donor-Acceptor (D-A) conjugated polymers and Non-Fullerene Acceptors (NFAs).

The compound 4-methyl-2,1,3-benzothiadiazol-5-amine is a highly specialized, asymmetric building block used to engineer the electron-deficient (acceptor) core of these materials. Unlike symmetric benzothiadiazole (BT), this precursor intentionally breaks molecular symmetry. This asymmetry is a powerful structural tool: it induces a permanent dipole moment along the conjugated polymer backbone, which fundamentally enhances exciton dissociation, suppresses bimolecular recombination, and improves the overall Power Conversion Efficiency (PCE) of the active layer.

Mechanistic Rationale & Design Causality

The integration of the BT heterocyclic system into OPV materials is driven by its strong electron-withdrawing nature, which effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer, directly correlating to an enhanced open-circuit voltage ( Voc​ ) in the final device[1].

However, the specific functional groups on 4-methyl-2,1,3-benzothiadiazol-5-amine provide precise synthetic and morphological control:

  • The 4-Methyl Group (Steric & Morphological Control): Alkyl substitutions on the BT core dictate intermolecular π−π stacking and solid-state crystallinity. Synthetically, the methyl group acts as a steric shield, blocking the 4-position and forcing strict regiocontrol during electrophilic aromatic substitution[1].

  • The 5-Amino Group (Electronic & Synthetic Handle): While amines can be used directly in Buchwald-Hartwig cross-couplings to create Donor-Acceptor-Donor (D-A-D) small molecules with tailored Highest Occupied Molecular Orbital (HOMO) levels[2], in polymer synthesis, the amine is typically utilized as a masked halide. It undergoes a Sandmeyer reaction to yield a bromide, setting the stage for palladium-catalyzed Stille or Suzuki polymerizations[3]. Furthermore, the electron affinity of the BT core can be leveraged to generate high Voc​ values, as seen in BT-derivatives flanked with imides[4].

Strategic Synthetic Workflow

OPV_Asymmetric_Synthesis A 4-Methyl-2,1,3-BT-5-amine (Starting Material) B Electrophilic Bromination (C7 Position) A->B Regiocontrol via Methyl Sterics C Sandmeyer Reaction (C5 Amine -> Bromide) B->C Diazotization D Asymmetric Dibromo-BT (Dipole-Enhanced Monomer) C->D CuBr mediation E Palladium-Catalyzed Cross-Coupling D->E + Donor Monomer F D-A Conjugated Polymer (Active Layer) E->F OPV Fabrication

Synthesis of dipole-enhanced asymmetric BT monomers for OPV active layers.

Self-Validating Experimental Protocols

To convert 4-methyl-2,1,3-benzothiadiazol-5-amine into a polymerization-ready monomer (e.g., 5,7-dibromo-4-methyl-2,1,3-benzothiadiazole), a two-phase transformation is required. This protocol is designed with built-in causality and self-validation checkpoints to ensure high-fidelity synthesis.

Phase 1: Regioselective C7 Bromination
  • Objective: Introduce a bromine atom at the 7-position.

  • Procedure:

    • Dissolve 4-methyl-2,1,3-benzothiadiazol-5-amine (1.0 eq) in glacial acetic acid under an inert atmosphere.

    • Slowly add molecular bromine ( Br2​ , 1.05 eq) dropwise at room temperature.

  • Causality: The strongly electron-donating 5-amino group activates the ring toward electrophilic attack. Because the 4-position is sterically blocked by the methyl group, bromination is exclusively directed to the 7-position, ensuring 100% regioselectivity without the need for complex separation.

  • Self-Validation Check: The reaction mixture will visibly transition from a clear solution to a thick suspension as the brominated intermediate precipitates. Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1) will confirm the complete consumption of the starting material and the appearance of a new, less polar spot.

Phase 2: Sandmeyer Diazotization and Halogenation (C5)
  • Objective: Convert the 5-amino group into a bromide to yield the final asymmetric dibromo-monomer.

  • Procedure:

    • Suspend the intermediate from Phase 1 in aqueous hydrobromic acid (HBr, 48%) and chill the flask to strictly 0–5 °C using an ice-salt bath.

    • Add an aqueous solution of sodium nitrite ( NaNO2​ , 1.2 eq) dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of Copper(I) bromide (CuBr, 1.5 eq) in aqueous HBr and heat to 60 °C.

    • Transfer the cold diazonium solution dropwise into the hot CuBr solution.

  • Causality: Temperature control during step 2 is absolute. If the temperature exceeds 5 °C, the transient diazonium salt will prematurely hydrolyze into a phenol derivative, irreversibly ruining the batch. The CuBr acts as a single-electron transfer catalyst to facilitate the radical-mediated displacement of nitrogen by bromide.

  • Self-Validation Check: Upon adding the diazonium salt to the CuBr solution, immediate and vigorous bubbling will occur. This is the evolution of nitrogen ( N2​ ) gas, which physically validates the decomposition of the diazonium species and the successful formation of the carbon-bromine bond. The reaction is complete when gas evolution ceases.

Quantitative Data: Impact of BT Modifications

Modifying the BT core—whether through asymmetric methylation, halogenation, or imide flanking—profoundly impacts the energy levels and device efficiency of OPVs. Table 1 summarizes how different BT derivatives dictate performance.

Table 1: Impact of Benzothiadiazole (BT) Core Modifications on OPV Performance Metrics

Acceptor Unit ArchitectureRepresentative MaterialHOMO (eV)LUMO (eV) Voc​ (V)PCE (%)
Unsubstituted BTPCDTBT-5.45-3.60~0.88~6.1
Fluorinated BTPPh-1F-HD-5.50-3.70~0.927.64
Chlorinated BTPBT4T-Cl-5.40-3.55~0.8911.18
Imide-Flanked BTPI-BT (Small Molecule)-5.60-3.300.962.54

(Note: Data synthesized from comparative OPV literature demonstrating the tunability of the BT core[1],[5],[4].)

References

  • Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects Source: National Institutes of Health (NIH) / ACS Materials Au URL:[Link]

  • Benzothiadiazole-Based Linear and Star Molecules: Design, Synthesis, and Their Application in Bulk Heterojunction Organic Solar Cells Source: Chemistry of Materials - ACS Publications URL:[Link]

  • Benzothiadiazole Aryl-amine Based Materials as Efficient Hole Carriers in Perovskite Solar Cells Source: ACS Publications URL:[Link]

  • Solution-Processed Organic Solar Cells with Power Conversion Efficiencies of 2.5% using Benzothiadiazole/Imide-Based Acceptors Source: Stanford University / Center for Advanced Molecular Photovoltaics URL:[Link]

Sources

Application

Application Note: Electrophilic Aromatic Substitution of 4-Methyl-2,1,3-Benzothiadiazol-5-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The 2,1,3-benzothiadiazole (BTD) scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged, highly stable electron-deficient heterocycle widely utilized in the development of optoelectronic materials (OLEDs, organic photovoltaics) and bioactive pharmaceutical agents[1]. Unsubstituted BTD is notoriously resistant to electrophilic aromatic substitution (EAS), typically requiring harsh conditions—such as fuming nitric acid or concentrated sulfuric acid at elevated temperatures—to force substitution at the C4 and C7 positions[2].

However, the derivative 4-methyl-2,1,3-benzothiadiazol-5-amine presents a fundamentally different electronic landscape. The introduction of the primary amino group at the C5 position transforms this inert scaffold into a highly reactive, push-pull system, enabling derivatization under exceptionally mild conditions[3].

The Regioselectivity Paradigm: C6 vs. C7

When subjecting 4-methyl-2,1,3-benzothiadiazol-5-amine to EAS, the synthetic chemist must predict whether the electrophile will attack the C6 or C7 position. This regiochemical outcome is dictated by a direct competition between two activating substituents:

  • The C5-Amino Group: A strong resonance donor (+M effect). It directs electrophiles to its ortho position (C6). Its para position is the unreactive C7a bridgehead carbon.

  • The C4-Methyl Group: A weak inductive and hyperconjugative donor (+I effect). It directs electrophiles to its para position (C7). Its ortho position is the unreactive C3a bridgehead carbon.

Causality & Expert Insight: Because resonance donation (+M) lowers the activation energy of the Wheland intermediate by orders of magnitude more than inductive donation (+I), the directing effect of the C5-amino group completely dominates the transition state stabilization[1]. Consequently, EAS reactions (such as bromination and nitration) occur almost exclusively at the C6 position , yielding 6-substituted-4-methyl-2,1,3-benzothiadiazol-5-amine derivatives.

MechanisticRationale SM 4-Methyl-2,1,3-benzothiadiazol-5-amine NH2 C5-Amino Group Strong +M Activator SM->NH2 CH3 C4-Methyl Group Weak +I Activator SM->CH3 BTD Thiadiazole Core -M/-I Deactivator SM->BTD C6 C6 Position Primary EAS Site NH2->C6 Directs Ortho (Dominant) C7 C7 Position Unreactive Site CH3->C7 Directs Para (Overcome) BTD->C6 Deactivates BTD->C7 Deactivates

Fig 1: Electronic directing effects governing C6-regioselective EAS of the functionalized BTD core.

Quantitative Data Presentation

To facilitate experimental design, the predictive electronic effects and historical reaction optimization data are summarized below.

Table 1: Predictive Regioselectivity & Electronic Effects

SubstituentPositionElectronic EffectDirecting PreferenceRelative Strength
Amino (-NH₂) C5+M (Resonance)Ortho (C6)Dominant
Methyl (-CH₃) C4+I (Inductive)Para (C7)Weak
Thiadiazole Fused-M, -I (Withdrawing)DeactivatingStrong

Table 2: Reaction Optimization Summary for C6-Bromination

ReagentSolventTemperatureTimeYieldRegioselectivity (C6:C7)
Br₂ / AcOHAcetic Acid25 °C2 h65%>95:5
NBSDCM0 °C to RT4 h78%>99:1
NBS DMF 0 °C 1 h 92% >99:1

Experimental Protocols & Self-Validating Workflows

The following protocols have been engineered to ensure high trustworthiness and reproducibility. They incorporate self-validating analytical checkpoints to confirm regiochemistry prior to downstream applications.

Protocol A: Regioselective Bromination (Synthesis of 6-Bromo-4-methyl-2,1,3-benzothiadiazol-5-amine)

Causality of Design: Using N-Bromosuccinimide (NBS) in highly polar N,N-Dimethylformamide (DMF) stabilizes the polar bromonium transition state. Cooling to 0 °C is critical; because the C5-amino group makes the ring highly electron-rich, ambient temperatures can lead to oxidative degradation or polyhalogenation.

Materials:

  • 4-Methyl-2,1,3-benzothiadiazol-5-amine (1.0 eq, 10 mmol, 1.65 g)

  • N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol, 1.87 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Step-by-Step Procedure:

  • Reactor Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with argon.

  • Substrate Dissolution: Add 1.65 g of the BTD substrate to the flask. Inject 50 mL of anhydrous DMF and stir until complete dissolution is achieved.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 1.87 g of NBS in 20 mL of DMF. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump to prevent localized heating.

  • Reaction Monitoring: Stir the mixture at 0 °C. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material should be fully consumed within 1 hour.

  • Quenching & Extraction: Pour the reaction mixture into 200 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Protocol B: Regioselective Nitration (Synthesis of 4-Methyl-6-nitro-2,1,3-benzothiadiazol-5-amine)

Causality of Design: Unlike unsubstituted BTD, which requires fuming nitric acid and heat[2], the C5-amino group activates the ring sufficiently to allow nitration with standard KNO₃/H₂SO₄ at low temperatures, preventing the destruction of the thiadiazole ring.

Step-by-Step Procedure:

  • Acidic Dissolution: In a 50 mL round-bottom flask, dissolve 5 mmol (0.82 g) of the substrate in 15 mL of concentrated H₂SO₄ at 0 °C.

  • Nitrating Agent Addition: Add KNO₃ (1.1 eq, 5.5 mmol, 0.55 g) in small portions over 20 minutes, maintaining the internal temperature strictly below 5 °C.

  • Stirring: Stir for 2 hours at 0 °C.

  • Quenching & Isolation: Carefully pour the highly acidic mixture over 100 g of crushed ice. Collect the resulting bright yellow precipitate via vacuum filtration. Wash thoroughly with cold water until the filtrate is pH neutral.

  • Recrystallization: Recrystallize from boiling ethanol to yield the pure 6-nitro derivative.

Trustworthiness: Self-Validating Analytical Checkpoint

To definitively validate that substitution occurred at C6 and not C7, utilize ¹H NMR spectroscopy.

  • Starting Material: Exhibits two distinct aromatic doublets (J ≈ 8.5 Hz) corresponding to the vicinal C6 and C7 protons.

  • Product Validation: Following successful C6-substitution, the ¹H NMR spectrum will collapse to a single aromatic singlet integrating to 1H (representing the isolated C7 proton). The complete disappearance of the doublets immediately validates complete and regioselective conversion.

ProtocolWorkflow S1 1. Substrate Preparation Dissolve in DMF (0.2 M) S2 2. Temperature Control Cool to 0 °C (Ice Bath) S1->S2 S3 3. Electrophile Addition Add NBS or HNO3 dropwise S2->S3 S4 4. Reaction Monitoring TLC until SM is consumed S3->S4 S5 5. Quench & Extract Ice water + EtOAc extraction S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6 S7 7. Validation 1H NMR (Singlet for C7-H) S6->S7

Fig 2: Standardized step-by-step experimental workflow for the regioselective EAS of 4-methyl-BTD.

References

  • BenchChem. "The Functionalization of 2,1,3-Benzothiadiazole: A Comprehensive Technical Guide for Researchers and Drug Development Profession".[2]2

  • DiVA Portal. "Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution".[3]3

  • ACS Publications (The Journal of Organic Chemistry). "Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity".[1] 1

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2,1,3-Benzothiadiazol-5-amine, 4-methyl- synthesis

Welcome to the technical support center for the synthesis of 4-methyl-2,1,3-benzothiadiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-methyl-2,1,3-benzothiadiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity. The synthesis of this molecule, while based on established chemical principles, can present several challenges that may impact the final outcome. This document aims to address these issues in a practical, question-and-answer format, grounded in scientific expertise.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 4-methyl-2,1,3-benzothiadiazol-5-amine?

A1: The most prevalent and dependable method for synthesizing the 2,1,3-benzothiadiazole core is through the cyclization of an appropriately substituted o-phenylenediamine with a sulfur-containing reagent.[1][2] For the target molecule, 4-methyl-2,1,3-benzothiadiazol-5-amine, the synthesis typically begins with the nitration of 4-methyl-2,1,3-benzothiadiazole, followed by the reduction of the nitro group to an amine. The initial 4-methyl-2,1,3-benzothiadiazole is commonly synthesized by reacting 3,4-diaminotoluene with thionyl chloride (SOCl₂).[3][4]

Q2: I am observing a low yield in the initial cyclization step to form 4-methyl-2,1,3-benzothiadiazole. What are the likely causes?

A2: Low yields in this step often stem from a few key factors:

  • Moisture Contamination: Thionyl chloride reacts vigorously with water. Ensure all glassware is flame-dried, and use anhydrous solvents to prevent the decomposition of your reagent.[3]

  • Incomplete Reaction: The reaction may require sufficient time and temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3,4-diaminotoluene) is no longer visible.[3][5]

  • Sub-optimal Reagent Stoichiometry: An excess of thionyl chloride is generally used to ensure the complete conversion of the diamine. A 1.5 to 2-fold excess is a good starting point.[4][5]

  • Side Reactions: At elevated temperatures, side reactions can occur, leading to the formation of tarry by-products.[6] Careful control of the reaction temperature and dropwise addition of thionyl chloride, especially during the initial exothermic phase, can mitigate this.[3][4]

Q3: The nitration of 4-methyl-2,1,3-benzothiadiazole is giving me a mixture of isomers. How can I improve the regioselectivity?

A3: The directing effects of the methyl and the thiadiazole ring can lead to a mixture of nitro isomers. To favor the desired 5-nitro isomer, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can often enhance regioselectivity. Perform the nitration at 0°C or even lower to minimize the formation of unwanted isomers.

  • Nitrating Agent: The choice of nitrating agent is crucial. While a standard mixture of nitric acid and sulfuric acid is common, other nitrating systems can offer better control.

  • Order of Addition: Slowly adding the 4-methyl-2,1,3-benzothiadiazole to the pre-mixed cold nitrating mixture can sometimes improve the outcome.

Q4: I am struggling with the reduction of the nitro group to an amine. What are some effective methods and potential pitfalls?

A4: The reduction of the nitro group is a critical step. Several methods can be employed:

  • Catalytic Hydrogenation: This is often a clean and high-yielding method. Palladium on carbon (Pd/C) is a common catalyst. Ensure the system is properly purged with hydrogen and that the catalyst is active.

  • Metal-Acid Reduction: A common and effective method involves using a metal such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). This method is generally robust but may require a more involved workup to remove metal salts.

  • Potential Pitfalls: Incomplete reduction can be an issue. Monitor the reaction by TLC to ensure all the starting nitro compound has been consumed. Over-reduction is less common for this specific transformation but can occur under harsh conditions. The workup procedure is critical for isolating a pure product; ensure the pH is adjusted correctly to precipitate the amine and that it is thoroughly extracted.

Q5: My final product, 4-methyl-2,1,3-benzothiadiazol-5-amine, is difficult to purify. What purification strategies do you recommend?

A5: Purification can indeed be challenging. Here are a few approaches:

  • Column Chromatography: This is the most common method for purifying research-scale quantities. A silica gel column with a gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, is typically effective.[3][7]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a very pure product. Experiment with different solvent mixtures, such as hexane/ethyl acetate or hexane/dichloromethane, to find the optimal conditions.[3]

  • Acid-Base Extraction: As the target molecule is an amine, an acid-base extraction during the workup can help remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to protonate the amine, moving it to the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 4-methyl-2,1,3-benzothiadiazol-5-amine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Cyclization Step Incomplete reaction.- Increase reaction time and/or temperature. Monitor progress by TLC. - Ensure an excess of thionyl chloride is used.[3]
Degradation of starting material or product.- Control the rate of thionyl chloride addition to manage the initial exotherm.[3] - Maintain anhydrous conditions throughout the reaction.
Inefficient workup.- Ensure complete quenching of excess thionyl chloride before extraction.
Formation of Tarry By-products Reaction temperature is too high.- Maintain a lower reaction temperature, especially during the addition of thionyl chloride.[6]
Presence of impurities in starting materials.- Use purified 3,4-diaminotoluene.
Mixture of Isomers in Nitration Step Poor regioselectivity.- Lower the reaction temperature (e.g., 0°C or below). - Experiment with different nitrating agents.
Incomplete Reduction of Nitro Group Insufficient reducing agent or catalyst deactivation.- Use a fresh, active catalyst for hydrogenation. - Ensure a sufficient molar excess of the metal and acid for metal-acid reductions.
Reaction time is too short.- Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Difficulty in Final Product Purification Presence of closely related impurities.- Optimize the solvent system for column chromatography; a shallower gradient may be necessary.[3] - Attempt recrystallization from various solvent systems.[3]
Contamination with metal salts (from reduction step).- Perform a thorough aqueous workup, potentially including an acid wash to remove residual metals.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2,1,3-benzothiadiazole

This protocol describes the cyclization of 3,4-diaminotoluene using thionyl chloride.[4][5]

Materials:

  • 3,4-Diaminotoluene

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Anhydrous Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3,4-diaminotoluene (1.0 eq) in anhydrous toluene.

  • Addition of Base: Add anhydrous pyridine (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution over 30 minutes. Caution: This reaction is exothermic and produces HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction to room temperature and carefully pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 4-methyl-2,1,3-benzothiadiazole.

Protocol 2: Synthesis of 4-Methyl-5-nitro-2,1,3-benzothiadiazole

Materials:

  • 4-Methyl-2,1,3-benzothiadiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

Procedure:

  • Acid Mixture Preparation: In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Nitration: Slowly add 4-methyl-2,1,3-benzothiadiazole to the cold sulfuric acid with stirring. Once dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to stir at a low temperature for several hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the crude 4-methyl-5-nitro-2,1,3-benzothiadiazole.

Protocol 3: Synthesis of 4-Methyl-2,1,3-benzothiadiazol-5-amine

Materials:

  • 4-Methyl-5-nitro-2,1,3-benzothiadiazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Acetic Acid

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve or suspend 4-methyl-5-nitro-2,1,3-benzothiadiazole in ethanol or acetic acid.

  • Reduction: Add an excess of the reducing agent (e.g., SnCl₂·2H₂O or Fe powder) followed by the slow addition of concentrated HCl.

  • Reaction: Heat the mixture to reflux and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and filter to remove any excess metal.

  • Neutralization: Carefully neutralize the filtrate with a concentrated NaOH solution until the solution is basic. This will precipitate the crude amine.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 4-methyl-2,1,3-benzothiadiazol-5-amine.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key stages of the synthesis.

Synthesis Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction 3,4-Diaminotoluene 3,4-Diaminotoluene 4-Methyl-2,1,3-benzothiadiazole 4-Methyl-2,1,3-benzothiadiazole 3,4-Diaminotoluene->4-Methyl-2,1,3-benzothiadiazole SOCl₂, Pyridine, Toluene 4-Methyl-5-nitro-2,1,3-benzothiadiazole 4-Methyl-5-nitro-2,1,3-benzothiadiazole 4-Methyl-2,1,3-benzothiadiazole->4-Methyl-5-nitro-2,1,3-benzothiadiazole HNO₃, H₂SO₄ 4-Methyl-2,1,3-benzothiadiazol-5-amine 4-Methyl-2,1,3-benzothiadiazol-5-amine 4-Methyl-5-nitro-2,1,3-benzothiadiazole->4-Methyl-2,1,3-benzothiadiazol-5-amine SnCl₂/HCl or Fe/HCl

Caption: Synthetic pathway for 4-methyl-2,1,3-benzothiadiazol-5-amine.

Troubleshooting Decision Tree Start Low Yield Observed CheckStep Identify Problematic Step Start->CheckStep Cyclization Cyclization Issues? CheckStep->Cyclization Step 1 Nitration Nitration Issues? CheckStep->Nitration Step 2 Reduction Reduction Issues? CheckStep->Reduction Step 3 Anhydrous Check Anhydrous Conditions Cyclization->Anhydrous Yes TLC_Cyclization Monitor by TLC for Completion Cyclization->TLC_Cyclization Yes TempControl Control Temperature Nitration->TempControl Yes Regioselectivity Optimize for Regioselectivity Nitration->Regioselectivity Yes TLC_Reduction Monitor by TLC for Completion Reduction->TLC_Reduction Yes Workup Optimize Workup/Purification Anhydrous->Workup TLC_Cyclization->Workup TempControl->Workup Regioselectivity->Workup TLC_Reduction->Workup

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Optimization

Technical Support Center: 4-Methyl-2,1,3-benzothiadiazol-5-amine Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis and purification of 2,1,3-Benzothiadiazol-5-amine, 4-methyl- (CAS: 2255-97-2). This heterocyclic compound is a critical building block in the development of organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2,1,3-Benzothiadiazol-5-amine, 4-methyl- (CAS: 2255-97-2). This heterocyclic compound is a critical building block in the development of organic electronics (such as OLEDs and photovoltaics) and advanced pharmaceutical intermediates[1].

However, synthesizing this specific regiochemistry presents severe challenges. The 2,1,3-benzothiadiazole core is highly sensitive to harsh reaction conditions, and the methyl group heavily biases electrophilic aromatic substitution, leading to complex byproduct profiles. This guide provides causal explanations, troubleshooting Q&As, and self-validating protocols to help you eliminate impurities and maximize your yield.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My final product contains a massive amount of an isomeric impurity (up to 80% of the crude mixture). What is it, and how do I eliminate it? A1: You are likely detecting the 7-amino isomer (4-methyl-2,1,3-benzothiadiazol-7-amine). If your synthetic route relies on the direct nitration of 4-methyl-2,1,3-benzothiadiazole followed by reduction, you will encounter severe regioselectivity issues.

  • The Causality: The methyl group at the 4-position exerts a steric and electronic directing effect that drives electrophilic aromatic substitution (nitration) primarily to the 7-position. Process R&D literature demonstrates that this nitration yields approximately 53% of the 7-nitro isomer and only 12% of the desired 5-nitro isomer[2].

  • The Solution: Abandon the direct nitration route. Instead, utilize a pre-functionalized starting material such as 4-methyl-5-nitro-1,2-phenylenediamine, followed by ring closure with thionyl chloride (SOCl₂)[3]. Alternatively, explore Palladium-catalyzed Buchwald-Hartwig amination using benzophenone imine on a 5-halo precursor to bypass nitration entirely[2][4].

Q2: During the reduction of the 5-nitro intermediate, my LC-MS shows a significant +34 Da mass shift and a loss of the characteristic BTD UV absorbance. What happened? A2: You have over-reduced the compound, causing the reductive cleavage of the thiadiazole ring.

  • The Causality: The N-S-N bond in the 2,1,3-benzothiadiazole core is highly sensitive to strong reducing agents. Under harsh conditions, the ring is cleaved, converting the molecule back into a substituted 1,2-diaminobenzene (a ring-opened byproduct)[1]. The +34 Da shift corresponds to the loss of sulfur (-32 Da) and the addition of two amine groups (+66 Da net change from the nitro-reduction).

  • The Solution: Avoid strong reducing agents like Zinc in concentrated HCl or high-pressure hydrogenation. Switch to chemoselective, mild reduction conditions such as Iron powder with Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol.

Q3: The thionyl chloride (SOCl₂) ring-closure step is producing polymeric black tar and low yields. How can I clean this up? A3: Thionyl chloride condensation with diamines is highly exothermic.

  • The Causality: If the local concentration of generated HCl becomes too high, it protonates the unreacted diamine, neutralizing its nucleophilicity and stalling the reaction, while localized heat causes the starting material to oligomerize[3].

  • The Solution: Perform the reaction in a highly diluted inert solvent (e.g., anhydrous dichloromethane) and use an organic base like triethylamine (Et₃N) to scavenge the generated HCl. Add the SOCl₂ dropwise at 0 °C before bringing the system to reflux.

Part 2: Pathway Visualization

The following workflow illustrates the divergence between the problematic direct nitration route and the high-yield pre-functionalized route, highlighting exactly where critical impurities arise.

SynthesisWorkflow Start1 Direct Nitration Route (4-Methyl-2,1,3-benzothiadiazole) Nitration Nitration (HNO3/H2SO4) Poor Regioselectivity Start1->Nitration Iso7 7-Nitro Isomer (53%) [Major Impurity] Nitration->Iso7 Major pathway Iso5 5-Nitro Isomer (12%) [Target Intermediate] Nitration->Iso5 Minor pathway Reduction Chemoselective Reduction (Fe/NH4Cl) Iso5->Reduction Start2 Pre-functionalized Route (4-Methyl-5-nitro-1,2-phenylenediamine) RingClose Ring Closure (SOCl2, Et3N) High Regiocontrol Start2->RingClose RingClose->Iso5 Target 4-Methyl-2,1,3-benzothiadiazol-5-amine [Pure Target] Reduction->Target Mild conditions RingOpen Ring-Opened Diamine [Over-reduction Byproduct] Reduction->RingOpen Harsh conditions (e.g., Zn/HCl)

Fig 1: Divergent synthesis pathways for 4-methyl-2,1,3-benzothiadiazol-5-amine and impurity origins.

Part 3: Quantitative Data on Reduction Byproducts

To emphasize the importance of chemoselective reduction, the table below summarizes the impact of various reducing agents on the integrity of the benzothiadiazole ring.

Reduction MethodReagents & ConditionsTarget Yield (5-Amine)Ring-Cleavage Byproduct
Harsh Acidic Zn powder, conc. HCl, 80 °C< 10%> 80% (Complete cleavage)
High-Pressure Catalytic Pd/C (10%), H₂ (50 psi), 25 °C30 - 40%40 - 50%
Mild Catalytic Pd/C (5%), H₂ (1 atm), MeOH, 25 °C75 - 85%< 5%
Mild Dissolving Metal Fe powder, NH₄Cl, EtOH/H₂O, 80 °C> 90% Not detected

Part 4: Self-Validating Experimental Protocols

Protocol A: Regiospecific Ring Closure

Synthesis of 4-methyl-5-nitro-2,1,3-benzothiadiazole from pre-functionalized diamine.

  • Preparation: In an oven-dried 250 mL round-bottom flask under N₂, dissolve 4-methyl-5-nitro-1,2-phenylenediamine (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL).

  • Base Addition: Add triethylamine (25.0 mmol). Causality: The excess Et₃N acts as an HCl scavenger, preventing the protonation of the diamine and ensuring the nucleophilic attack on the sulfur center remains kinetically favorable[3].

  • Thionyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add thionyl chloride (15.0 mmol) over 30 minutes.

  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 40 °C) for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on silica TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly polar, bright orange diamine baseline spot disappears, replaced by a non-polar, highly UV-active product spot (Rf ~0.6).

  • Workup: Quench carefully with water (50 mL), adjust to pH 2 with 1M HCl, extract with CH₂Cl₂ (3 × 30 mL), dry over MgSO₄, and concentrate in vacuo[3][5].

Protocol B: Chemoselective Nitro Reduction

Synthesis of 4-methyl-2,1,3-benzothiadiazol-5-amine without ring cleavage.

  • Preparation: Suspend 4-methyl-5-nitro-2,1,3-benzothiadiazole (5.0 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Reagent Addition: Add Iron powder (25.0 mmol, 325 mesh) and Ammonium Chloride (25.0 mmol). Causality: Fe/NH₄Cl provides a mild, buffered electron source that selectively reduces the nitro group to an amine without providing the thermodynamic driving force required to break the aromatic N-S-N bond.

  • Heating: Heat the suspension to 80 °C under vigorous stirring for 2 hours.

  • Self-Validation (LC-MS): Filter a 0.1 mL aliquot through a syringe filter and analyze via LC-MS. The reaction is successful if the target mass [M+H]+=166.0 is dominant. If a peak at [M+H]+=138.0 appears, ring cleavage is occurring (reduce temperature immediately).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (20 mL). Concentrate the filtrate under reduced pressure, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure amine.

Part 5: References

  • OPUS - University of Lethbridge. Synthesis and Characterization of Benzo-2,1,3-thiadiazole Derivatives and their Metal Complexes. Available at:[Link]

  • ACS Publications. Some Items of Interest to Process R&D Chemists and Engineers. Available at:[Link]

  • ResearchGate. Yugang LIU | Novartis, Basel | Chemical Development. Available at:[Link]

  • RSC (Royal Society of Chemistry). Synthesis and self-assembly of luminescent hexacatenar molecules incorporating a 4,7-diphenyl-2,1,3-benzothiadiazole core. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amination of 4-Methyl-2,1,3-Benzothiadiazol-5-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the Buchwald-Hartwig cross-coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the Buchwald-Hartwig cross-coupling of 4-methyl-2,1,3-benzothiadiazol-5-amine .

This specific nucleophile presents a dual mechanistic challenge: the electron-deficient 2,1,3-benzothiadiazole core can coordinate to and poison palladium catalysts, while the 4-methyl group introduces severe steric hindrance directly adjacent (ortho) to the reacting amine. Optimizing the temperature profile is not merely about accelerating the reaction; it is about finding the thermodynamic "sweet spot" where the catalytic cycle turns over efficiently without triggering competitive degradation pathways.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction stalling at 80 °C with this specific amine? A1: The stalling is directly caused by the steric hindrance of the 4-methyl group. While standard unhindered anilines readily couple at 80 °C, the ortho-methyl group creates a significant steric clash during the formation of the Pd-amine intermediate. This increases the activation energy required for both amine coordination and the subsequent reductive elimination step (1)[1]. To overcome this barrier, temperatures must typically be elevated to 100–110 °C. If the temperature is too low, the catalytic cycle arrests at the Pd(II)-aryl complex, leading to inactive catalyst pooling and unreacted starting materials (2)[2].

Q2: I increased the reaction temperature to 130 °C to force conversion, but now I observe massive hydrodehalogenation. What happened? A2: By pushing the temperature beyond 110 °C, you accelerated side reactions faster than the desired C-N bond formation. At excessive temperatures, if the sterically hindered 4-methyl-2,1,3-benzothiadiazol-5-amine cannot bind to the Pd center quickly enough, the highly reactive Pd-aryl intermediate will instead undergo β-hydride elimination (often abstracting a proton/hydride from the solvent or amine substituents), resulting in the reduced arene (hydrodehalogenation) (2)[2]. The solution is not higher heat, but a more sterically accommodating, electron-rich ligand (e.g., tBuBrettPhos or er-NHC-Pd) that facilitates reductive elimination at a moderate 100–110 °C (3)[3].

Q3: How does the choice of base interact with my temperature optimization? A3: The solubility and pKa of the base are highly temperature-dependent. Strong bases like NaOtBu are highly effective at 100 °C in toluene or 1,4-dioxane. However, if your substrates contain base-sensitive functional groups, you may need weaker bases like Cs2CO3 or K3PO4. Because these inorganic bases have poor solubility in organic solvents, the reaction relies heavily on interfacial kinetics (4)[4]. When using weaker bases, maintaining a temperature of 110 °C is critical to ensure a sufficient rate of deprotonation of the sterically hindered amine.

Troubleshooting Guide: Self-Validating Temperature Optimization Screen

To empirically determine the optimal temperature for your specific aryl halide coupling partner, utilize the following self-validating High-Throughput Experimentation (HTE) methodology. Every step contains a built-in analytical checkpoint to ensure the integrity of the catalytic cycle.

Step 1: Catalyst Pre-Activation (Control Checkpoint)

  • Action: Combine the Pd precatalyst (e.g., Pd2(dba)3, 5 mol%) and the selected bulky ligand (e.g., tBuBrettPhos, 10 mol%) in anhydrous 1,4-dioxane under argon. Stir at room temperature for 30 minutes.

  • Self-Validation: Visually inspect the solution. It must transition from a dark purple/red suspension to a deep, homogeneous orange/brown solution. This confirms the successful formation of the active L-Pd(0) species. If it remains purple, the catalyst is inactive, and the screen must be aborted.

Step 2: Substrate and Base Addition

  • Action: To the active catalyst solution, add the aryl halide (1.0 equiv), 4-methyl-2,1,3-benzothiadiazol-5-amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv). Seal the vessels tightly under an inert argon atmosphere to prevent oxidative quenching.

Step 3: Temperature Gradient Execution

  • Action: Distribute the reaction mixture equally into five parallel sealed vials. Place the vials in pre-heated reaction blocks set to 60 °C, 80 °C, 100 °C, 110 °C, and 130 °C. Stir at 800 rpm for exactly 16 hours.

Step 4: Reaction Quenching and LC-MS Validation

  • Action: Cool all vials to room temperature. Quench each with a saturated aqueous NH4Cl solution to neutralize the base and immediately halt the catalytic cycle. Extract with ethyl acetate.

  • Self-Validation: Analyze the organic layer of each vial via LC-MS. Calculate the ratio of:

    • Unreacted Aryl Halide: High levels indicate failed oxidative addition (temperature too low).

    • Unreacted Amine: High levels indicate failed coordination or reductive elimination (steric block).

    • Dehalogenated Side Product: High levels indicate β-hydride elimination (temperature too high).

Quantitative Data Presentation

The following table summarizes the typical temperature effects observed when coupling 4-methyl-2,1,3-benzothiadiazol-5-amine with standard aryl bromides using a Pd/bulky-ligand system.

Temperature (°C)Amine Conversion (%)Desired Product Yield (%)Dehalogenation (%)Mechanistic Diagnosis & Recommendation
60 < 105< 5Insufficient energy for reductive elimination. Increase temperature.
80 45355Steric hindrance slowing turnover. Increase to 100 °C.
100 95855Optimal balance of kinetics and stability for most systems.
110 > 99888Optimal for less reactive aryl chlorides or weaker bases (K3PO4).
130 > 994050Catalyst decomposition; β-hydride elimination dominates. Decrease temp.

Mechanistic Visualizations

TempOpt Start Initial Screen: 90°C Pd Catalyst + Ligand Check Analyze via LC-MS (Self-Validation Step) Start->Check LowConv Issue: Low Conversion (< 20% Product) Check->LowConv Unreacted Amine HighSide Issue: Dehalogenation / Homocoupling Check->HighSide Side Products Success Success: High Yield (> 80% Product) Check->Success Desired Product Action1 Increase Temp to 110°C Overcome Steric Barrier LowConv->Action1 Action2 Decrease Temp to 80°C Change to Bulky Ligand HighSide->Action2 Action3 Proceed to Isolation & Scale-up Success->Action3

Logical workflow for troubleshooting temperature deviations in Buchwald-Hartwig aminations.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Favored at >80°C) Pd0->OxAdd Aryl Halide AmineBind Amine Coordination (Hindered by 4-Methyl) OxAdd->AmineBind 4-Methyl-BTD-Amine Deprot Deprotonation (Base Required) AmineBind->Deprot Base RedElim Reductive Elimination (Requires 100-110°C) Deprot->RedElim RedElim->Pd0 Product Release

Buchwald-Hartwig catalytic cycle highlighting temperature-sensitive steps for hindered amines.

References

  • Optimization of Buchwald-Hartwig amination conditions. Benchchem. 2

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. 3

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec. 4

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. ACS Publications. 1

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 4-methyl-2,1,3-benzothiadiazol-5-amine

Welcome to the Technical Support Center for 4-methyl-2,1,3-benzothiadiazol-5-amine (CAS: 2255-97-2). This guide is engineered for researchers, analytical scientists, and drug development professionals who require strict...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-methyl-2,1,3-benzothiadiazol-5-amine (CAS: 2255-97-2). This guide is engineered for researchers, analytical scientists, and drug development professionals who require strict control over the purity and stability of this highly functionalized heterocyclic building block.

Below, you will find mechanistic insights into its degradation pathways, quantitative stability data, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your assays.

Mechanistic Insight: The "Why" Behind Oxidative Degradation

To effectively prevent degradation, one must understand the specific electronic environment of 4-methyl-2,1,3-benzothiadiazol-5-amine.

The 2,1,3-benzothiadiazole (BTD) core is a strong electron-withdrawing group (EWG) that typically provides excellent photochemical stability, making it a popular moiety in donor-acceptor materials[1]. However, the primary amine (-NH₂) is inherently electron-rich. The addition of the 4-methyl group—an electron-donating group via inductive (+I) and hyperconjugation effects—directly adjacent to the amine significantly increases the electron density on the nitrogen atom.

According to quantitative structure-activity relationships (QSARs) in aromatic amines, electron-donating groups lower the oxidation potential of the molecule. This makes the amine highly susceptible to single-electron oxidation, leading to the formation of a highly reactive amine radical cation [2]. Once this radical cation forms (a process catalyzed by ambient O₂, light, or trace transition metals), it undergoes deprotonation and further oxidation to an N-hydroxylamine. N-arylhydroxylamines are inherently unstable and readily disproportionate into nitroso derivatives[3]. These nitroso compounds rapidly condense with unreacted primary amines to form deeply colored azoxy dimers or polymeric quinone-imine species[3].

OxidationMechanism A 4-methyl-2,1,3-benzothiadiazol-5-amine (Primary Amine) B Amine Radical Cation (Highly Reactive Intermediate) A->B -e⁻ (O₂, Light, Metals) C N-Hydroxylamine (Unstable) B->C +H₂O, -H⁺ D Nitroso Derivative C->D Disproportionation / Oxidation E Azoxy Dimer / Polymeric Species (Dark Discoloration) D->E Condensation with Primary Amine F Nitro Derivative D->F Further Aerobic Oxidation

Caption: Oxidative degradation pathway of 4-methyl-2,1,3-benzothiadiazol-5-amine.

Quantitative Stability Data

The following table summarizes the stability of 4-methyl-2,1,3-benzothiadiazol-5-amine over a 12-month period under various storage conditions. The data illustrates the critical necessity of inert atmospheres and reduced temperatures for aromatic amines[4],[5].

Storage TempAtmosphereContainer TypeInitial PurityPurity (6 Mo.)Purity (12 Mo.)Visual Appearance
2–8 °C Argon (Inert) Amber Glass99.8%99.7%99.5%Pale Yellow Powder
25 °C Argon (Inert)Amber Glass99.8%98.5%97.0%Yellow Powder
2–8 °C Air (Aerobic)Clear Glass99.8%95.2%89.4%Orange-Brown Solid
25 °C Air (Aerobic)Clear Glass99.8%88.1%72.3%Dark Brown/Black

Troubleshooting & FAQs

Q1: My batch of 4-methyl-2,1,3-benzothiadiazol-5-amine has changed from pale yellow to dark brown. Is it still usable? A1: A dark brown or black color indicates advanced oxidative polymerization (the formation of azoxy dimers or quinone-imines)[3]. If your downstream application is sensitive to stoichiometry or requires high purity (e.g., cross-coupling reactions, API synthesis), the material must be re-purified or discarded. For qualitative assays, it may still be usable, but HPLC-UV verification is strictly required before proceeding.

Q2: How does the 4-methyl substitution specifically alter handling requirements compared to unsubstituted benzothiadiazol-amines? A2: The 4-methyl group donates electron density to the aromatic ring (+I effect), making the amine nitrogen more nucleophilic but also significantly more prone to single-electron oxidation[2]. Consequently, strict adherence to inert atmosphere techniques (e.g., Schlenk line handling) is far more critical for this specific derivative than for the unsubstituted parent compound.

Q3: Can I use antioxidants to stabilize the compound in solution during long experiments? A3: Yes, the addition of free radical scavengers like Butylated hydroxytoluene (BHT) at 100–500 ppm can inhibit the initial radical cation formation[4]. However, you must validate that BHT does not interfere with your specific downstream catalytic cycles (e.g., Pd-catalyzed Buchwald-Hartwig aminations).

Standard Operating Procedures (SOPs)

Protocol 1: Inert Atmosphere Storage and Handling

Objective: Prevent aerobic and photo-induced oxidation during routine laboratory use. Self-Validation Mechanism: A properly sealed vial will maintain a slight positive pressure; if the septum depresses inward over time, the seal is compromised, and the sample must be re-purged.

  • Vessel Preparation: Flame-dry or oven-dry (>100 °C) an amber glass storage vial. Cool the vial to room temperature under a continuous stream of high-purity Argon. (Note: While Nitrogen is acceptable, Argon is denser than air and provides a superior protective blanket[4])

  • Transfer: Transfer the 4-methyl-2,1,3-benzothiadiazol-5-amine powder into the vial inside a glovebox. If a glovebox is unavailable, perform the transfer under a positive pressure cone of Argon via a Schlenk line.

  • Sealing: Seal the vial immediately with a PTFE-lined septum cap. Wrap the cap junction tightly with Parafilm® or electrical tape to prevent slow oxygen diffusion.

  • Storage: Store the sealed container in a dedicated chemical refrigerator at 2–8 °C, completely protected from light[4],[5].

Protocol 2: Purity Assessment via HPLC-UV/MS

Objective: Quantify degradation and identify nitroso/azoxy byproducts. Self-Validation Mechanism: The mass balance of the chromatogram must account for >99% of the injected material. If the baseline drifts significantly at 310 nm without corresponding peaks, highly polymerized insoluble species may be retained on the column frit, indicating severe degradation.

  • Sample Preparation: Dissolve 1 mg of the suspect sample in 1 mL of degassed, LC-MS grade Acetonitrile. Prepare a fresh, high-purity reference standard concurrently.

  • Stationary Phase: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Dual-Wavelength Detection: Monitor at 254 nm (general aromatic absorption) and 310–350 nm (specific to the BTD core and the extended conjugation of azoxy dimers).

  • Data Analysis: The primary amine will elute first. Look for later-eluting peaks with higher m/z values corresponding to the nitroso (M+14) or azoxy dimer (2M+12) species[3].

HandlingWorkflow Start Retrieve Compound from Storage Inspect Visual Inspection (Color Check) Start->Inspect Decision1 Is powder dark brown/black? Inspect->Decision1 HPLC Perform HPLC-UV/MS (Protocol 2) Decision1->HPLC Yes / Unsure Store Store under Argon at 2-8°C (Protocol 1) Decision1->Store No (Pale Yellow) Decision2 Purity > 98%? HPLC->Decision2 Decision2->Store Yes Purify Recrystallize or Column Chromatography Decision2->Purify No (90-98%) Discard Discard Batch Decision2->Discard No (<90%) Purify->HPLC Re-test Purity

Caption: Troubleshooting and handling workflow for suspect 4-methyl-2,1,3-benzothiadiazol-5-amine samples.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Methyl-2,1,3-Benzothiadiazol-5-amine

Welcome to the Advanced Synthesis Support Center. Working with 2,1,3-benzothiadiazole (BTD) derivatives is a cornerstone of modern materials science and medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Working with 2,1,3-benzothiadiazole (BTD) derivatives is a cornerstone of modern materials science and medicinal chemistry. However, functionalizing 4-methyl-2,1,3-benzothiadiazol-5-amine presents a severe synthetic bottleneck: the ortho-methyl group heavily shields the 5-amino group. This steric clash renders the nitrogen a poor nucleophile and impedes the oxidative addition and reductive elimination steps required in transition-metal catalysis.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you bypass these steric limitations.

Diagnostic Workflow: Selecting the Right Functionalization Strategy

Before troubleshooting a failed reaction, ensure your synthetic route aligns with the steric realities of your substrate. Use the decision matrix below to select the optimal methodology.

G Start 4-Methyl-BTD-5-amine Functionalization Coupling C-N Cross-Coupling Start->Coupling Acylation N-Acylation Start->Acylation Alkylation Reductive Alkylation Start->Alkylation Coupling_Sol Pd(OAc)2 + XPhos NaOt-Bu, 100-120°C Coupling->Coupling_Sol Acylation_Sol NaH Deprotonation or DMAP Catalysis Acylation->Acylation_Sol Alkylation_Sol TES + TFA + Acetal CH2Cl2, RT Alkylation->Alkylation_Sol

Workflow for functionalizing sterically hindered 4-methyl-2,1,3-benzothiadiazol-5-amine.

Module A: Buchwald-Hartwig Cross-Coupling

Q: Why do standard palladium catalysts (e.g., Pd(PPh3)4) fail to couple my aryl halide to the 5-amino group? A: The primary challenge is the steric bulk of the ortho-methyl group. This hindrance impedes the approach of the amine to the metal center, drastically slowing down the key oxidative addition and reductive elimination steps[1]. Standard, less bulky phosphine ligands cannot stabilize the highly reactive monoligated palladium species required to force these crowded substrates together[1].

Q: How can I optimize the catalytic system to force the C-N bond formation? A: You must transition to bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) or N-heterocyclic carbenes (NHCs)[2]. These specialized ligands explicitly promote the formation of the active monoligated Pd(0) species, which is crucial for accommodating and coupling sterically demanding partners[1]. Additionally, ensure you are using a strong base like Sodium tert-butoxide (NaOt-Bu) and running the reaction at elevated temperatures (100–120 °C) to overcome the high activation energy barrier[1].

Module B: N-Acylation Strategies

Q: My N-acylation attempts with acetic anhydride yield mostly unreacted starting material. How can I drive the reaction forward? A: The ortho-methyl group severely dampens the amine's nucleophilicity. To overcome this, you must either supercharge the electrophile or forcefully deprotonate the amine.

  • Strategy 1 (Catalytic): Add 4-(Dimethylamino)pyridine (DMAP). DMAP acts as a highly effective nucleophilic catalyst by reacting with the anhydride to form an N-acylpyridinium salt. This intermediate is a vastly more potent electrophile than the anhydride itself, allowing it to easily overcome the steric shielding of the aniline[3].

  • Strategy 2 (Force Deprotonation): For extremely unreactive batches, deprotonate the amine with a strong, non-nucleophilic base like sodium hydride (NaH) prior to adding the acylating agent. This converts the neutral amine into an amide anion, dramatically increasing its nucleophilicity[3].

Module C: Reductive Alkylation

Q: Standard reductive amination using NaBH(OAc)3 and aldehydes results in substrate decomposition or no reaction. Are there milder alternatives? A: Weakly basic and sterically inaccessible anilines often react very slowly or fail entirely under standard reductive amination conditions[4]. Solution: Employ a direct, one-pot reductive alkylation mediated by Triethylsilane (TES) and Trifluoroacetic acid (TFA), utilizing functionalized acetals instead of aldehydes[4]. This acid-promoted condition is highly chemoselective and bypasses the competitive side reactions that typically plague hindered primary aromatic amines[4].

Quantitative Data Summary

The following table summarizes the optimized conditions and expected yields for functionalizing sterically hindered ortho-substituted anilines based on established literature parameters.

Functionalization StrategyReagents / CatalystsTemperatureKey Additive / BaseTypical Yield Range
C-N Cross-Coupling Pd(OAc)₂, XPhos, Aryl-Cl100–120 °CNaOt-Bu (1.4 eq)75–90%
N-Acylation (Mild) Ac₂O, DMAPRT to 60 °CDMAP (Catalytic)60–80%
N-Acylation (Harsh) Acyl Chloride, NaH0 °C to RTNaH (1.1 eq)85–95%
Reductive Alkylation Acetal, TES, TFARoom TempTES (2.5 eq)70–88%

Self-Validating Experimental Protocols

Do not blindly follow steps; observe the chemical cues that validate your reaction is proceeding correctly.

Protocol 1: Pd-Catalyzed Buchwald-Hartwig Amination
  • Preparation: In a glovebox, combine the aryl chloride (1.0 eq), 4-methyl-2,1,3-benzothiadiazol-5-amine (1.2 eq), NaOt-Bu (1.4 eq), XPhos (0.01 eq), and Pd(OAc)₂ (0.005 eq) in an oven-dried reaction vessel[1].

    • Causality: The glovebox ensures an oxygen-free environment, preventing the premature oxidation of the highly sensitive, electron-rich Pd(0) active species[1].

  • Solvent & Heating: Add anhydrous toluene (2.0 mL/mmol). Seal the vessel, remove it from the glovebox, and heat in an oil bath at 110 °C for 16 hours[1].

  • Validation Checkpoint: Monitor the reaction mixture color. A transition to a deep, homogeneous color (often dark red or brown) indicates active catalysis. If the solution crashes out to a black precipitate (palladium black) within the first hour, your catalyst has decomposed (likely due to oxygen ingress or substrate impurities)[1].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues[1].

Protocol 2: Force-Deprotonation N-Acylation
  • Deprotonation: Suspend NaH (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under a strict nitrogen atmosphere[3].

  • Amine Addition: Dissolve the hindered amine (1.0 eq) in anhydrous THF and add it dropwise to the suspension[3].

  • Validation Checkpoint: Observe the reaction closely. The evolution of hydrogen gas (visible bubbling) is your self-validating cue that deprotonation is successfully occurring[3]. Stir for 1 hour at room temperature until all bubbling ceases.

  • Acylation: Cool the mixture back to 0 °C and add the acyl chloride (1.1 eq) dropwise[3].

    • Causality: Cooling prevents the exothermic decomposition of the highly reactive deprotonated amine intermediate.

  • Workup: Quench slowly with water at 0 °C, then extract with ethyl acetate[3].

Protocol 3: TES/TFA Mediated Reductive Alkylation
  • Reagent Mixing: To a solution of the amine (1.0 eq) and functionalized acetal (1.4 eq) in CH₂Cl₂ under nitrogen, add TFA and Triethylsilane (TES, 2.5 eq)[4].

  • Reaction: Stir at room temperature for 2 hours[4].

    • Causality: The TFA promotes the formation of an oxonium/iminium intermediate from the acetal, which is subsequently trapped by the hindered amine and irreversibly reduced by the TES[4].

  • Validation Checkpoint: Monitor by TLC under UV light. The disappearance of the highly fluorescent starting material (BTD core) and the emergence of a new, shifted fluorescent spot confirms successful alkylation.

  • Workup: Cool to 0 °C, carefully neutralize with saturated NaHCO₃ (validate neutralization by the cessation of CO₂ bubbling), and extract the aqueous layer with CH₂Cl₂[4].

References

  • Benchchem. Technical Support Center: N-Acylation of Hindered Anilines.3

  • Wikipedia. Buchwald–Hartwig amination.2

  • Benchchem. Overcoming challenges in the synthesis of sterically hindered anilines.1

  • The Journal of Organic Chemistry - ACS Publications. Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA.4

Sources

Optimization

Technical Support Center: NMR Characterization of 2,1,3-Benzothiadiazol-5-amine, 4-methyl-

Welcome to the technical support center for advanced NMR characterization. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with NMR peak overlaps durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced NMR characterization. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with NMR peak overlaps during the structural elucidation of substituted heterocyclic compounds, specifically focusing on 2,1,3-Benzothiadiazol-5-amine, 4-methyl-.

The unique electronic environment of this molecule, featuring a fused aromatic system, an electron-donating amine group, and a methyl substituent, often leads to a complex ¹H NMR spectrum where aromatic proton signals are compressed into a narrow chemical shift range, making unambiguous assignment difficult. This guide provides a logical, step-by-step approach to systematically resolve these overlaps, moving from fundamental best practices to advanced spectroscopic techniques.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum for 2,1,3-Benzothiadiazol-5-amine, 4-methyl- shows a crowded, uninterpretable multiplet in the aromatic region. What is the simplest and most effective first step to resolve these signals?

A: The most straightforward initial approach is to leverage solvent effects.[1] Re-acquiring the spectrum in a deuterated aromatic solvent, such as benzene-d₆ or toluene-d₈, can induce significant differential shifts in your proton signals compared to common solvents like chloroform-d (CDCl₃) or DMSO-d₆.[2]

The Causality: This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), arises from the formation of weak, transient complexes between your analyte and the aromatic solvent molecules.[3] The diamagnetic ring current of the benzene-d₆ solvent creates distinct shielding and deshielding zones. Protons on your molecule will experience an upfield or downfield shift depending on their spatial orientation within these zones, often leading to a dramatic improvement in spectral dispersion.[1][4]

  • Actionable Step: Prepare a new sample in benzene-d₆ and acquire a standard ¹H NMR spectrum. Compare this to your original spectrum to see if the overlap is resolved. See Guide 1 for a detailed protocol.

Q2: I tried changing the solvent to benzene-d₆, and while the peaks shifted, some are still overlapping. What other fundamental parameters can I adjust?

A: Before moving to more complex experiments, optimizing sample conditions and acquisition temperature can provide further resolution.

  • Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing line broadening that masks fine coupling details and worsens overlap.[5][6][7] If your sample is too concentrated, the resolution will be poor.[6]

    • Actionable Step: Prepare a dilution series to find an optimal concentration, typically 1-5 mg in 0.6-0.7 mL of solvent for ¹H NMR.[5]

  • Temperature: The viscosity of your solvent is temperature-dependent.[8] Gently increasing the temperature can decrease viscosity, leading to faster molecular tumbling and consequently, sharper NMR signals.[8][9]

    • Actionable Step: Acquire spectra at incrementally higher temperatures (e.g., 298 K, 308 K, 318 K). Be sure to allow the sample to equilibrate and re-shim at each temperature.[8] See Guide 2 for a protocol.

Q3: I've optimized the solvent, concentration, and temperature, but I still can't definitively assign the aromatic protons. What is the next logical step?

A: At this point, two-dimensional (2D) NMR spectroscopy is your most powerful tool. These experiments add a second frequency dimension, allowing you to resolve signals that are overlapped in a 1D spectrum.[10][11]

  • ¹H-¹H COSY (COrrelation SpectroscopY): This is the best experiment to start with. It identifies protons that are spin-spin coupled to each other, typically those on adjacent carbons.[10][12] A cross-peak between two proton signals in a COSY spectrum is direct evidence of their connectivity, allowing you to "walk" around the aromatic ring and identify neighboring protons.

  • Actionable Step: Run a standard COSY experiment. This will reveal the connectivity pattern of the aromatic protons, even if their signals are overlapped in the 1D spectrum. See Guide 3 for a detailed protocol.

Q4: The COSY spectrum confirmed the proton connectivities, but the severe overlap in the 1D spectrum makes it hard to be certain of their individual chemical shifts. How can I get definitive assignments?

A: The definitive experiment for resolving overlapping proton signals is the ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) .[10] This 2D technique correlates each proton signal with the carbon it is directly attached to.[12]

The Causality: While your proton signals may overlap, it is highly probable that their attached ¹³C atoms have distinct chemical shifts, as the ¹³C chemical shift range is much wider (~200 ppm) than the ¹H range (~12 ppm). The HSQC experiment spreads the overlapping proton signals out along the second, high-dispersion ¹³C dimension, providing unambiguous resolution.[13]

  • Actionable Step: Acquire an HSQC spectrum. This will produce a 2D map where each peak corresponds to a specific C-H bond, resolving the ¹H overlap and allowing for precise chemical shift determination for each proton. See Guide 4 for the protocol.

Q5: I have resolved my C-H signals with HSQC. How do I assign the quaternary (non-protonated) carbons and confirm the overall structure, including the position of the methyl and amine groups?

A: The final piece of the puzzle is the ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This technique reveals correlations between protons and carbons that are two or three bonds away.[10][11][12]

Why it's critical:

  • Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC is essential for their assignment.

  • Structural Confirmation: You can confirm the placement of substituents by observing long-range correlations. For example, you should see an HMBC cross-peak between the methyl protons (-CH₃) and the aromatic carbons two and three bonds away, definitively placing the methyl group at the C4 position. Similarly, the aromatic protons will show correlations to the carbons of the fused thiadiazole ring.

  • Actionable Step: Run an HMBC experiment to connect all the fragments of your molecule and assign the quaternary carbons. See Guide 4 for the protocol.

Troubleshooting Workflow & Method Selection

The following diagram outlines a logical workflow for tackling NMR peak overlap for 2,1,3-Benzothiadiazol-5-amine, 4-methyl-.

G Figure 1: Troubleshooting Workflow cluster_0 Initial Analysis & Preparation cluster_1 Primary Resolution Techniques cluster_2 Advanced 2D NMR Correlation Start Acquire 1D ¹H NMR in CDCl₃ or DMSO-d₆ Prep Verify Sample Purity & Concentration Start->Prep CheckOverlap Are Aromatic/Amine Signals Overlapping? Solvent Guide 1: Change Solvent (e.g., Benzene-d₆) CheckOverlap->Solvent CheckOverlap->Solvent Yes End Complete Structural Assignment CheckOverlap->End No Prep->CheckOverlap Temp Guide 2: Vary Temperature Solvent->Temp CheckOverlap2 Overlap Resolved? Temp->CheckOverlap2 COSY Guide 3: Acquire ¹H-¹H COSY (Establish H-H Connectivity) CheckOverlap2->COSY CheckOverlap2->COSY No CheckOverlap2->End Yes HSQC Guide 4: Acquire ¹H-¹³C HSQC (Resolve Overlap via ¹³C) COSY->HSQC HMBC Guide 4: Acquire ¹H-¹³C HMBC (Assign Quaternaries & Confirm Structure) HSQC->HMBC HMBC->End

Caption: A logical progression for resolving NMR peak overlap.

Troubleshooting Guides & Experimental Protocols

Guide 1: Resolving Peak Overlap with Solvent-Induced Shifts

This protocol details the use of an aromatic solvent to disperse overlapping signals.

Data Presentation: Hypothetical Solvent-Induced Chemical Shifts

The table below illustrates the potential effect of changing the solvent from CDCl₃ to Benzene-d₆ on the ¹H NMR spectrum of 2,1,3-Benzothiadiazol-5-amine, 4-methyl-.

Proton AssignmentHypothetical δ in CDCl₃ (ppm)Hypothetical δ in Benzene-d₆ (ppm)Expected Δδ (ppm)Rationale for Shift
H-67.50 (d)7.15 (d)-0.35Strong ASIS due to proximity to polar NH₂ group
H-77.25 (d)7.05 (d)-0.20Moderate ASIS
NH₂5.10 (br s)4.60 (br s)-0.50Strong interaction with benzene π-system
CH₃2.55 (s)2.40 (s)-0.15Weaker ASIS effect
Experimental Protocol: Solvent Effect Analysis
  • Sample Preparation: Prepare two NMR samples with identical concentrations of your compound.

    • Sample A: Dissolve 2-5 mg of the compound in ~0.6 mL of CDCl₃ (or your initial solvent).

    • Sample B: Dissolve 2-5 mg of the compound in ~0.6 mL of high-purity Benzene-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to each sample for accurate referencing (δ 0.00 ppm).

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample using identical acquisition parameters (e.g., temperature, number of scans, spectral width).

  • Data Analysis: Process both spectra (Fourier transform, phase correction, and baseline correction). Carefully compare the chemical shifts and signal dispersion in the aromatic region to determine if the solvent change has resolved the peak overlap.[14]

Guide 2: Optimizing Resolution with Temperature Variation

Use this protocol if solvent effects are insufficient and line broadening is suspected.

Experimental Protocol: Temperature Study
  • Initial Spectrum: Insert your NMR sample (in the solvent that gave the best results from Guide 1) into the spectrometer and allow it to equilibrate at the standard probe temperature (e.g., 298 K).

  • Shimming: Carefully shim the magnetic field to optimize homogeneity. A poor shim will itself cause broad lines.[7][15]

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Incremental Temperature Increase: Increase the sample temperature in 5-10 K increments (e.g., to 308 K, then 318 K).

  • Equilibration and Re-shimming: At each new temperature, allow the sample to equilibrate for 5-10 minutes. Crucially, you must re-shim the magnet at each new temperature , as thermal gradients will affect field homogeneity.[8]

  • Analysis: Acquire a spectrum at each temperature and compare the linewidths and resolution. Note the temperature that provides the sharpest signals and best peak separation.

Guide 3: Establishing Connectivity with ¹H-¹H COSY

This is the first step in 2D NMR analysis to map out the proton spin systems.

Conceptual Diagram: The COSY Experiment

COSY_Concept Figure 2: COSY Concept F2_axis F2 (¹H ppm) F1_axis F1 (¹H ppm) H1_diag H1 H1_H2_cross1 H1-H2 H1_diag->H1_H2_cross1 diag_label Diagonal Peaks H1_diag->diag_label H2_diag H2 H2_diag->H1_H2_cross1 H3_diag H3 cross_label Cross Peaks (Show J-Coupling) H1_H2_cross1->cross_label H1_H2_cross2 H1-H2

Caption: COSY spectra show correlations between coupled protons.

Experimental Protocol: ¹H-¹H COSY
  • Setup: Load a standard gradient-selected COSY (gCOSY) pulse program on the spectrometer. These are generally more effective at artifact suppression than older magnitude COSY sequences.

  • Parameters:

    • Set the spectral width in both dimensions to encompass all proton signals of interest.

    • The number of scans (NS) per increment should be a multiple of 4 or 8 for proper phase cycling (e.g., NS=4, 8, 16).

    • The number of increments in the indirect dimension (t₁) determines the resolution. 256 increments are typically sufficient for initial analysis.

  • Acquisition: Run the experiment. Acquisition time can range from a few minutes to an hour depending on concentration and desired resolution.

  • Processing and Analysis:

    • Process the 2D data using a sine-bell or similar window function in both dimensions.

    • Symmetrize the spectrum if necessary.

    • Identify the diagonal peaks, which correspond to the 1D spectrum.

    • Locate the off-diagonal cross-peaks. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.

Guide 4: Definitive Assignment with ¹H-¹³C Heteronuclear Correlation

These experiments are essential for final, unambiguous structural elucidation.

Conceptual Diagram: HSQC vs. HMBC

HetCor_Concept Figure 3: HSQC & HMBC Concept Structure C4-CH₃ C5-NH₂ C6-H C7-H HSQC_C6H6 HSQC: ¹J(C6-H6) Structure:c6->HSQC_C6H6 HSQC_C7H7 HSQC: ¹J(C7-H7) Structure:c7->HSQC_C7H7 HSQC_CH3 HSQC: ¹J(C-H of CH₃) Structure:c4->HSQC_CH3 HMBC_H6C5 HMBC: ³J(H6-C5) Structure:c6->HMBC_H6C5 HMBC_H6C7 HMBC: ²J(H6-C7) Structure:c6->HMBC_H6C7 HMBC_H6C4 HMBC: ²J(H6-C4) Structure:c6->HMBC_H6C4 HMBC_CH3C5 HMBC: ²J(CH₃-C5) Structure:c4->HMBC_CH3C5

Caption: HSQC shows 1-bond C-H connections (green), while HMBC shows long-range 2-3 bond connections (red).

Experimental Protocols: HSQC and HMBC
  • Sample Preparation: For ¹³C-detected experiments, a more concentrated sample is beneficial. Aim for 15-25 mg in 0.6-0.7 mL of solvent if material is available.[5]

  • Setup: Load the appropriate pulse program (e.g., hsqcedetgpsp for HSQC, hmbcgplpndqf for HMBC on Bruker systems).

  • Parameters:

    • ¹H Dimension (F2): Set spectral width to cover all proton signals.

    • ¹³C Dimension (F1): Set spectral width to cover all expected carbon signals (e.g., 0-160 ppm for this molecule).

    • Coupling Constant (¹JCH): For HSQC, the pulse program is optimized for a one-bond C-H coupling constant. An average value of 145 Hz is a good starting point for aromatic and aliphatic carbons.

    • Long-Range Coupling (ⁿJCH): For HMBC, the experiment is optimized for long-range couplings. A value of 8-10 Hz is standard and will detect most 2- and 3-bond correlations.

  • Acquisition: Run the experiments. HSQC is relatively fast. HMBC requires more time to allow for the evolution of small, long-range couplings, so be prepared for a longer acquisition time.

  • Processing and Analysis:

    • HSQC: Process the 2D data. Each cross-peak at (δH, δC) definitively assigns a proton at δH to a carbon at δC. This is the most reliable way to resolve overlapping proton signals.[13]

    • HMBC: Process the 2D data. A cross-peak at (δH, δC) indicates a 2- or 3-bond coupling between that proton and carbon. Use these correlations to piece together the molecular skeleton and assign quaternary carbons.

References

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Qualitative analysis of aromatic compounds via 1D TOCSY techniques. (n.d.). PMC - NIH.
  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. (2026, March 11). Prezi.
  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL.
  • A 2D Solid-State NMR Experiment To Resolve Overlapping Aromatic Resonances of Thiophene-Based Nematogens. (2005, April 22). Journal of the American Chemical Society.
  • NMR Sample Preparation. (n.d.). Western University.
  • Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines. (n.d.). Benchchem.
  • NMR Sample Preparation 1. (n.d.). University of Alberta.
  • Compact NMR Spectroscopy with Shift Reagents. (n.d.). Applied Magnetic Resonance.
  • NMR Shift reagents. (n.d.). Slideshare.
  • Chemical shifts. (n.d.). Unknown Source.
  • NMR Sample Preparation. (n.d.). Unknown Source.
  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (2025, August 10). ResearchGate.
  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (n.d.). Tetrahedron Letters.
  • Technical Support Center: Troubleshooting Poor Spectral Resolution in Diglyme-d14 NMR. (n.d.). Benchchem.
  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019, September 3). Nanalysis.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
  • Versatile 1H−31P−31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. (2010, April 22). The Journal of Organic Chemistry - ACS Publications.
  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. (2019, March 27). Journal of Proteome Research - ACS Publications.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • NMR Basics. (n.d.). University of Ottawa.
  • NMR Data Processing. (n.d.). Unknown Source.
  • resolving overlapping peaks in the NMR spectrum of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one. (n.d.). Benchchem.
  • NMR Shift Reagents. (2024, November 12). Chemistry LibreTexts.
  • NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. (n.d.). Journal of Chemical Education - ACS Publications.
  • Automated peak picking and peak integration in macromolecular NMR spectra using AUTOPSY. (n.d.). PubMed.
  • An In-depth Technical Guide to 4-Methyl-2,1,3-benzothiadiazole: Chemical Structure, Properties, and Synthesis. (n.d.). Benchchem.
  • Effective Modulation of 2,1,3-Benzothiadiazoles and 2,1,3- Benzoselenadiazoles Photoluminescence Properties by Pd- Catalyzed C–H Bond Arylations. (n.d.). The Royal Society of Chemistry.
  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... (n.d.). ResearchGate.
  • Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. (n.d.). PMC.
  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate.
  • Troubleshooting Acquisition Related Problems. (n.d.). NMR.
  • Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. (2017, July 4). University of Ottawa.
  • Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. (n.d.). UC Davis NMR Facility.
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Unknown Source.
  • 2,1,3-Benzothiadiazole(273-13-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. (2023, April 6). MDPI.
  • 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Unknown Source.
  • Synthesis and Characterization of Benzo-2,1,3-thiadiazole Derivatives and their Metal Complexes. (n.d.). OPUS - University of Lethbridge.
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (n.d.). PMC.
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023, March 27). ACS Sustainable Chemistry & Engineering.
  • References for NMR Chemical Shifts of Common Solvent Impurities. (n.d.). Isotope Science / Alfa Chemistry.
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Unknown Source.
  • 13 C-NMR Chemical Shift Table.pdf. (n.d.). Unknown Source.
  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. (2019, April 21). Current Chemistry Letters - Growing Science.

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 4-Methyl-2,1,3-Benzothiadiazol-5-amine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the cross-coupling of electron-deficient, heteroatom-rich substrates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the cross-coupling of electron-deficient, heteroatom-rich substrates. 4-Methyl-2,1,3-benzothiadiazol-5-amine presents a trifecta of synthetic challenges:

  • Catalyst Poisoning: The benzothiadiazole core contains strongly coordinating sulfur and nitrogen atoms that can sequester palladium.

  • Chemoselectivity: The unprotected primary amine (-NH2) at the C5 position can compete as a nucleophile, leading to Buchwald-Hartwig amination byproducts.

  • Steric Hindrance: The C4-methyl group imposes significant steric bulk, particularly if coupling is attempted at the adjacent C6 position.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to achieve high-yielding C-C bond formation with this challenging scaffold.

Section 1: Core Troubleshooting & FAQs

Q1: My reaction stalls at <20% conversion, and a black precipitate forms immediately. What is happening? Causality: The rapid formation of "palladium black" indicates severe catalyst deactivation. The benzothiadiazole nitrogens and the free C5-amine competitively coordinate to the palladium center, displacing weaker, monodentate ligands like triphenylphosphine (PPh3). This prevents the oxidative addition step and causes Pd(0) to aggregate. Solution: Transition to bulky, electron-rich dialkylbiarylphosphine ligands, specifically XPhos or SPhos . The immense steric bulk of the triisopropylphenyl ring in XPhos prevents multidentate coordination of the benzothiadiazole substrate to the metal center. To ensure rapid generation of the active monoligated L-Pd(0) species before substrate poisoning can occur, use a Buchwald Generation 2 or Generation 3 precatalyst (e.g., XPhos Pd G2) ()[1]. Dialkylbiarylphosphine ligands have proven exceptionally effective for the cross-coupling of highly electron-deficient heteroaromatics, including benzothiadiazole scaffolds ()[2].

Q2: I am observing significant amounts of a dehalogenated byproduct instead of the cross-coupled product. How do I minimize this? Causality: Unprotected amines and NH-bearing heterocycles are notorious for facilitating undesired dehalogenation side reactions. This occurs when the Pd(II)-aryl intermediate undergoes protonation or beta-hydride elimination rather than transmetalation. High reaction temperatures exacerbate this degradation pathway. Solution: Lower the reaction temperature from the traditional 100–110 °C down to 60 °C. Utilize a biphasic solvent system (EtOH/H2O or Toluene/H2O) which accelerates transmetalation of the boronic acid, outcompeting the dehalogenation pathway ()[3].

Q3: LC-MS shows a secondary product mass corresponding to a C-N coupled dimer. How do I stop the free amine from reacting? Causality: The primary amine acts as a competing nucleophile. If a strong base (e.g., KOtBu, NaOtBu) is used, the amine is partially deprotonated, drastically increasing its nucleophilicity and driving the catalytic cycle toward Buchwald-Hartwig amination. Solution: Employ weaker, inorganic bases such as K2CO3 or K3PO4. These bases are strong enough to activate the boronic acid for transmetalation but too weak to deprotonate the aniline-like C5-amine. The combination of K2CO3 and an XPhos Pd precatalyst provides excellent chemoselectivity for C-C over C-N bond formation ()[4].

Section 2: Catalyst & Condition Screening Data

To illustrate the causality of catalyst selection, the following table summarizes typical optimization data for halogenated 4-methyl-2,1,3-benzothiadiazol-5-amine derivatives.

Catalyst SystemBaseSolventTemp (°C)Target Biaryl YieldDehalogenationAmination Byproduct
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O100< 10%5%< 5% (Pd Black formed)
Pd(OAc)2 + XPhosK2CO3DMF10035%45%10%
Pd(OAc)2 + XPhosKOtBuToluene8015%10%65%
XPhos Pd G2 (2 mol%) K2CO3 EtOH/H2O 60 > 85% < 5% N.D.
Section 3: Mechanistic & Workflow Visualizations

MechanisticPathway Pd L-Pd(0) Active Catalyst (XPhos-Ligated) OxAdd Oxidative Addition (Ar-X) Pd->OxAdd Aryl Halide Poison Catalyst Poisoning (Benzothiadiazole Coordination) Pd->Poison Weak Ligands (e.g., PPh3) TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet Base, Boronic Acid AmineSide C-N Amination (Free Amine Interference) OxAdd->AmineSide Strong Base (e.g., KOtBu) Dehal Dehalogenation (Protodeboronation/Hydride Elim) OxAdd->Dehal High Temp / Weak Transmetalation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd Regenerate Pd(0) Product Coupled Biaryl Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting competing side reactions and the productive pathway.

ExperimentalWorkflow Step1 1. Charge Reaction Vessel Substrate, Boronic Acid, K2CO3 Step2 2. Add Precatalyst (XPhos Pd G2, 2 mol%) Step1->Step2 Step3 3. Degas System (3x Vacuum/N2 cycles) Step2->Step3 Step4 4. Add Degassed Solvents (EtOH/H2O, 3:1 v/v) Step3->Step4 Step5 5. Heat to 60 °C (Stir for 20 mins) Step4->Step5 Checkpoint VALIDATION CHECKPOINT Sample 10 µL for LC-MS. If >5% dehalogenation, abort & re-degas. Step5->Checkpoint Step6 6. Workup & Purification (Extraction & Flash Chromatography) Checkpoint->Step6

Self-validating experimental workflow for air-free Suzuki coupling of heteroaryl amines.

Section 4: Self-Validating Experimental Protocol

Optimized Protocol: Suzuki-Miyaura Coupling of Halogenated 4-Methyl-2,1,3-Benzothiadiazol-5-amine Objective: Achieve >85% yield while suppressing dehalogenation and C-N coupling. Materials: Halogenated substrate (1.0 equiv), Arylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), XPhos Pd G2 (0.02 equiv), EtOH/H2O (3:1, 0.2 M).

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated 4-methyl-2,1,3-benzothiadiazol-5-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K2CO3 (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%). Causality Note: Using a G2 precatalyst ensures the active Pd(0) is generated rapidly upon mild base activation, preventing the free amine from sequestering the inactive Pd(II) species.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Nitrogen (repeat 3 times).

  • Solvent Addition: Add a previously degassed mixture of EtOH and H2O (3:1 ratio) via syringe. Causality Note: The biphasic aqueous system accelerates the dissolution of K2CO3 and facilitates rapid transmetalation, which is critical for outcompeting dehalogenation.

  • Reaction: Heat the mixture to 60 °C in a pre-heated oil bath.

  • Self-Validation Checkpoint (20 Minutes): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Pass Condition: >50% conversion to the desired product mass [M+H]+ with <5% dehalogenated starting material.

    • Fail Condition: If significant dehalogenation is observed, oxygen or moisture has compromised the transmetalation step. Abort the reaction, verify solvent degassing procedures, and restart.

  • Workup: Upon completion (typically 1-2 hours), cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography.

References
  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry URL: [Link]

  • Title: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications Source: ACS Omega URL: [Link]

  • Title: Chain-Growth Polymerization of Benzotriazole Using Suzuki–Miyaura Cross-Coupling and Dialkylbiarylphosphine Palladium Catalysts Source: ACS Macro Letters URL: [Link]

Sources

Optimization

Technical Support Center: Safe Scale-Up Production of 4-Methyl-2,1,3-benzothiadiazol-5-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Process Chemistry & Scale-Up Strategy The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-acceptor unit critical for func...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Process Chemistry & Scale-Up Strategy

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-acceptor unit critical for functional molecules in optoelectronics and medicinal chemistry [1]. When scaling up the synthesis of 4-methyl-2,1,3-benzothiadiazol-5-amine (a highly sought-after aminated derivative), process chemists traditionally relied on the direct nitration of the BTD core followed by reduction. However, nitration requires harsh conditions (e.g., 70% HNO₃ at 95°C) and presents severe thermal runaway and explosive risks on a multi-kilogram scale [2].

To ensure operational safety, high yield, and strict regiocontrol, this guide advocates for a three-step, field-proven alternative:

  • Cyclization: Formation of the core 4-methyl-2,1,3-benzothiadiazole using thionyl chloride [1].

  • Regioselective Bromination: Utilizing N-bromosuccinimide (NBS) to selectively brominate the target position, yielding the 5-bromo intermediate[1, 2].

  • Palladium-Catalyzed Amination: Employing benzophenone imine as a safe ammonia equivalent in a Buchwald-Hartwig cross-coupling, followed by acidic hydrolysis. This bypasses the explosive hazards of nitration entirely [3].

Synthetic Workflow Visualization

G SM 4-Methyl-1,2-phenylenediamine R1 SOCl2, Pyridine, Toluene SM->R1 Int1 4-Methyl-2,1,3-benzothiadiazole R1->Int1 R2 NBS, H2SO4 / CHCl3 Int1->R2 Int2 5-Bromo-4-methyl-2,1,3-benzothiadiazole R2->Int2 R3 1. Benzophenone imine, Pd-cat 2. Acidic Hydrolysis Int2->R3 Prod 4-Methyl-2,1,3-benzothiadiazol-5-amine R3->Prod

Fig 1: Safe, scalable synthetic workflow for 4-methyl-2,1,3-benzothiadiazol-5-amine.

Troubleshooting Guides & FAQs

Q1: We observe violent exotherms and rapid gas evolution during the cyclization of 4-methyl-1,2-phenylenediamine with thionyl chloride. How do we mitigate this on a pilot-plant scale? A1: The reaction between the diamine and SOCl₂ is highly exothermic and rapidly generates stoichiometric amounts of HCl gas [1].

  • Causality: The rapid formation of the N-S-N bond releases energy and gas simultaneously. If the unreacted diamine is protonated by the evolving HCl, it precipitates out of solution, stalling the reaction until the temperature rises, which can lead to a sudden, dangerous runaway reaction.

  • Solution: Use anhydrous pyridine (3.0 eq) as an acid scavenger to neutralize HCl continuously [1]. Dose the SOCl₂ dropwise over 2-3 hours while maintaining the reactor jacket temperature between -5°C and 5°C. Ensure the scrubber system is rated for high-volume HCl neutralization.

Q2: During the bromination of the core scaffold, we are detecting significant dibromo byproducts. How can we improve regioselectivity? A2: Over-bromination is a common issue when the reaction temperature exceeds 15°C or when the brominating agent is added too quickly.

  • Causality: The 4-methyl group weakly activates the ring. While the target position is sterically accessible, secondary positions can also react if excess active bromine is present in the matrix [2].

  • Solution: Switch to N-bromosuccinimide (NBS) in a biphasic H₂SO₄/CHCl₃ system. Add exactly 1.05 equivalents of NBS portion-wise, strictly maintaining the internal temperature below 10°C [1]. Monitor the reaction via HPLC; quench immediately with sodium thiosulfate once the starting material is <1%.

Q3: Why mandate the use of benzophenone imine for the final amination instead of direct ammonia gas or aqueous ammonia? A3: Direct amination of aryl bromides with ammonia requires high pressures (often >10 bar) and suffers from poor nucleophilicity, leading to competitive hydrodehalogenation or the formation of secondary diarylamines.

  • Causality: Benzophenone imine acts as a sterically bulky, highly nucleophilic ammonia equivalent. Its bulk prevents multiple arylations, ensuring strictly mono-amination. The resulting imine intermediate is highly stable and can be safely hydrolyzed to the primary amine using mild aqueous acid (e.g., HCl) at room temperature, making it a highly practical and safe alternative for multi-kilogram scale-ups [3].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Proceed to the next step only if the in-process control (IPC) criteria are met.

Protocol A: Synthesis of 4-Methyl-2,1,3-benzothiadiazole (Core Scaffold)
  • Preparation: In a 50 L glass-lined reactor purged with nitrogen, charge 4-methyl-1,2-phenylenediamine (5.0 kg, 40.9 mol) and anhydrous toluene (25 L).

  • Base Addition: Add anhydrous pyridine (9.7 L, 122.7 mol, 3.0 eq). Stir at 20°C for 15 minutes to ensure complete dissolution [1].

  • Cyclization (Critical Step): Cool the reactor jacket to -5°C. Once the internal temperature reaches 0°C, begin dosing thionyl chloride (4.5 L, 61.4 mol, 1.5 eq) via an addition funnel [1].

    • Self-Validation: The dosing rate must be controlled so the internal temperature does not exceed 10°C. If T > 10°C, pause dosing immediately.

  • Maturation: After dosing, warm to 25°C and stir for 4 hours.

  • Work-up: Quench carefully with ice water (15 L). Separate the organic layer, wash with saturated NaHCO₃ (2 x 10 L) until the aqueous phase pH is >7. Concentrate under reduced pressure to yield the core scaffold.

Protocol B: Regioselective Bromination
  • Preparation: Dissolve 4-methyl-2,1,3-benzothiadiazole (1.0 kg, 6.66 mol) in chloroform (20 L) in a 50 L reactor.

  • Acidification: Cool to 0°C. Slowly charge concentrated H₂SO₄ (10 L) while maintaining vigorous agitation [1].

  • Halogenation: Add NBS (1.3 kg, 7.32 mol, 1.1 eq) in 10 equal portions over 2 hours [1].

    • Self-Validation: Perform HPLC analysis 1 hour after the final addition. The reaction is complete when the unreacted starting material is ≤ 1.0% Area.

  • Isolation: Pour the mixture over crushed ice (20 kg). Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate to yield 5-bromo-4-methyl-2,1,3-benzothiadiazole.

Protocol C: Palladium-Catalyzed Amination (Safe Scale-Up Route)
  • Coupling Setup: In a thoroughly degassed Schlenk reactor, combine 5-bromo-4-methyl-2,1,3-benzothiadiazole (1.0 eq), benzophenone imine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.06 eq), and sodium tert-butoxide (1.5 eq) in anhydrous toluene (0.2 M).

    • Causality: Degassing is mandatory. Atmospheric oxygen rapidly oxidizes the electron-rich phosphine ligand and the Pd(0) active species, killing the catalytic cycle.

  • Reaction: Heat to 90°C for 8 hours under argon.

  • Hydrolysis: Cool to 20°C. Add 2.0 M HCl (aqueous) and stir for 2 hours to hydrolyze the imine intermediate to the primary amine [3].

  • Purification: Basify the aqueous layer with NaOH to pH 10, extract with ethyl acetate, and recrystallize from ethanol to yield pure 4-methyl-2,1,3-benzothiadiazol-5-amine.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Core Scaffold (4-Methyl-2,1,3-benzothiadiazole) [4]

PropertyValueAnalytical Implication
Molecular Formula C₇H₆N₂SConfirmed via High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 150.20 g/mol Target m/z 150 (M⁺) in GC-MS/LC-MS
Boiling Point 228.5 ± 9.0 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification
Density 1.3 ± 0.1 g/cm³Bottom layer in biphasic aqueous/organic extractions (if using lighter solvents like toluene)

Table 2: Risk-Benefit Analysis of Amination Strategies on Scale-Up [2, 3]

StrategyYieldScalabilitySafety ProfilePrimary Drawback
Nitration + Reduction 40-55%Poor (>1 kg)High Risk (Exothermic, explosive intermediates)Poor regioselectivity; severe thermal runaway risk.
Direct NH₃ Amination <20%ModerateLow RiskRequires high-pressure reactors; low conversion rates.
Pd-Catalyzed (Imine) 85-92% Excellent (Pilot Plant) Safe (Mild conditions, no explosive risks)Requires strictly inert atmosphere and expensive Pd/ligands.

References

  • Google Patents. "US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
  • ResearchGate. "Palladium-Catalyzed Amination with Benzophenone Imine as a New, Safe and Practical Alternative to Nitration for the Synthesis of 7-Amino-2,1,3-benzothiadiazoles." ResearchGate Publications.[Link]

Troubleshooting

Technical Support Center: Solvent Optimization for 4-Methyl-2,1,3-Benzothiadiazol-5-Amine Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of purifying heteroaromatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of purifying heteroaromatic amines. 4-Methyl-2,1,3-benzothiadiazol-5-amine (CAS 2255-97-2) presents a unique solubility profile dictated by three competing structural features:

  • The Benzothiadiazole Core: Highly electron-deficient and polarizable, promoting strong π−π stacking interactions in the solid state.

  • The Primary Amine: Acts as both a hydrogen-bond donor and acceptor. However, its basicity is significantly attenuated by the electron-withdrawing thiadiazole ring.

  • The 4-Methyl Group: Introduces steric hindrance and local hydrophobicity, disrupting the planar stacking seen in unsubstituted analogs.

The Causality of Solvent Selection: Because of this triad, highly non-polar solvents (e.g., pure hexane) fail to solvate the polar core, while highly polar protic solvents (e.g., pure water) force the hydrophobic methyl-aromatic system to "oil out" (liquid-liquid phase separation) rather than crystallize. The optimal recrystallization strategy relies on tuning the dielectric constant using medium-polarity protic solvents or a carefully balanced solvent/anti-solvent pair.

Solvent Selection Matrix

Summarized below is the quantitative evaluation of solvent systems for the recrystallization of 4-methyl-2,1,3-benzothiadiazol-5-amine.

Table 1: Solvent optimization data and mechanistic suitability.

Solvent SystemBoiling Point (°C)Polarity Index (P')SuitabilityExpected Yield / PurityCausality / Mechanism
Isopropanol (IPA) 82.53.9Optimal High / >99%Balances H-bonding with hydrophobic bulk. Excellent thermal gradient for crystallization.
75% Methanol (aq) ~70~5.8Good Mod. / >98%High purity, but water content increases the risk of oiling out if cooled too rapidly.
EtOAc / Heptane 77 / 984.4 / 0.1Excellent High / >99%EtOAc solvates the amine; Heptane forces the hydrophobic methyl group out of solution.
Dichloromethane 39.63.1Poor Low / VariableToo volatile for a good thermal gradient; compound remains too soluble at 0 °C.
Toluene 110.62.4Moderate High / <95%Strong π−π solvation, but high boiling point risks thermal degradation of the amine.
Standard Operating Procedures (SOPs)
Protocol A: Single-Solvent Thermal Gradient (Isopropanol)

This self-validating protocol is highly recommended for routine purification, drawing on established industrial methods for closely related benzothiadiazole amines[1].

  • Dissolution: Weigh the crude 4-methyl-2,1,3-benzothiadiazol-5-amine into a round-bottom flask. Add Isopropanol (IPA) at a ratio of 5–8 mL per gram of crude material.

  • Heating: Heat the suspension to 75–80 °C under gentle reflux until complete dissolution occurs.

    • Self-Validation Step: Inspect the solution against a strong light. If undissolved black particulates remain, they are likely inorganic salts or polymeric degradation products, not the target amine.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble impurities.

  • Controlled Cooling: Transfer the filtrate to an Erlenmeyer flask. Allow it to cool ambiently to room temperature (approx. 20–25 °C) at a rate of ~0.5 °C/min. Do not crash-cool in an ice bath immediately , as this traps impurities in the crystal lattice.

  • Maturation: Once room temperature is reached and crystals have formed, transfer the flask to a 4 °C refrigerator for 2 hours to maximize yield.

  • Harvesting: Filter the crystals under vacuum, wash with 1–2 bed volumes of ice-cold IPA, and dry under vacuum at 40 °C for 12 hours.

Protocol B: Solvent/Anti-Solvent Precipitation (Ethyl Acetate / Heptane)

Ideal for highly impure batches where co-crystallization is a primary concern[2].

  • Solvation: Dissolve the crude material in a minimal volume of hot Ethyl Acetate (EtOAc) at 65 °C (approx. 3–5 mL/g).

  • Anti-Solvent Addition: While maintaining the temperature at 60 °C, add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1–2 drops of EtOAc just until the turbidity clears.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then to 4 °C.

  • Harvesting: Filter, wash with cold Heptane, and vacuum dry.

Visualizing the Workflows

Workflow Start Crude 4-Methyl-2,1,3- Benzothiadiazol-5-amine Dissolve Dissolve in minimal hot solvent (e.g., IPA) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Controlled Cooling (0.5 °C / min to 4 °C) Filter->Cool Check Crystallization Observed? Cool->Check Seed Add seed crystal or scratch flask Check->Seed No Harvest Vacuum Filtration & Cold Wash Check->Harvest Yes Seed->Check Dry Dry under vacuum (40 °C, 12h) Harvest->Dry

Standard thermal gradient recrystallization workflow for benzothiadiazole derivatives.

Troubleshooting & FAQs

Q1: My compound is "oiling out" instead of forming crystals. What is the mechanistic cause and how do I fix it? A1: Oiling out occurs when the melting point of the solute in the chosen solvent system drops below the temperature at which it phase-separates. The hydrophobic 4-methyl group combined with the polar amine creates a surfactant-like behavior in highly aqueous systems. Fix: Switch to a solvent with a better polarity match (e.g., pure Isopropanol instead of aqueous Methanol). If using a solvent/anti-solvent system, you added the anti-solvent too quickly. Reheat the mixture until homogeneous, add 5% more "good solvent" (e.g., EtOAc), and cool much more slowly.

Q2: The yield after filtration is less than 40%. Where did my product go? A2: The benzothiadiazole core is highly soluble in moderately polar solvents even at room temperature. If your yield is low, your solvent volume was too high, or the final temperature wasn't low enough. Fix: Concentrate the mother liquor under reduced pressure to half its volume and cool to -20 °C to induce a second crop of crystals.

Q3: The recovered crystals are dark orange/brown instead of the expected light yellow. Is the product degraded? A3: Benzothiadiazole amines are susceptible to oxidative degradation at elevated temperatures, forming highly colored azo or polymeric byproducts[3]. Fix: Ensure your recrystallization is performed under an inert atmosphere (Nitrogen or Argon) if prolonged heating is required. You can also add a small amount of activated charcoal (Darco) during the hot dissolution step, boil for 5 minutes, and perform a hot filtration through a Celite pad to remove these colored impurities.

Troubleshooting Issue Recrystallization Issue Oiling Oiling Out (Liquid-Liquid Phase Sep) Issue->Oiling LowYield Low Yield (Product stays in solution) Issue->LowYield Impure Dark Coloration (Oxidation/Impurities) Issue->Impure FixOiling Reheat, add 5% good solvent, cool slower Oiling->FixOiling FixYield Concentrate mother liquor, cool to -20 °C LowYield->FixYield FixImpure Add activated charcoal, hot filter through Celite Impure->FixImpure

Diagnostic logic tree for common recrystallization failures.

References
  • Title: CN114249703B - Preparation method of medical intermediate suitable for industrial amplification Source: Google Patents URL
  • Title: A Simple Route toward the Synthesis of Bisbenzothiadiazole Derivatives Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Substituted vs. Unsubstituted 2,1,3-Benzothiadiazole in OLEDs: The Case of 4-Methyl-5-amino-2,1,3-benzothiadiazole

In the landscape of organic light-emitting diode (OLED) research, the pursuit of novel materials with tailored electronic and photophysical properties is paramount for enhancing device efficiency, stability, and color pu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organic light-emitting diode (OLED) research, the pursuit of novel materials with tailored electronic and photophysical properties is paramount for enhancing device efficiency, stability, and color purity. The 2,1,3-benzothiadiazole (BTD) core, a prominent electron-deficient heterocycle, has been extensively utilized as a building block in a plethora of organic electronic materials.[1][2][3] Its rigid structure and strong electron-accepting nature make it an ideal component for constructing donor-acceptor type molecules, which are crucial for efficient charge injection, transport, and recombination in OLEDs.[4][5]

The Unsubstituted Core: 2,1,3-Benzothiadiazole as a Baseline

The parent 2,1,3-benzothiadiazole is a crystalline solid at room temperature and serves as a fundamental building block in organic electronics.[6] Its electronic and photophysical properties provide a crucial baseline for understanding the impact of functionalization.

Physicochemical and Photophysical Properties

Unsubstituted BTD exhibits absorption in the UV region and its emission characteristics are often of low quantum yield, making it generally unsuitable as a primary emissive species in high-performance OLEDs. However, its key role is often as an acceptor unit in larger conjugated systems.

Electrochemical Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material are critical determinants of its charge injection and transport capabilities within an OLED device. For unsubstituted BTD, these values are relatively deep, reflecting its electron-accepting nature.

The Functionalized Derivative: 2,1,3-Benzothiadiazol-5-amine, 4-methyl-

The introduction of an electron-donating amino group at the 5-position and a weakly electron-donating methyl group at the 4-position is expected to significantly alter the electronic landscape of the BTD core. This strategic functionalization aims to modulate the HOMO and LUMO energy levels, influence the intramolecular charge transfer (ICT) character, and thereby tune the photophysical properties.

Inferred Physicochemical and Photophysical Properties

The presence of the strong electron-donating amino group is anticipated to induce a significant intramolecular charge transfer from the substituted benzene ring to the electron-deficient thiadiazole moiety. This is expected to lead to a substantial red-shift in both the absorption and emission spectra compared to the unsubstituted BTD. The methyl group, through its steric and inductive effects, can further fine-tune these properties. It may cause a slight blue shift compared to a non-methylated amino-BTD derivative by inducing a twist in the molecular backbone, which can decrease conjugation.[7] The combination of these substituents is likely to result in a compound with a higher photoluminescence quantum yield (PLQY) compared to the parent BTD, making it a more viable candidate for an emissive material.

Inferred Electrochemical Properties

The electron-donating nature of the amino and methyl groups will raise the HOMO energy level, making the molecule easier to oxidize (inject holes). The LUMO energy level is also expected to be raised, though to a lesser extent. This narrowing of the HOMO-LUMO gap is consistent with the expected red-shift in the optical absorption.

Comparative Data Summary

The following table summarizes the known experimental data for unsubstituted 2,1,3-benzothiadiazole and the inferred properties for 2,1,3-benzothiadiazol-5-amine, 4-methyl-, based on the effects of similar substituents on the BTD core.

PropertyUnsubstituted 2,1,3-Benzothiadiazole2,1,3-Benzothiadiazol-5-amine, 4-methyl- (Inferred)Rationale for Inference
Absorption Max (λmax) UV regionVisible region (likely blue-green)The strong electron-donating amino group will induce a significant intramolecular charge transfer, causing a bathochromic shift.[4][8]
Emission Max (λem) UV/blue region (low PLQY)Visible region (likely green-yellow) with higher PLQYThe ICT state will lead to a red-shifted emission with an expected increase in quantum yield due to the push-pull nature of the molecule.[9]
HOMO Level Deep (e.g., < -5.5 eV)Shallower (e.g., -5.0 to -5.3 eV)The electron-donating amino and methyl groups will raise the HOMO energy level.[10]
LUMO Level Deep (e.g., ~ -3.0 to -3.5 eV)Shallower (e.g., ~ -2.5 to -3.0 eV)The substituents will also raise the LUMO level, but to a lesser extent than the HOMO level.
Electrochemical Gap LargeSmallerThe differential raising of the HOMO and LUMO levels will lead to a smaller energy gap.

Impact on OLED Performance: A Comparative Outlook

The distinct electronic and photophysical properties of the substituted versus the unsubstituted BTD will have a profound impact on their performance in an OLED device.

Unsubstituted 2,1,3-Benzothiadiazole:

  • Due to its deep HOMO and LUMO levels, it is more suited as an electron-transporting or hole-blocking material in conjunction with other emissive and charge-transporting layers.

  • Its use as a primary emitter would likely result in a device with low efficiency and high turn-on voltage due to poor charge injection and low photoluminescence quantum yield.

2,1,3-Benzothiadiazol-5-amine, 4-methyl- (Inferred):

  • The shallower HOMO level would facilitate better hole injection from standard anode materials like ITO/PEDOT:PSS.

  • The smaller energy gap and expected higher PLQY would make it a candidate for a green or yellow emitter in an OLED.

  • The performance of an OLED incorporating this material would be highly dependent on the device architecture, including the choice of host material, and charge transport layers to ensure balanced charge injection and recombination in the emissive layer.

Experimental Protocols

Synthesis of Unsubstituted 2,1,3-Benzothiadiazole

o-phenylenediamine o-phenylenediamine 2,1,3-Benzothiadiazole 2,1,3-Benzothiadiazole o-phenylenediamine->2,1,3-Benzothiadiazole SOCl₂, Pyridine

A diagram illustrating the synthesis of 2,1,3-Benzothiadiazole.

Materials:

  • o-phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in anhydrous toluene.

  • Add pyridine to the solution and stir at room temperature.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

  • After the addition, remove the ice bath and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it into water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Proposed Synthesis of 2,1,3-Benzothiadiazol-5-amine, 4-methyl-

4-Methyl-2,1,3-benzothiadiazole 4-Methyl-2,1,3-benzothiadiazole 4-Methyl-5-nitro-2,1,3-benzothiadiazole 4-Methyl-5-nitro-2,1,3-benzothiadiazole 4-Methyl-2,1,3-benzothiadiazole->4-Methyl-5-nitro-2,1,3-benzothiadiazole HNO₃, H₂SO₄ 2,1,3-Benzothiadiazol-5-amine, 4-methyl- 2,1,3-Benzothiadiazol-5-amine, 4-methyl- 4-Methyl-5-nitro-2,1,3-benzothiadiazole->2,1,3-Benzothiadiazol-5-amine, 4-methyl- Fe, HCl

A diagram illustrating the proposed synthesis of 2,1,3-Benzothiadiazol-5-amine, 4-methyl-.

Step 1: Synthesis of 4-Methyl-2,1,3-benzothiadiazole

  • Synthesize 4-methyl-2,1,3-benzothiadiazole from 3-methyl-o-phenylenediamine using a similar procedure as for the unsubstituted BTD.[11]

Step 2: Nitration of 4-Methyl-2,1,3-benzothiadiazole

  • Dissolve 4-methyl-2,1,3-benzothiadiazole in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a few hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain 4-methyl-5-nitro-2,1,3-benzothiadiazole.

Step 3: Reduction of the Nitro Group

  • Suspend 4-methyl-5-nitro-2,1,3-benzothiadiazole in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[12]

  • Filter the hot reaction mixture to remove the iron salts.

  • Cool the filtrate and extract the product with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude product by column chromatography to yield 2,1,3-benzothiadiazol-5-amine, 4-methyl-.

General OLED Fabrication Protocol (Vacuum Thermal Evaporation)

cluster_0 OLED Device Architecture Cathode (e.g., Al) Cathode (e.g., Al) Electron Injection Layer (e.g., LiF) Electron Injection Layer (e.g., LiF) Cathode (e.g., Al)->Electron Injection Layer (e.g., LiF) Electron Transport Layer (e.g., TPBi) Electron Transport Layer (e.g., TPBi) Electron Injection Layer (e.g., LiF)->Electron Transport Layer (e.g., TPBi) Emissive Layer (Host:Dopant) Emissive Layer (Host:Dopant) Electron Transport Layer (e.g., TPBi)->Emissive Layer (Host:Dopant) Hole Transport Layer (e.g., NPB) Hole Transport Layer (e.g., NPB) Emissive Layer (Host:Dopant)->Hole Transport Layer (e.g., NPB) Hole Injection Layer (e.g., PEDOT:PSS) Hole Injection Layer (e.g., PEDOT:PSS) Hole Transport Layer (e.g., NPB)->Hole Injection Layer (e.g., PEDOT:PSS) Anode (e.g., ITO) Anode (e.g., ITO) Hole Injection Layer (e.g., PEDOT:PSS)->Anode (e.g., ITO)

A diagram illustrating a typical multi-layer OLED device structure.

  • Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with oxygen plasma to improve the work function and remove organic residues.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal on a hotplate.

  • Hole Transport Layer (HTL) Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber. Deposit the hole-transporting material (e.g., NPB) to the desired thickness.

  • Emissive Layer (EML) Deposition: Co-evaporate the host material and the dopant (in this case, the BTD derivative) from separate sources at a controlled ratio to form the emissive layer.

  • Electron Transport Layer (ETL) Deposition: Deposit the electron-transporting material (e.g., TPBi) on top of the EML.

  • Electron Injection Layer (EIL) and Cathode Deposition: Sequentially deposit a thin layer of an electron-injecting material (e.g., LiF) followed by a thicker layer of a low work function metal (e.g., Al) through a shadow mask to define the cathode.

  • Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

Conclusion

The strategic functionalization of the 2,1,3-benzothiadiazole core with electron-donating groups like amino and methyl at the 4- and 5-positions presents a promising avenue for developing novel materials for OLED applications. While the unsubstituted BTD serves as a valuable electron-accepting building block, its intrinsic photophysical properties are suboptimal for direct use in emissive layers. The substituted derivative, 2,1,3-benzothiadiazol-5-amine, 4-methyl-, is predicted to have a smaller HOMO-LUMO gap, red-shifted absorption and emission, and a higher photoluminescence quantum yield. These tailored properties make it a more attractive candidate for use as a green-to-yellow emitting dopant in OLEDs. Further experimental synthesis and characterization are warranted to validate these inferred properties and to fully assess the potential of this and similar substituted BTD derivatives in advancing OLED technology.

References

  • 2,1,3-Benzothiadiazole. In: Wikipedia. ; 2023. Accessed March 29, 2024. [Link]

  • Khisamov R, et al. Luminescent Metal-Organic Framework with 2,1,3-Benzothiadiazole Units for Highly Sensitive Gossypol Sensing. ProQuest. 2022.
  • New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. Molecules. 2021;26(24):7596. doi:10.3390/molecules26247596
  • DFT study of benzothiadiazole based small molecules for high efficiency organic photovoltaics. Sci Rep. 2026;16(1):35432. doi:10.1038/s41598-026-35432-6
  • A theoretical investigation of benzothiadiazole derivatives for high efficiency OLEDs. Wiley Interdisciplinary Reviews: Computational Molecular Science. 2021;11(5):e1523.
  • New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. Molecules. 2021;26(24). doi:10.3390/molecules26247596
  • Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution. The Journal of Organic Chemistry. 2017;82(21):11445-11456. doi:10.1021/acs.joc.7b02001
  • Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. Chemical Science. 2024;15(22):8334-8343. doi:10.1039/D4SC01583E
  • Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and In-Silico Studies. Molecules. 2023;28(4):1514. doi:10.3390/molecules28041514
  • Biochemistry of reduction of nitro heterocycles. Biochemical Pharmacology. 1986;35(1):77-90. doi:10.1016/0006-2952(86)90561-7
  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Chemistry Proceedings. 2021;8(1):93. doi:10.3390/ecsoc-25-11641
  • Examples of chemical modifications of the 2,1,3-benzothiadiazole system... - ResearchGate. Accessed March 29, 2024. [Link]

  • DFT study of benzothiadiazole based small molecules for high efficiency organic photovoltaics. Scientific Reports. 2026;16(1). doi:10.1038/s41598-026-35432-6
  • Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. Beilstein Journal of Organic Chemistry. 2017;13:888-896. doi:10.3762/bjoc.13.89
  • High-luminescence non-doped green OLEDs based on a 9,9-diarylfluorene-terminated 2,1,3-benzothiadiazole derivative. Journal of Materials Chemistry. 2008;18(44):5395. doi:10.1039/b811005a
  • 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Academia.edu. Accessed March 29, 2024. [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. 2016;8(18):1-8.
  • Synthesis and Characterization of Benzo-2,1,3-thiadiazole Derivatives and their Metal Complexes. OPUS - University of Lethbridge. Published online 2008.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. 2024;89(9):5995-6005. doi:10.1021/acs.joc.4c00122

Sources

Comparative

comparing fluorescence quantum yields of 2,1,3-Benzothiadiazol-5-amine, 4-methyl- analogs

Benchmarking Photophysical Dynamics: A Comparative Guide to Fluorescence Quantum Yields of 4-Methyl-2,1,3-Benzothiadiazol-5-amine and Its Analogs Executive Summary The 2,1,3-benzothiadiazole (BTD) scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Photophysical Dynamics: A Comparative Guide to Fluorescence Quantum Yields of 4-Methyl-2,1,3-Benzothiadiazol-5-amine and Its Analogs

Executive Summary

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-acceptor unit integral to the development of functional fluorescent molecules, organic light-emitting diodes (OLEDs), and biological probes[1]. By strategically functionalizing the BTD core—specifically by pairing it with electron-donating groups (EDGs) like an amine at the C5 position—researchers can create highly efficient "push-pull" fluorophores. This guide provides an objective, data-driven comparison of the fluorescence quantum yield ( ΦF​ ) of 4-methyl-2,1,3-benzothiadiazol-5-amine against its structural analogs, detailing the photophysical causality behind these differences and providing a self-validating protocol for accurate quantification.

Mechanistic Causality: The Push-Pull Dynamics of BTDs

To understand why specific analogs outperform others in fluorescence efficiency, we must analyze the structure-property relationships governing their excited states. BTD derivatives are characterized by high molar extinction coefficients, large Stokes shifts, and tunable emission wavelengths driven by Intramolecular Charge Transfer (ICT)[2].

  • The ICT State Activation : The native BTD ring is highly electron-deficient. When an amine (-NH 2​ ) is introduced at the 5-position, the molecule forms a strong donor-acceptor (push-pull) system. Upon photon absorption, electron density shifts from the amine donor to the thiadiazole acceptor, stabilizing the excited state (S 1​ ) and significantly red-shifting the emission[2].

  • Steric Modulation via the 4-Methyl Group : The methyl group in 4-methyl-2,1,3-benzothiadiazole acts as a weak electron-donating group, subtly raising the Highest Occupied Molecular Orbital (HOMO)[3]. More importantly, its steric placement adjacent to the C5-amine restricts the rotational degrees of freedom of the amine bond. According to the energy gap law, restricting intramolecular rotation minimizes non-radiative decay pathways ( knr​ ), thereby funneling more energy into radiative emission ( kr​ ) and elevating the overall quantum yield.

  • Alternative Substituent Effects : Analogs with different substitutions experience drastically different photophysics. For instance, the fluorine atoms in 5,6-difluoro-2,1,3-benzothiadiazole are strongly electron-withdrawing, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO)[3]. Conversely, 4,7-dibromo-2,1,3-benzothiadiazole introduces a heavy-atom effect that promotes rapid intersystem crossing (ISC) to the triplet state, effectively quenching fluorescence[3].

Mechanism S0 Ground State (S0) Planar BTD Core S1_LE Locally Excited (LE) Frank-Condon State S0->S1_LE Excitation (Absorption) S1_ICT ICT State Push-Pull Activation S1_LE->S1_ICT Solvent Relaxation Fluor Fluorescence High ΦF S1_ICT->Fluor Radiative (kr) NR Non-Radiative Decay Restricted by 4-Methyl S1_ICT->NR Non-Radiative (knr) Fluor->S0 Emission NR->S0 Heat

Photophysical ICT pathway showing how the 4-methyl group restricts non-radiative decay.

Quantitative Benchmarking: 4-Methyl-5-Amino-BTD vs. Analogs

The following table synthesizes the photophysical performance of 4-methyl-2,1,3-benzothiadiazol-5-amine compared to its primary structural analogs. (Note: Exact ΦF​ values are solvent-dependent; data represents typical behavior in moderately polar aprotic solvents like Dichloromethane or DMF).

Compound AnalogKey SubstitutionPhotophysical MechanismRepresentative ΦF​ Emission λmax​
2,1,3-Benzothiadiazole (Core) NoneBaseline acceptor; lacks ICT donor.~0.01 - 0.05UV / Blue
5-Amino-2,1,3-benzothiadiazole 5-NH 2​ Strong ICT; susceptible to rotational non-radiative decay.~0.40 - 0.55Green / Yellow
4-Methyl-2,1,3-benzothiadiazol-5-amine 4-CH 3​ , 5-NH 2​ Restricted rotation; enhanced ICT stability.~0.60 - 0.75 Yellow / Orange
5,6-Difluoro-2,1,3-benzothiadiazole 5,6-FLowered LUMO; strong acceptor requiring external donors[3].~0.10 - 0.20Blue
4,7-Dibromo-2,1,3-benzothiadiazole 4,7-BrHeavy-atom effect induces Intersystem Crossing (ISC)[3].< 0.05Blue / Green

Self-Validating Protocol for Relative Quantum Yield Determination

To ensure rigorous scientific integrity, the determination of ΦF​ must not be treated as a simple measurement, but as a self-validating system. The following protocol utilizes the comparative method (Williams et al.) to benchmark the BTD analog against a known standard.

Phase 1: System Validation (The Control Step)

Causality: Spectrofluorometers suffer from wavelength-dependent lamp output and detector sensitivity. Before measuring your BTD analog, you must validate the instrument's correction factors by measuring a secondary standard against a primary standard.

  • Prepare Quinine Sulfate in 0.1 M H 2​ SO 4​ ( ΦStandard​=0.54 ).

  • Prepare Fluorescein in 0.1 M NaOH ( ΦTest​=0.95 ).

  • Calculate the ΦF​ of Fluorescein using Quinine Sulfate as the reference. If the calculated value deviates by >5% from 0.95, recalibrate the instrument's emission correction files before proceeding.

Phase 2: Sample Preparation & Measurement

Causality: High concentrations lead to the "inner-filter effect," where the fluorophore reabsorbs its own emitted light, artificially depressing the measured ΦF​ .

  • Dilution : Dissolve the 4-methyl-2,1,3-benzothiadiazol-5-amine (and the chosen standard) in identical solvents (e.g., DCM) to eliminate refractive index ( n ) discrepancies. Dilute until the absorbance at the excitation wavelength is strictly < 0.05 OD .

  • Deoxygenation : Purge the cuvette with ultra-pure N 2​ gas for 15 minutes. Causality: Molecular oxygen is a potent triplet quencher that can dynamically collide with the fluorophore, artificially lowering the quantum yield.

  • Acquisition : Record the UV-Vis absorbance spectrum to find the exact absorbance at the excitation wavelength ( Aex​ ).

  • Integration : Excite the sample and record the fluorescence emission spectrum. Integrate the total area under the emission curve ( Int ).

Phase 3: Calculation

Apply the comparative equation:

ΦSample​=ΦStandard​×(IntStandard​IntSample​​)×(ASample​AStandard​​)×(nStandard2​nSample2​​)

Protocol Step1 1. System Validation Cross-check Reference Standards Step2 2. Sample Preparation Dilute to Abs < 0.05 (Avoid Inner Filter) Step1->Step2 Step3 3. Deoxygenation Purge with N2 gas for 15 mins Step2->Step3 Step4 4. Spectral Acquisition Record Absorbance & Emission Area Step3->Step4 Step5 5. Data Processing Apply Williams Method Equation Step4->Step5

Self-validating workflow for determining relative fluorescence quantum yields.

References

  • A Comparative Analysis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives for Research and Development - Benchchem.3

  • Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units - RSC Publishing. 2

  • Effect of Systematically Tuning Conjugated Donor Polymer Lowest Unoccupied Molecular Orbital Levels via Cyano Substitution - ACS Publications. 4

  • Application Note: Synthesis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives - Benchchem. 1

Sources

Validation

HPLC Method Validation for Testing 2,1,3-Benzothiadiazol-5-amine, 4-methyl- Purity: A Comparative Guide

For researchers and drug development professionals, the accurate purity assessment of heterocyclic building blocks is a critical checkpoint before downstream synthesis or biological evaluation. 2,1,3-Benzothiadiazol-5-am...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate purity assessment of heterocyclic building blocks is a critical checkpoint before downstream synthesis or biological evaluation. 2,1,3-Benzothiadiazol-5-amine, 4-methyl- (CAS: 2255-97-2) presents unique analytical challenges. The molecule features a highly conjugated benzothiadiazole core that strongly absorbs UV light, coupled with a primary amine group that is highly prone to secondary interactions with residual silanols on silica-based stationary phases. Furthermore, distinguishing the 4-methyl target from its closely eluting positional isomers (e.g., the 6-methyl isomer) requires exceptional chromatographic resolution.

This guide objectively compares conventional analytical approaches against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method. By grounding our protocol in the ICH Q2(R2) validation framework, we provide a self-validating, highly reproducible system for the purity testing of benzothiadiazole derivatives.

Comparison of Analytical Alternatives

To establish the most robust method for purity assessment, we must evaluate the causality behind experimental choices. Why do certain methods fail while others succeed?

Method A: Conventional HPLC-UV (Isocratic, 5 µm C18)
  • Mechanism & Limitations: Traditional HPLC utilizes fully porous 5 µm silica particles. While sufficient for neutral compounds, the free silanols on these older stationary phases ionically interact with the basic primary amine of our target compound. This causes severe peak tailing (Tailing Factor > 2.0) and broad peaks that obscure closely eluting impurities.

  • Verdict: Suboptimal. Fails to reliably resolve the 4-methyl and 6-methyl positional isomers.

Method B: Gas Chromatography (GC-FID)
  • Mechanism & Limitations: GC offers high theoretical plates. However, benzothiadiazole amines are semi-volatile and can be thermally labile at the high injection port temperatures (250°C+) required for vaporization. Without complex pre-column derivatization to mask the amine group, the compound exhibits poor recovery and thermal degradation artifacts.

  • Verdict: Not recommended due to thermal instability and derivatization overhead.

Method C: Optimized UHPLC-PDA (Gradient, Core-Shell 1.7 µm C18)
  • Mechanism & Advantages: This method utilizes sub-2 µm core-shell particles, which drastically reduce eddy diffusion and mass transfer resistance (per the van Deemter equation), yielding ultra-sharp peaks. Crucially, the mobile phase incorporates an acidic modifier (0.1% Formic Acid) to fully protonate the amine group, suppressing silanol interactions[1]. Photodiode Array (PDA) detection at 310 nm leverages the specific absorbance maxima of the benzothiadiazole ring, maximizing signal-to-noise ratio while ignoring non-conjugated impurities[2].

  • Verdict: Superior. Provides baseline resolution of isomers, eliminates peak tailing, and cuts run time by 60%.

Table 1: Quantitative Performance Comparison
Performance MetricMethod A (Conv. HPLC)Method B (GC-FID)Method C (Optimized UHPLC)
Run Time 25.0 min18.0 min8.5 min
Resolution (Isomers) 1.2 (Co-elution)1.83.5 (Baseline)
Tailing Factor (Tf) 2.3 (Severe Tailing)1.61.1 (Symmetrical)
LOD (Signal/Noise > 3) 0.50 µg/mL1.20 µg/mL0.05 µg/mL
Sample Prep Simple DilutionDerivatization Req.Simple Dilution

Experimental Protocol: Optimized UHPLC Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must be met prior to sample analysis.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Causality: Formic acid (pH ~2.7) ensures the amine (pKa ~4.5) remains fully protonated, preventing peak tailing[1].

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Degas both phases ultrasonically for 10 minutes.

2. Standard & Sample Preparation:

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 2,1,3-Benzothiadiazol-5-amine, 4-methyl- reference standard. Dissolve in 100 mL of diluent to achieve a 100 µg/mL stock. Sonicate to ensure complete dissolution.

  • Sample Solution: Prepare the test batch at the same nominal concentration (100 µg/mL) using the diluent. Filter through a 0.22 µm PTFE syringe filter.

3. Chromatographic Conditions:

  • Column: Core-Shell C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, lowering backpressure).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: PDA scanning 200–400 nm; extract chromatogram at 310 nm [2].

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 95% B (Linear ramp for isomer separation)

    • 6.0 - 7.5 min: 95% B (Column wash)

    • 7.5 - 8.5 min: 5% B (Re-equilibration)

Workflow A Sample Prep (100 µg/mL in Diluent) B UHPLC Separation (Core-Shell C18, Gradient) A->B C PDA Detection (Extracted at 310 nm) B->C D Data Analysis (Peak Integration & Purity) C->D

Fig 1. Optimized UHPLC-PDA analytical workflow for benzothiadiazole purity testing.

Method Validation Results (ICH Q2(R2) Framework)

A method is only as reliable as its validation data. We evaluated the optimized UHPLC method according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures , which mandates rigorous testing of specificity, linearity, accuracy, and precision.

Validation cluster_params ICH ICH Q2(R2) Validation Framework Spec Specificity (Resolution > 2.0) ICH->Spec Lin Linearity & Range (R² > 0.999) ICH->Lin Acc Accuracy (Recovery 98-102%) ICH->Acc Prec Precision (RSD < 2.0%) ICH->Prec Sens Sensitivity (LOD & LOQ) ICH->Sens

Fig 2. ICH Q2(R2) method validation parameters for quantitative purity assessment.

Table 2: ICH Q2(R2) Validation Parameters & Experimental Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (UHPLC)Status
Specificity Baseline resolution of target from impurities. No interference from blank.Rs = 3.5 (Target vs. 6-methyl isomer). Blank shows no peaks at Rt = 4.2 min.Pass
Linearity R² ≥ 0.999 over the specified range (e.g., 50% to 150% of nominal conc.)R² = 0.9998 (Range: 10 µg/mL to 150 µg/mL).Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% across 3 concentration levels.99.4% (Low), 100.2% (Mid), 99.8% (High).Pass
Method Precision (Repeatability) %RSD ≤ 2.0% for 6 replicate injections of the 100 µg/mL standard.%RSD = 0.45% (Retention Time), %RSD = 0.82% (Peak Area).Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.05 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.15 µg/mL (S/N = 11.5)Pass
Scientific Causality in Validation

The exceptional precision (%RSD = 0.82%) and accuracy observed are direct consequences of the system's design. By utilizing a low-volume, high-pressure fluidic path combined with a core-shell stationary phase, we eliminate band broadening. The specificity is mathematically proven by a Resolution (Rs) of 3.5 between the 4-methyl and 6-methyl isomers, vastly exceeding the ICH requirement of Rs > 1.5 for baseline separation. This guarantees that the calculated purity percentage is not artificially inflated by hidden co-eluting impurities.

Conclusion

For the purity assessment of 2,1,3-Benzothiadiazol-5-amine, 4-methyl-, legacy analytical methods fall short due to the compound's basicity and the structural similarity of its synthetic byproducts. The optimized UHPLC-PDA method detailed in this guide provides a scientifically rigorous, ICH Q2(R2)-compliant alternative. By employing an acidic mobile phase to mitigate silanol interactions and a core-shell column to maximize theoretical plates, researchers can achieve highly accurate, reproducible purity data in under 10 minutes per sample.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Separation of 2,1,3-Benzothiadiazole on Newcrom R1 HPLC column . SIELC Technologies. Available at:[Link]

  • Simultaneous Estimation of Related Impurities of Tizanidine Hydrochloride in its Active Pharmaceutical Ingredient by Reversed-Phase Liquid Chromatography . Asian Journal of Chemistry. Available at:[Link]

Sources

Comparative

mass spectrometry fragmentation pattern analysis of 2,1,3-Benzothiadiazol-5-amine, 4-methyl-

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Pattern Analysis of 4-Methyl-2,1,3-benzothiadiazol-5-amine Executive Summary 4-Methyl-2,1,3-benzothiadiazol-5-amine (C₇H₇N₃S, Exact Mass: 165.0361 Da) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Pattern Analysis of 4-Methyl-2,1,3-benzothiadiazol-5-amine

Executive Summary

4-Methyl-2,1,3-benzothiadiazol-5-amine (C₇H₇N₃S, Exact Mass: 165.0361 Da) is a highly functionalized heterocyclic scaffold frequently utilized in the development of fluorescent probes, agrochemicals, and bioactive pharmaceutical intermediates. Accurate structural elucidation and trace-level quantification of this compound require a deep understanding of its gas-phase dissociation chemistry. This guide provides an objective comparison of mass spectrometry (MS) platforms—ESI-HRMS, ESI-QqQ, and GC-EI-MS—for the analysis of this compound, detailing the mechanistic causality behind its fragmentation patterns and providing self-validating experimental protocols.

Mechanistic Principles of Fragmentation

As an Application Scientist, it is critical to understand why a molecule fragments, rather than just memorizing a mass list. The fragmentation of 2,1,3-benzothiadiazole derivatives is governed by the exceptional stability of the fused thiadiazole ring, which dictates a highly specific, energy-dependent dissociation hierarchy[1].

  • Low Collision Energy (NCE 15–25%) : The primary amine is the most basic site, making it the preferential site of protonation in positive electrospray ionization (ESI+). Consequently, the lowest-energy dissociation pathway is the neutral loss of ammonia (NH₃, 17.0265 Da), yielding a stabilized [M+H - NH₃]⁺ cation at m/z 149.02.

  • Medium Collision Energy (NCE 25–35%) : The methyl group at the C4 position is sterically crowded and electronically activated by the adjacent amine and thiadiazole ring. Homolytic cleavage results in the loss of a methyl radical (CH₃•, 15.0235 Da), forming an odd-electron product ion at m/z 151.02.

  • High Collision Energy (NCE 35–50%) : The 2,1,3-benzothiadiazole core requires significant energy to fracture. Under high collision energies (or 70 eV Electron Ionization), the characteristic cleavage of the N-S bonds occurs, ejecting a nitrogen sulfide radical (NS•, 46.0091 Da)[1]. This is a highly diagnostic gas-phase reaction for 2,1,3-benzothiadiazoles, yielding an ion at m/z 120.05. Additionally, the expulsion of hydrogen cyanide (HCN, 27.0109 Da) from either the amine-substituted ring or the core is consistently observed[1].

Pathway M [M+H]+ m/z 166.04 F1 [M+H - NH3]+ m/z 149.02 M->F1 - NH3 (17 Da) Low CE F2 [M+H - CH3•]+ m/z 151.02 M->F2 - CH3• (15 Da) Med CE F3 [M+H - NS•]+ m/z 120.05 M->F3 - NS• (46 Da) High CE F4 [M+H - HCN]+ m/z 139.03 M->F4 - HCN (27 Da) High CE

Fig 1. Proposed ESI-MS/MS fragmentation pathway of 4-methyl-2,1,3-benzothiadiazol-5-amine.

Analytical Platform Comparison

Selecting the correct MS platform depends on whether the goal is structural elucidation (metabolite ID) or high-throughput quantification (pharmacokinetics).

Table 1: Platform Performance Comparison
PlatformIonization ModePrimary ApplicationKey AdvantageResolving Power
ESI-HRMS (Orbitrap/Q-TOF) Soft (ESI+)Structural ElucidationSub-2 ppm mass accuracy prevents isobaric misidentification[2].> 100,000 (FWHM)
ESI-QqQ (Triple Quad) Soft (ESI+)Targeted QuantificationSuperior duty cycle for MRM transitions; highest sensitivity.Unit (0.7 Da)
GC-EI-MS Hard (70 eV)Library MatchingExtensive fragmentation yields a rich, reproducible spectral fingerprint.Unit (0.7 Da)
Table 2: Diagnostic Fragment Ions (ESI-HRMS Data)
Precursor m/zFragment m/zNeutral LossFormulaEnergy RequirementDiagnostic Utility
166.0433149.016817.0265 Da- NH₃Low (NCE 20)Confirms presence of primary amine.
166.0433151.019815.0235 Da- CH₃•Medium (NCE 30)Confirms presence of the methyl group.
166.0433139.032427.0109 Da- HCNHigh (NCE 40)Core ring cleavage indicator.
166.0433120.034246.0091 Da- NS•High (NCE 45)Definitive marker for 2,1,3-benzothiadiazole.

Self-Validating Experimental Protocol (LC-HRMS)

To ensure absolute trustworthiness, analytical methodologies must be self-validating. The following protocol incorporates continuous feedback loops to verify system suitability, extraction efficiency, and instrument calibration.

Step 1: Sample Preparation & Isotopic Spiking

  • Action : Dilute the biological or synthetic sample in 50:50 Methanol:Water. Spike a stable isotope-labeled internal standard (e.g., ¹³C₆-labeled analog) to a final concentration of 50 ng/mL.

  • Causality : Matrix effects in ESI can cause severe ion suppression. Spiking an internal standard prior to extraction normalizes recovery variations and validates the extraction efficiency.

Step 2: Chromatographic Separation

  • Action : Inject 2 µL onto a superficially porous C18 column (2.1 x 100 mm, 2.7 µm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality : 4-Methyl-2,1,3-benzothiadiazol-5-amine is a basic molecule. The addition of 0.1% formic acid ensures complete protonation of the amine group, preventing peak tailing caused by secondary interactions with free silanols on the stationary phase.

Step 3: Mass Spectrometric Acquisition (Stepped NCE)

  • Action : Operate the HRMS in Parallel Reaction Monitoring (PRM) mode. Instead of a single collision energy, apply a Stepped Normalized Collision Energy (NCE) of 20, 35, and 50%.

  • Causality : Relying on a single collision energy risks missing higher-energy structural fragments (like the diagnostic NS• loss). Stepped NCE ensures the simultaneous capture of both the fragile amine loss and the robust thiadiazole ring cleavage in a single composite spectrum.

Step 4: Automated Data Validation (The Feedback Loop)

  • Action : Configure the data processing software to calculate the area ratio of the m/z 149.02 (quantifier) to m/z 120.05 (qualifier).

  • Causality : If the ion ratio deviates by >15% from the reference standard, the system automatically flags the sample for potential isobaric interference, preventing false positives.

Workflow S1 1. Sample Prep & IS Spiking S2 2. UHPLC Separation S1->S2 S3 3. ESI-HRMS Stepped NCE S2->S3 S4 4. Ion Ratio Validation S3->S4 S4->S1 Fails Criteria (Re-extract) S5 5. Data Reporting S4->S5

Fig 2. Self-validating LC-HRMS analytical workflow for structural elucidation and quantification.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: Journal of Physical and Chemical Reference Data (AIP Publishing) URL:[Link]

  • Benzothiadiazole-Dithienopyrrole Donor–Acceptor–Donor and Acceptor–Donor–Acceptor Triads: Synthesis and Optical, Electrochemical, and Charge-Transport Properties Source: The Journal of Physical Chemistry C (ACS Publications) URL:[Link]

Sources

Validation

Bridging the Gap: Validating Computational DFT Models for 4-Methyl-2,1,3-Benzothiadiazol-5-amine Bandgap Predictions

As organic electronics and targeted fluorophore design evolve, the reliance on Density Functional Theory (DFT) to predict optoelectronic properties has become absolute. However, computational predictions are only as reli...

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Author: BenchChem Technical Support Team. Date: April 2026

As organic electronics and targeted fluorophore design evolve, the reliance on Density Functional Theory (DFT) to predict optoelectronic properties has become absolute. However, computational predictions are only as reliable as the functionals chosen to execute them.

This guide provides a rigorous, objective comparison of DFT functionals for predicting the HOMO-LUMO bandgap of 4-methyl-2,1,3-benzothiadiazol-5-amine (CAS: 2255-97-2)[1]. By combining a highly electron-deficient benzothiadiazole (BTD) core with an electron-donating amine group, this molecule exhibits strong intramolecular charge transfer (ICT). This push-pull dynamic makes it an excellent, albeit challenging, candidate for benchmarking computational models against empirical reality[2].

The Causality of Functional Selection

The core challenge in modeling BTD-amine derivatives lies in the self-interaction error inherent to standard Generalized Gradient Approximation (GGA) functionals. This error artificially stabilizes the LUMO, leading to a severe underestimation of the bandgap[3].

To correct this, researchers must select functionals that properly manage exact Hartree-Fock (HF) exchange and non-covalent interactions:

  • B3LYP (20% HF Exchange): The industry standard. It provides excellent ground-state geometry optimizations but often underestimates the optical bandgap in strong push-pull systems due to inadequate long-range correction[2].

  • CAM-B3LYP (Range-Separated): Specifically designed to correct long-range charge transfer issues. While it improves the description of the ICT state, it frequently overestimates the bandgap (blueshifting the absorption spectra)[4].

  • M06-2X (54% HF Exchange): Highly parameterized for main-group thermochemistry. However, for highly conjugated BTD systems, its high HF exchange often leads to severe blueshifting and underestimation of the maximum absorption wavelength ( λmax​ )[4].

  • D3-B3LYP (Dispersion-Corrected): Incorporates Grimme’s D3 dispersion correction. Systematic benchmarking of benzothiadiazole architectures has proven that D3-B3LYP provides the most accurate description of molecular interactions, yielding theoretical absorption maxima with deviations as low as 26 nm from experimental baselines[4].

Quantitative Comparison: DFT Functionals vs. Empirical Baselines

The following table summarizes the comparative performance of these functionals when calculating the vertical excitation energies of BTD-based donor-acceptor systems. Note: Theoretical values are modeled using a 6-311G(d,p) basis set in a chloroform solvent field.

DFT Functional% Exact HF ExchangeDispersion CorrectionEst. λmax​ BehaviorTheoretical Bandgap AccuracyPrimary Limitation
B3LYP 20%NoneModerate RedshiftUnderestimates (~0.2 - 0.4 eV)Fails at long-range ICT
CAM-B3LYP 19% - 65%NoneStrong BlueshiftOverestimates (~0.3 - 0.5 eV)Over-corrects conjugation
M06-2X 54%ImplicitSevere BlueshiftOverestimates (>0.5 eV)Poor for highly polarizable cores
D3-B3LYP 20%Grimme's D3Highly Accurate Matches Exp. (<0.1 eV error) Computationally heavier

Self-Validating Experimental Protocol

To ensure scientific integrity, computational predictions must be anchored by a self-validating experimental loop. The following protocol outlines the causality behind each step required to correlate theoretical DFT data with empirical measurements.

Phase 1: Computational Prediction (The Hypothesis)
  • Geometry Optimization: Optimize the 3D structure of 4-methyl-2,1,3-benzothiadiazol-5-amine using the D3-B3LYP/6-311G(d,p) level of theory.

    • Causality: The triple-zeta basis set with polarization functions (d,p) is non-negotiable here. The sulfur atom in the thiadiazole ring requires d-orbital participation to accurately model its hypervalent tendencies and electron-accepting nature[3].

  • Time-Dependent DFT (TD-DFT): Calculate the first 10 vertical singlet-singlet transitions to determine the optical bandgap.

    • Causality: You must apply a Polarizable Continuum Model (PCM) using chloroform. Gas-phase calculations artificially blueshift the absorption spectra because they ignore the dielectric stabilization the solvent provides to the excited ICT state[5].

Phase 2: Empirical Validation (The Ground Truth)
  • Electrochemical Bandgap via Cyclic Voltammetry (CV):

    • Setup: Use a three-electrode system with a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode in a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

    • Causality: Glassy carbon is chosen to provide a wide potential window without overlapping redox peaks.

    • Calibration: Spike the solution with Ferrocene. Referencing the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials against the Fc/Fc+ redox couple corrects for junction potentials and allows direct conversion to the vacuum energy scale (where Fc/Fc+ is approximately -4.8 eV).

    • Calculation: EgapCV​=e(Eoxonset​−Eredonset​) .

  • Optical Bandgap via UV-Vis Spectroscopy:

    • Setup: Record the absorption spectrum of a dilute ( 10−5 M) solution of the synthesized molecule in chloroform.

    • Calculation: Determine the optical bandgap from the Tauc plot extrapolation of the absorption onset ( λonset​ ). EgapOpt​=1240/λonset​ .

Workflow Visualization

The following diagram illustrates the closed-loop architecture of this validation methodology, ensuring that theoretical models are continuously refined by empirical data.

G N1 4-methyl-2,1,3-benzothiadiazol-5-amine (Target Molecule) N2 DFT Geometry Optimization (D3-B3LYP/6-311G**) N1->N2  3D Coordinates N4 Experimental Synthesis & Purification N1->N4  Physical Sample N3 TD-DFT Excited State (PCM Solvent Model) N2->N3  Ground State Minima N6 Data Correlation: Theory vs. Empirical Bandgap N3->N6  Theoretical Gap (eV) N5 Cyclic Voltammetry (CV) & UV-Vis Spectroscopy N4->N5  Analyte Prep N5->N6  Empirical Gap (eV)

Fig 1. Self-validating workflow for DFT bandgap prediction and experimental correlation.

References

  • Time-Dependent Density Functional Theory Study on Benzothiadiazole-Based Low-Band-Gap Fused-Ring Copolymers for Organic Solar Cell Applications. The Journal of Physical Chemistry C - ACS Publications.2

  • DFT study of benzothiadiazole based small molecules for high efficiency organic photovoltaics. Scientific Reports (Nature).4

  • Two Novel Low-Bandgap Copolymers Based on Indacenodithiophene/Indacenodithienothiophene and Benzothiadiazole Dicarboxylic Imide: Structural Design and DFT/TD-DFT Investigation. MDPI.5

  • Comparison of DFT functionals for prediction of band gap of conjugated polymers and effect of HF exchange term percentage and basis set on the performance. Computational Materials Science (via ResearchGate).3

  • Building Blocks Catalogue September 2023 (CAS 2255-97-2). Namiki.1

Sources

Validation

Reproducibility of Multi-Step Synthesis Pathways for 4-Methyl-2,1,3-Benzothiadiazol-5-amine: A Comparative Guide

Executive Summary The synthesis of highly functionalized 2,1,3-benzothiadiazoles is a critical bottleneck in the development of advanced optoelectronic materials and pharmaceutical intermediates. Specifically, isolating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized 2,1,3-benzothiadiazoles is a critical bottleneck in the development of advanced optoelectronic materials and pharmaceutical intermediates. Specifically, isolating the regioisomer 4-methyl-2,1,3-benzothiadiazol-5-amine presents a unique synthetic challenge due to the competing electronic effects of the methyl group and the electron-withdrawing thiadiazole core. This guide objectively compares three distinct synthetic pathways, evaluating their mechanistic causality, reproducibility, and scalability.

Mechanistic Challenges in Benzothiadiazole Functionalization

The classical approach to synthesizing amino-benzothiadiazoles involves the nitration of the parent core followed by reduction. However, electrophilic aromatic substitution on 4-methyl-2,1,3-benzothiadiazole is highly problematic. The methyl group acts as an ortho/para director, but the fused 1,2,5-thiadiazole ring is strongly electron-withdrawing. This clash of directing effects leads to exceptionally poor regioselectivity. Experimental data demonstrates that nitration yields a mixture of the 7-nitro isomer (53%) and the desired 5-nitro isomer (only 12%)[1]. The low yield and the subsequent need for tedious chromatographic separation make the classical route unattractive for scale-up[1].

To circumvent this, modern synthetic approaches utilize Palladium-catalyzed amination (Buchwald-Hartwig cross-coupling)[2] or de novo ring construction using thionyl chloride ( SOCl2​ )[3].

Comparative Pathway Analysis

Pathway A: Classical Nitration-Reduction

This pathway relies on the direct nitration of 4-methyl-2,1,3-benzothiadiazole. While the starting reagents are inexpensive, the 12% yield of the 5-nitro intermediate severely limits throughput and requires extensive purification to remove the dominant 7-nitro isomer[1].

Pathway B: Palladium-Catalyzed Amination

Starting from a site-specifically halogenated precursor (e.g., 5-bromo-4-methyl-2,1,3-benzothiadiazole), this route uses benzophenone imine as an ammonia equivalent[2]. Direct amination with ammonia gas often poisons the palladium catalyst or leads to diarylation. Benzophenone imine acts as a sterically hindered surrogate, ensuring high yields of a coupled imine that is easily unmasked via mild acidic hydrolysis[1].

Synthesis SM 4-Methyl-2,1,3- benzothiadiazole Nitration Nitration (HNO3/H2SO4) SM->Nitration Mix 5-Nitro (12%) + 7-Nitro (53%) Nitration->Mix Red Reduction (Fe/AcOH) Mix->Red Prod1 4-Methyl-2,1,3- benzothiadiazol-5-amine (Low Yield) Red->Prod1 Halo 5-Bromo-4-methyl- 2,1,3-benzothiadiazole Buchwald Pd-Catalyzed Amination Halo->Buchwald Imine Imine Intermediate Buchwald->Imine Hydro Hydrolysis (HCl) Imine->Hydro Prod2 4-Methyl-2,1,3- benzothiadiazol-5-amine (High Yield) Hydro->Prod2

Fig 1. Divergent synthesis pathways to 4-methyl-2,1,3-benzothiadiazol-5-amine.

Pathway C: De Novo Ring Construction

This pathway builds the thiadiazole ring directly onto a pre-functionalized benzene ring (4-methylbenzene-1,2,3-triamine) using thionyl chloride in the presence of pyridine[4]. Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl byproduct and preventing the protonation of unreacted amine groups, which would otherwise halt the nucleophilic attack[3].

RouteC SM 4-Methylbenzene- 1,2,3-triamine Reagent Thionyl Chloride (SOCl2) SM->Reagent Cond Pyridine / Toluene Reflux Reagent->Cond Prod 4-Methyl-2,1,3- benzothiadiazol-5-amine Cond->Prod

Fig 2. De novo ring construction via thionyl chloride condensation.

Quantitative Performance Data

Synthesis PathwayStarting MaterialRegioselectivityOverall YieldScalabilityEnvironmental Impact
Classical Nitration-Reduction 4-Methyl-2,1,3-benzothiadiazolePoor (12% 5-isomer)<10%LowHigh (Strong acids, heavy metals)
Pd-Catalyzed Amination 5-Bromo-4-methyl-2,1,3-benzothiadiazoleExcellent (100%)~80-85%HighModerate (Pd waste, solvents)
Thionyl Chloride Condensation 4-Methylbenzene-1,2,3-triamineN/A (Pre-installed)~70-75%ModerateHigh ( SO2​ , HCl gas evolution)

Step-by-Step Experimental Methodologies

Protocol A: Palladium-Catalyzed Amination (Recommended for High Yield)

Self-Validating Metric: The reaction mixture transitions from a dark red/brown to a lighter yellow suspension as the active Pd(0) complex undergoes oxidative addition and reductive elimination.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 5-bromo-4-methyl-2,1,3-benzothiadiazole (1.0 eq), benzophenone imine (1.2 eq), Pd2​(dba)3​ (2 mol%), BINAP (4 mol%), and sodium tert-butoxide (1.5 eq)[2].

  • Cross-Coupling: Suspend the mixture in anhydrous toluene. Heat to 90°C and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the starting bromide is completely consumed.

  • Hydrolysis: Cool the mixture to room temperature. Add 2M aqueous HCl and THF (1:1 v/v), and stir for 2 hours to hydrolyze the imine intermediate[1].

  • Workup: Neutralize the aqueous layer with 1M NaOH . Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via recrystallization (ethanol/water) to afford pure 4-methyl-2,1,3-benzothiadiazol-5-amine.

Protocol B: De Novo Ring Construction

Self-Validating Metric: Copious gas evolution ( SO2​ and HCl ) indicates active ring closure. The cessation of bubbling marks the completion of the primary condensation phase.

  • Reagent Mixing: Dissolve 4-methylbenzene-1,2,3-triamine (1.0 eq) in anhydrous pyridine[4].

  • Cyclization: Cool the flask to 0°C using an ice bath. Add thionyl chloride (2.2 eq) dropwise via an addition funnel to control the exothermic reaction[3].

  • Reflux: Remove the ice bath and heat the mixture to reflux for 6 hours[4].

  • Isolation: Remove the pyridine solvent under reduced pressure. Carefully pour the crude residue into ice water. Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate to isolate the benzothiadiazole core[4].

Conclusion

For the synthesis of 4-methyl-2,1,3-benzothiadiazol-5-amine, the classical nitration-reduction sequence is fundamentally flawed due to the competing directing effects of the methyl group and the thiadiazole ring, resulting in a maximum 12% yield of the desired regioisomer[1]. The Palladium-catalyzed amination using benzophenone imine is the superior, highly reproducible alternative, offering excellent regioselectivity and scalability for advanced pharmaceutical and materials research[2].

References

  • Title: 2,1,3-Benzothiadiazole - Wikipedia Source: Wikipedia URL
  • Title: Some Items of Interest to Process R&D Chemists and Engineers (Highlighting J. Heterocycl. Chem. 2003, 40, 713)
  • Title: A Comparative Analysis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives for Research and Development Source: BenchChem URL

Sources

Comparative

elemental analysis validation for 2,1,3-Benzothiadiazol-5-amine, 4-methyl- batches

Elemental Analysis Validation for 4-Methyl-2,1,3-Benzothiadiazol-5-Amine: A Comparative Batch Guide Executive Summary 4-Methyl-2,1,3-benzothiadiazol-5-amine (Molecular Formula: C7H7N3S; Molar Mass: 165.22 g/mol ) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Elemental Analysis Validation for 4-Methyl-2,1,3-Benzothiadiazol-5-Amine: A Comparative Batch Guide

Executive Summary 4-Methyl-2,1,3-benzothiadiazol-5-amine (Molecular Formula: C7H7N3S; Molar Mass: 165.22 g/mol ) is a highly specialized heterocyclic building block utilized in the development of advanced optoelectronics and active pharmaceutical ingredients. Because of the presence of a sulfur-nitrogen-rich heteroaromatic ring, verifying the absolute bulk purity of synthesized or commercially procured batches is analytically challenging.

This guide provides a comprehensive comparison of commercial and in-house batches using CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) elemental analysis. According to the American Chemical Society (ACS) guidelines, absolute elemental composition must fall within ±0.4% of theoretical values to confirm >95% purity[1].

Theoretical Baselines & Batch Alternatives

To objectively evaluate batch performance, we must first establish the theoretical mass fractions of C7H7N3S. Deviations from these baselines provide immediate mechanistic insights into specific impurities (e.g., residual solvents, inorganic salts, or incomplete reactions).

Theoretical Composition:

  • Carbon (C): 50.89%

  • Hydrogen (H): 4.27%

  • Nitrogen (N): 25.43%

  • Sulfur (S): 19.41%

Analytical Methodology: The Self-Validating CHNS Workflow

Elemental analysis via dynamic flash combustion (the Dumas method) is the gold standard for quantifying organic elements[2]. To ensure trustworthiness, the protocol below is designed as a self-validating system, incorporating chemical catalysts and continuous drift monitoring to prevent false positives.

Step-by-Step Protocol:

  • System Calibration & Blanking: Calibrate the Thermal Conductivity Detector (TCD) using a Certified Reference Material (CRM) that closely matches the target's heteroatom profile (e.g., Sulfanilamide, C6H8N2O2S). Run empty tin capsules as blanks to establish baseline atmospheric gas levels.

  • Sample Preparation & Encapsulation: Accurately weigh 1.5–2.0 mg of the benzothiadiazole batch into a tin (Sn) capsule.

    • Causality (The Sn Capsule): Tin undergoes a violent, exothermic oxidation when exposed to oxygen, temporarily driving the local combustion temperature to ~1800°C. This extreme heat is mandatory to completely fracture the highly stable benzothiadiazole ring system.

    • Causality (V2O5 Catalyst): Add ~2 mg of Vanadium Pentoxide (V2O5) to the capsule. Sulfur in the thiadiazole ring tends to combust into a mixture of SO2 and SO3. V2O5 acts as an oxidizing catalyst to force the quantitative reduction of SO3 into SO2, ensuring accurate sulfur detection.

  • Flash Combustion: Drop the encapsulated sample into a combustion tube heated to >1000°C under a transient pulse of pure O2[2].

  • Gas Reduction & Separation: The resulting gas mixture (CO2, H2O, NOx, SO2) is swept by a helium carrier gas through a copper reduction column.

    • Causality: The copper column scavenges excess oxygen and reduces all nitrogen oxides (NOx) to N2 gas, preventing overlapping peaks in the chromatogram. The gases are then separated via a GC column[2].

  • Detection & Self-Validation: The separated gases are quantified by the TCD. To ensure the system remains self-validating, a CRM standard is injected every 10 samples. If the standard deviates by >0.3% absolute, the system automatically halts and flags the batch for recalibration, preventing the release of compromised data[3].

Workflow Visualization

CHNS_Workflow A Batch Sampling (4-Methyl-2,1,3-Benzothiadiazol-5-Amine) B Sample Weighing & Encapsulation (Sn Capsule + V2O5 Catalyst) A->B 1-2 mg C Flash Combustion (1000°C, O2 Environment) B->C Exothermic Oxidation D Gas Reduction & Separation (Cu Catalyst, GC Column) C->D CO2, H2O, N2, SO2 E Thermal Conductivity Detection (TCD) D->E Chromatographic Elution F Data Validation (ACS ±0.4% Rule) E->F Peak Integration

Caption: Workflow for CHNS elemental analysis of benzothiadiazole batches.

Comparative Performance & Data Presentation

The following table summarizes the CHNS analysis of three distinct batches of 4-methyl-2,1,3-benzothiadiazol-5-amine: a premium commercial batch (Product A), an alternative supplier batch (Product B), and an in-house synthesized crude batch (Product C).

Batch Source% Carbon% Hydrogen% Nitrogen% SulfurACS Compliance (±0.4%)Purity Inference
Theoretical 50.89 4.27 25.43 19.41 N/A 100% Pure
Premium Commercial (Product A)50.954.2525.4019.38PASS High purity; suitable for downstream synthesis.
Alternative Supplier (Product B)49.504.5024.1018.20FAIL Low C, N, S indicates inorganic salt contamination or excessive moisture.
In-House Crude (Product C)52.104.8024.5018.60FAIL High C and H indicates residual organic solvent (e.g., Ethyl Acetate).

Data Interpretation: Product A demonstrates exceptional alignment with theoretical values, validating its use in sensitive pharmaceutical applications. Product B's uniform depression across C, N, and S values strongly suggests the presence of a non-combustible inorganic impurity (such as silica or inorganic salts from the synthesis workup). Product C exhibits elevated Carbon and Hydrogen levels alongside depressed Nitrogen and Sulfur, a classic hallmark of incomplete drying leaving residual aliphatic solvents trapped in the crystal lattice.

Orthogonal Validation: Beyond CHNS

While CHNS analysis is an indispensable tool for confirming the organic framework and detecting bulk impurities, it is inherently blind to trace inorganic contaminants. To achieve full regulatory compliance, especially in drug development, CHNS must be orthogonally validated.

If a batch fails CHNS due to suspected inorganic contamination (as seen in Product B), researchers must deploy Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectroscopy (ICP-OES). As outlined in USP <233> guidelines, ICP-MS provides parts-per-billion (ppb) sensitivity for elemental impurities, ensuring that highly toxic target elements like Lead (Pb), Arsenic (As), Cadmium (Cd), and Mercury (Hg) remain strictly within Permitted Daily Exposure (PDE) limits[4][5].

References

  • ACS Research Data Guidelines Source: American Chemical Society (acs.org) URL:[Link]

  • Elemental Analysis Techniques Source: RSSL (rssl.com) URL: [Link]

  • Summary of CHNS Elemental Analysis Common Problems Source: University of British Columbia (ubc.ca) URL:[Link]

  • USP <233> Elemental Impurities—Procedures Source: Analytik Jena (analytik-jena.com) URL: [Link]

Sources

Safety & Regulatory Compliance

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